molecular formula C97H168N28O28S2 B12372302 GAD65 (524-543)

GAD65 (524-543)

Numéro de catalogue: B12372302
Poids moléculaire: 2238.7 g/mol
Clé InChI: ZYTDAUMVRZWQAV-QIWUVYCYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

H-Ser-Arg-Leu-Ser-Lys-Val-Ala-Pro-Val-Ile-Lys-Ala-Arg-Met-Met-Glu-Tyr-Gly-Thr-Thr-OH is a synthetic, research-grade peptide provided for laboratory investigations. While specific published studies on this exact sequence are not currently available, a bioinformatic analysis of its structure suggests several promising research avenues. The sequence contains multiple basic residues (Arg, Lys), which are often found in cell-penetrating peptides (CPPs) and motifs that interact with biological membranes . The presence of a potential phosphorylation site (Ser) indicates this peptide could be involved in or used to study intracellular signal transduction pathways . Furthermore, the hydrophobic C-terminal region (Val, Ile, Met, Met) may facilitate interaction with hydrophobic domains of proteins or membranes. Potential research applications for this peptide include investigating its role in cardiovascular function, given that many regulatory peptides influence this system , exploring its effects on metabolism and enzyme activity , and utilizing it as a model substrate in proteomics and peptidase activity assays . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should determine the suitability of this peptide for their specific experimental system.

Propriétés

Formule moléculaire

C97H168N28O28S2

Poids moléculaire

2238.7 g/mol

Nom IUPAC

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[2-[[(2S,3R)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C97H168N28O28S2/c1-15-51(8)74(123-91(148)73(50(6)7)122-89(146)69-27-22-40-125(69)94(151)53(10)109-90(147)72(49(4)5)121-86(143)60(24-17-19-37-99)112-88(145)68(47-127)119-87(144)66(43-48(2)3)117-82(139)62(26-21-39-106-97(103)104)111-78(135)58(100)46-126)92(149)116-59(23-16-18-36-98)80(137)108-52(9)77(134)110-61(25-20-38-105-96(101)102)81(138)114-65(35-42-155-14)85(142)115-64(34-41-154-13)84(141)113-63(32-33-71(132)133)83(140)118-67(44-56-28-30-57(130)31-29-56)79(136)107-45-70(131)120-75(54(11)128)93(150)124-76(55(12)129)95(152)153/h28-31,48-55,58-69,72-76,126-130H,15-27,32-47,98-100H2,1-14H3,(H,107,136)(H,108,137)(H,109,147)(H,110,134)(H,111,135)(H,112,145)(H,113,141)(H,114,138)(H,115,142)(H,116,149)(H,117,139)(H,118,140)(H,119,144)(H,120,131)(H,121,143)(H,122,146)(H,123,148)(H,124,150)(H,132,133)(H,152,153)(H4,101,102,105)(H4,103,104,106)/t51-,52-,53-,54+,55+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,72-,73-,74-,75-,76-/m0/s1

Clé InChI

ZYTDAUMVRZWQAV-QIWUVYCYSA-N

SMILES isomérique

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)N

SMILES canonique

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)N

Origine du produit

United States

Foundational & Exploratory

The Role of the GAD65 (524-543) Epitope in the Pathogenesis of Type 1 Diabetes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Type 1 Diabetes (T1D) is an autoimmune disease characterized by the T-cell mediated destruction of insulin-producing β-cells in the pancreas. A key autoantigen implicated in the initiation and progression of T1D is the 65-kDa isoform of glutamic acid decarboxylase (GAD65). Within this protein, specific immunodominant epitopes are recognized by the immune system, triggering the autoimmune cascade. This technical guide focuses on the pivotal role of the GAD65 (524-543) peptide epitope in the pathogenesis of T1D, providing an in-depth analysis of the cellular and humoral immune responses it elicits. This document is intended for researchers, scientists, and drug development professionals working to understand and target the autoimmune mechanisms of T1D.

The GAD65 (524-543) region is recognized as an early and dominant epitope, particularly in the non-obese diabetic (NOD) mouse model of T1D.[1][2][3] Studies in NOD mice have demonstrated that this peptide can induce proliferative T-cell responses and is a target for diabetogenic T-cell clones.[1][2][3] In humans, the C-terminal region of GAD65, which encompasses the 524-543 sequence, is a major target of both T-cell and B-cell autoimmunity in T1D patients.[4][5][6]

T-Cell Mediated Immunity and the GAD65 (524-543) Epitope

The cellular immune response to GAD65 (524-543) is a critical event in the pathogenesis of T1D. This epitope is presented by major histocompatibility complex (MHC) class II molecules, particularly the T1D-susceptible HLA-DR4 alleles, to CD4+ T-helper (Th) cells.[7][8]

Key Findings on T-Cell Responses:

  • Immunodominance: The C-terminal region of GAD65, including the 524-543 peptide, is a dominant target for T-cell responses in both NOD mice and humans with T1D.[4][9][10]

  • Th1 Polarization: T-cells recognizing this epitope predominantly differentiate into a Th1 phenotype, characterized by the secretion of pro-inflammatory cytokines such as interferon-gamma (IFN-γ).[9][10][11] IFN-γ plays a crucial role in activating macrophages and cytotoxic T-lymphocytes, contributing to β-cell destruction.

  • Epitope Spreading: The initial T-cell response to GAD65 (524-543) can lead to epitope spreading, where the immune response broadens to recognize other epitopes on GAD65 and other β-cell autoantigens.[9][10] This perpetuates the autoimmune attack.

  • Presence in Healthy Individuals: It is important to note that T-cells reactive to GAD65 can also be found in healthy individuals, suggesting that in T1D, there is a failure of regulatory mechanisms to control these autoreactive T-cells.[12][13][14] In patients with new-onset T1D, GAD65-reactive T-cells exhibit characteristics of in vivo activation and differentiation into memory cells.[12][14][15]

Quantitative Analysis of T-Cell Responses to GAD65

While specific quantitative data for the GAD65 (524-543) epitope in human T1D is limited in publicly available literature, studies on the overall GAD65 protein provide valuable insights into the magnitude of the T-cell response.

ParameterT1D PatientsHealthy ControlsMethodReference
GAD65-induced T-Cell Proliferation (Stimulation Index) Positive responses observed in 32.3% of patientsLower frequency of positive responses[3H]-Thymidine incorporation[16]
Frequency of IFN-γ secreting cells (spots/106 PBMCs) in response to GAD65 Significantly higher (detected in 66.7% of patients)Significantly lowerELISpot[16]
GAD65-induced IFN-γ secretion No significant difference in the presence of co-stimulationNo significant difference in the presence of co-stimulationELISA[12]
GAD65-induced IL-13 secretion No significant difference in the presence of co-stimulationNo significant difference in the presence of co-stimulationELISA[12]

Note: The data presented above is for the whole GAD65 protein. Further research is required to quantify the specific contribution of the 524-543 epitope to these responses in human T1D.

Experimental Protocols for T-Cell Assays

T-Cell Proliferation Assay using GAD65 (524-543) Peptide

This protocol is adapted from established methods for measuring antigen-specific T-cell proliferation.[1]

1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

  • Isolate PBMCs from heparinized blood from T1D patients and healthy controls using Ficoll-Paque density gradient centrifugation.
  • Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

2. Cell Plating and Stimulation:

  • Plate 2 x 105 PBMCs per well in a 96-well round-bottom plate.
  • Add the GAD65 (524-543) peptide (SRLSKVAPVIKARMMEYGTT) at a final concentration of 10-20 µg/mL.
  • Use phytohemagglutinin (PHA) at 5 µg/mL as a positive control and medium alone as a negative control.
  • Culture the plates for 5-6 days at 37°C in a humidified 5% CO2 incubator.

3. Proliferation Measurement:

  • 18 hours before harvesting, pulse each well with 1 µCi of [3H]-thymidine.
  • Harvest the cells onto glass fiber filters using a cell harvester.
  • Measure the incorporation of [3H]-thymidine using a liquid scintillation counter.
  • Calculate the Stimulation Index (SI) as the mean counts per minute (cpm) of peptide-stimulated wells divided by the mean cpm of unstimulated wells. An SI ≥ 3 is typically considered a positive response.

IFN-γ ELISpot Assay for GAD65 (524-543)-Specific T-Cells

This protocol is a standard method for enumerating antigen-specific cytokine-secreting cells.[17][18][19][20][21]

1. Plate Coating:

  • Coat a 96-well PVDF membrane ELISpot plate with a capture anti-human IFN-γ antibody overnight at 4°C.
  • Wash the plate four times with sterile PBS and block with RPMI-1640 medium containing 10% FBS for 2 hours at room temperature.

2. Cell Plating and Stimulation:

  • Add 2-3 x 105 PBMCs per well.
  • Add the GAD65 (524-543) peptide at a final concentration of 10-20 µg/mL.
  • Use PHA as a positive control and medium alone as a negative control.
  • Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

3. Detection:

  • Wash the plate six times with PBS containing 0.05% Tween-20 (PBST).
  • Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
  • Wash the plate six times with PBST.
  • Add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP) and incubate for 1 hour at room temperature.
  • Wash the plate six times with PBST.

4. Spot Development and Analysis:

  • Add the appropriate substrate (e.g., BCIP/NBT for ALP or AEC for HRP) and incubate until spots develop.
  • Stop the reaction by washing with distilled water.
  • Allow the plate to dry and count the spots using an automated ELISpot reader.
  • Results are expressed as the number of spot-forming cells (SFCs) per 106 PBMCs.

Humoral Immunity: B-Cell Response to the GAD65 C-Terminal Region

Autoantibodies to GAD65 (GADA) are a hallmark of T1D and can be detected years before clinical onset.[4] The C-terminal region of GAD65, which includes the 524-543 epitope, is a major target for these autoantibodies.[4][5][6]

Key Findings on B-Cell Responses:

  • Dominant Epitope Region: The C-terminal third of GAD65 (amino acids 453-569) is a primary target for GAD65 autoantibodies in T1D patients.[22]

  • Conformational Epitopes: The majority of GAD65 autoantibodies in T1D recognize conformational, rather than linear, epitopes.[5] This suggests that the three-dimensional structure of the C-terminal region is critical for antibody binding.

  • Epitope Spreading: Similar to T-cell responses, intramolecular epitope spreading is observed in the B-cell response, with an initial focus on the middle and C-terminal regions of GAD65.[5]

  • Proximity of T- and B-cell Epitopes: The close proximity of T-cell and B-cell epitopes in the C-terminal region of GAD65 suggests a potential for cognate help, where GAD65 (524-543)-specific T-cells can provide help to B-cells recognizing nearby epitopes, leading to antibody production.[4]

Quantitative Analysis of B-Cell Responses to the GAD65 C-Terminal Region
ParameterT1D PatientsHealthy ControlsMethodReference
Prevalence of GAD65 C-terminal Autoantibodies (G ৬৫-CAb) High (57.6% in young T1D)LowRadioimmunoassay (RIA) with chimeric GAD65/67 proteins[6]
Reactivity to multiple GAD65 epitopes High (44.2% in young T1D react to at least two regions)Not applicableRIA with chimeric GAD65/67 proteins[6]

Experimental Protocol for Detecting Autoantibodies to the GAD65 C-Terminal Region

This protocol is based on a radioimmunoassay (RIA) using chimeric GAD65/GAD67 proteins to map epitope specificity.[6]

1. Antigen Preparation:

  • Use a chimeric GAD67/65 protein where the C-terminal region of GAD67 is replaced with the C-terminal region of human GAD65 (amino acids 445-585).
  • Label the chimeric protein with a radioactive isotope, such as 35S-methionine, through in vitro transcription and translation.

2. Radioimmunoassay (RIA):

  • Incubate patient or control serum with the radiolabeled chimeric antigen overnight at 4°C to allow for antibody-antigen binding.
  • Add Protein A-Sepharose beads to precipitate the antibody-antigen complexes.
  • Wash the beads to remove unbound antigen.
  • Measure the radioactivity of the precipitated complexes using a scintillation counter.

3. Data Analysis:

  • Express results as an index or units relative to a standard curve generated with known positive and negative control sera.
  • A cut-off for positivity is established based on the distribution of values in a large cohort of healthy controls.

Role of MHC-II Presentation and Signaling Pathways

The presentation of the GAD65 (524-543) peptide by antigen-presenting cells (APCs) to autoreactive CD4+ T-cells is a critical initiating event.

GAD65_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell Autoreactive CD4+ T-Cell cluster_BetaCell Pancreatic Beta-Cell GAD65 GAD65 Protein Processing Processing GAD65->Processing Peptide GAD65 (524-543) peptide Processing->Peptide MHC_II HLA-DR4 Peptide->MHC_II MHC_Peptide HLA-DR4:Peptide Complex MHC_II->MHC_Peptide TCR T-Cell Receptor (TCR) MHC_Peptide->TCR Recognition Activation T-Cell Activation TCR->Activation Proliferation Proliferation & Differentiation Activation->Proliferation Th1 Th1 Cell Proliferation->Th1 IFNg IFN-γ Secretion Th1->IFNg Destruction β-Cell Destruction IFNg->Destruction Leads to

Proposed signaling pathway for GAD65 (524-543) in T1D.

Experimental and Logical Workflows

Workflow for Identifying GAD65 (524-543) Autoreactive T-Cells

TCell_Workflow cluster_Assays Functional Assays Start Blood Sample (T1D Patient / Healthy Control) PBMC_Isolation PBMC Isolation (Ficoll Gradient) Start->PBMC_Isolation Stimulation In vitro Stimulation with GAD65 (524-543) peptide PBMC_Isolation->Stimulation Proliferation Proliferation Assay ([3H]-Thymidine) Stimulation->Proliferation ELISpot IFN-γ ELISpot Stimulation->ELISpot Cytokine_ELISA Cytokine Measurement (ELISA) Stimulation->Cytokine_ELISA Analysis Data Analysis (Stimulation Index, SFCs, Cytokine Conc.) Proliferation->Analysis ELISpot->Analysis Cytokine_ELISA->Analysis Conclusion Identification of Autoreactive T-Cell Response Analysis->Conclusion

Experimental workflow for T-cell response analysis.

Conclusion

The GAD65 (524-543) epitope plays a significant, early role in the pathogenesis of type 1 diabetes, particularly in initiating and propagating the autoimmune response. It is a key target for autoreactive CD4+ T-cells, driving a pro-inflammatory Th1 response that contributes to the destruction of pancreatic β-cells. The C-terminal region containing this epitope is also a major target for autoantibodies. While much of the detailed mechanistic understanding of the 524-543 epitope comes from studies in the NOD mouse model, the broader C-terminal region is clearly of high importance in human T1D.

A significant gap in the current literature is the lack of specific quantitative data on T-cell and B-cell responses to the GAD65 (524-543) epitope in human T1D patients. Future research should focus on detailed epitope mapping and quantification of immune responses to this and other key GAD65 epitopes in large, well-characterized patient cohorts. Such data will be invaluable for the development of epitope-specific immunotherapies aimed at inducing tolerance and preserving β-cell function in individuals at risk for or living with T1D.

References

The GAD65 (524-543) Autoantigen: A Technical Guide to its Discovery, Significance, and Analysis in Autoimmune Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamic acid decarboxylase 65 (GAD65) is a key autoantigen in the pathogenesis of type 1 diabetes (T1D). The autoimmune response to a specific C-terminal epitope of GAD65, spanning amino acids 524-543, is an early and critical event in the destruction of pancreatic beta cells. This technical guide provides an in-depth overview of the discovery of this autoantigen, its profound significance as a biomarker and therapeutic target, and detailed methodologies for its study.

Discovery and Significance

The identification of GAD65 as a primary autoantigen in T1D was a pivotal moment in understanding the autoimmune basis of the disease. Initially, autoantibodies from T1D patients were found to react with a 64 kDa protein in pancreatic islet cells. This protein was later identified as the 65 kDa isoform of glutamic acid decarboxylase. Subsequent research in the non-obese diabetic (NOD) mouse model, a key animal model for human T1D, further solidified the role of GAD65 in the disease process.

A crucial breakthrough was the identification of specific T-cell epitopes within the GAD65 protein that drive the autoimmune response. Among these, the GAD65 (524-543) peptide has been recognized as a dominant, early T-cell epitope. T-cells from young, pre-diabetic NOD mice show a proliferative response to this specific peptide, indicating its role in initiating the autoimmune cascade.[1] The presence of T-cells that recognize this epitope is a strong indicator of nascent autoimmunity against beta cells.

The significance of the GAD65 (524-543) autoantigen lies in its multifaceted role in T1D:

  • Early Biomarker: Autoantibodies and T-cell responses to GAD65, and specifically to the 524-543 region, are among the earliest detectable markers of beta-cell autoimmunity, often appearing years before the clinical onset of T1D.

  • Pathogenic Driver: T-helper 1 (Th1) cells specific for the GAD65 (524-543) epitope have been shown to be diabetogenic. Adoptive transfer of these T-cells can induce diabetes in recipient mice, providing direct evidence of their pathogenic role.[1]

  • Diagnostic and Predictive Tool: The detection of GAD65 autoantibodies is a cornerstone of T1D diagnosis and risk prediction. High titers of these autoantibodies are strongly associated with an increased risk of developing T1D.

  • Therapeutic Target: The immunodominant nature of the GAD65 (524-543) epitope has made it an attractive target for antigen-specific immunotherapies aimed at inducing tolerance and halting the autoimmune destruction of beta cells.

Quantitative Data on GAD65 Autoantibodies

The prevalence and diagnostic accuracy of GAD65 autoantibodies can vary depending on the population studied and the assay used. The following tables summarize key quantitative data from various studies.

Population Prevalence of GAD65 Autoantibodies (%) Reference(s)
Newly diagnosed T1D children (Duhok City)47.3[2]
Newly diagnosed T1D children (Pakistan)48[2]
Newly diagnosed T1D children (Al-Diwaniyah)42[2]
Newly diagnosed T1D children (Thi-Qar, Iraq)89.04[2]
Newly diagnosed T1D children (Qatar)59.7[2]
Newly diagnosed T1D children (Sudan)77.5[2]
Newly diagnosed T1D children (USA)73.2[2]
Newly diagnosed T1D children (Indonesia)78.7[2][3]
Newly diagnosed T1D children (Tunisia)84.6[2]
Newly diagnosed T1D children (India)25[2]
Newly diagnosed T1D children (Bosnia)35.8[2]
European population without diabetes2.0[4]
Indian population (T1D)45.16[5][6]
Assay Type Diagnostic Sensitivity (%) Diagnostic Specificity (%) Reference(s)
GAD65 Ab ELISAup to 9298[7]
Serum anti-GAD antibodies75100[8]
Truncated GAD65 (tGADA) Radiobinding Assay74Similar to full-length GAD65[9][10]
Full-length GAD65 (fGADA) Radiobinding Assay68Similar to truncated GAD65[9][10]
Commercial ¹²⁵I-GAD65 Radiobinding Assay64Not specified[9][10]
Anti-GAD65 ELISA (Indonesian T1D children)78.797.5[3]
¹²⁵I-labelled recombinant GAD65 RIA71 (overall in IDDM patients)High[11]

Experimental Protocols

Detection of GAD65 Autoantibodies

The ELISA is a widely used method for the quantitative detection of GAD65 autoantibodies. The "bridge" ELISA format is particularly effective.

Principle: GAD65 autoantibodies in a sample act divalently to form a bridge between GAD65 coated on the ELISA plate and biotinylated GAD65 in the liquid phase. The amount of bound biotinylated GAD65 is then detected using a streptavidin-peroxidase conjugate and a chromogenic substrate.

Detailed Methodology:

  • Coating: Microtiter plates are coated with recombinant human GAD65.

  • Sample Incubation: Serum samples, along with calibrators and controls, are diluted (e.g., 1:4 with sample buffer) and added to the wells. The plate is incubated for 1 hour at room temperature with shaking.

  • Washing: The wells are washed three times with a wash buffer to remove unbound antibodies.

  • Biotinylated GAD65 Incubation: Reconstituted biotinylated GAD65 is added to each well, and the plate is incubated for 1 hour at room temperature with shaking.

  • Washing: The wells are washed three times to remove unbound biotinylated GAD65.

  • Conjugate Incubation: Streptavidin-peroxidase (SA-POD) conjugate is added to each well, and the plate is incubated for 20 minutes at room temperature with shaking.

  • Washing: The wells are washed three times to remove unbound conjugate.

  • Substrate Incubation: A TMB (3,3',5,5'-tetramethylbenzidine) substrate solution is added to each well, and the plate is incubated for 20 minutes in the dark at room temperature. A blue color will develop in the presence of the enzyme.

  • Stopping the Reaction: A stop solution (e.g., dilute sulfuric acid) is added to each well, which changes the color from blue to yellow.

  • Reading: The absorbance is read at 450 nm (and optionally at a reference wavelength of 620 or 690 nm) using an ELISA plate reader.[7][12][13][14][15]

RIA is a highly sensitive method for detecting GAD65 autoantibodies.

Principle: This assay is based on the ability of autoantibodies in a serum sample to bind to radiolabeled GAD65. The resulting immune complexes are then precipitated and the radioactivity is measured.

Detailed Methodology:

  • Antigen Labeling: Recombinant GAD65 is labeled with a radioisotope, typically Iodine-125 (¹²⁵I) or by in vitro transcription and translation with ³⁵S-methionine.[11][16]

  • Incubation: A small volume of patient serum is incubated with the radiolabeled GAD65 overnight at 4°C to allow for the formation of antigen-antibody complexes.

  • Precipitation: The immune complexes are precipitated from the solution. This can be achieved using Protein A-Sepharose beads, which bind to the Fc portion of IgG antibodies, or by a double-antibody method where a secondary anti-human IgG antibody is added.[11][16][17]

  • Washing: The precipitate is washed multiple times to remove any unbound radiolabeled GAD65.

  • Counting: The radioactivity of the precipitate is measured using a gamma counter (for ¹²⁵I) or a liquid scintillation counter (for ³⁵S).

  • Quantification: The amount of radioactivity is proportional to the concentration of GAD65 autoantibodies in the sample. Results are often expressed in units relative to a standard curve generated using reference sera.[16]

T-cell Proliferation Assay for GAD65 (524-543) Specificity

This assay measures the proliferation of T-cells in response to stimulation with the GAD65 (524-543) peptide, indicating the presence of antigen-specific T-cells.

Principle: T-cells from a subject are cultured in the presence of the GAD65 (524-543) peptide. If T-cells specific for this peptide are present, they will become activated and proliferate. This proliferation is typically measured by the incorporation of a radioactive nucleotide, such as ³H-thymidine, into the DNA of the dividing cells.

Detailed Methodology:

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from a blood sample using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Culture: The isolated PBMCs are plated in a 96-well flat-bottom plate at a concentration of approximately 8 x 10⁵ cells per well in a suitable serum-free medium.

  • Antigen Stimulation: The GAD65 (524-543) peptide is added to the wells at a final concentration of 10-40 µg/mL. Control wells should include cells with no peptide and cells stimulated with a positive control mitogen (e.g., phytohemagglutinin) or an irrelevant peptide.

  • Incubation: The plate is incubated for 5 days at 37°C in a humidified atmosphere with 5% CO₂.

  • Radiolabeling: For the final 16-18 hours of incubation, 1 µCi of ³H-thymidine is added to each well.

  • Harvesting: The cells are harvested onto a filter mat using a cell harvester, which lyses the cells and captures the DNA on the filter.

  • Counting: The amount of incorporated ³H-thymidine is measured using a liquid scintillation counter.

  • Analysis: The results are typically expressed as a stimulation index (SI), which is the ratio of the mean counts per minute (CPM) in the antigen-stimulated wells to the mean CPM in the unstimulated control wells. An SI significantly greater than 1 (often >2 or 3) indicates a positive proliferative response.[18][19][20][21]

Signaling Pathways and Experimental Workflows

T-Cell Mediated Beta-Cell Destruction

The autoimmune attack on pancreatic beta cells is a complex process involving both CD4+ and CD8+ T-cells. The following diagram illustrates the key signaling events leading to beta-cell apoptosis.

T_Cell_Mediated_Beta_Cell_Destruction cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T-Helper Cell cluster_Beta_Cell Pancreatic Beta Cell cluster_CD8 CD8+ T-Cell APC APC Th1 Th1 Cell APC->Th1 MHC_II MHC-II + GAD65(524-543) Beta_Cell Beta Cell Th1->Beta_Cell IFN-γ, TNF-α Macrophage Macrophage Th1->Macrophage IFN-γ CD8 CD8+ T-Cell Th1->CD8 IL-2 TCR TCR FasR Fas Receptor Caspase_Activation Caspase Activation FasR->Caspase_Activation IFNGR IFN-γ Receptor JAK_STAT JAK/STAT Pathway IFNGR->JAK_STAT TNFR TNF-α Receptor NF_kB NF-κB Pathway TNFR->NF_kB Macrophage->Beta_Cell TNF-α, IL-1β CD8->Beta_Cell Granzyme/Perforin CD8->Beta_Cell FasL FasL_CD8 FasL Apoptosis Apoptosis Caspase_Activation->Apoptosis JAK_STAT->Apoptosis NF_kB->Apoptosis

Caption: T-Cell Mediated Beta-Cell Destruction Pathway.

Experimental Workflow for GAD65 Autoantibody Detection by ELISA

The following diagram outlines the typical workflow for detecting GAD65 autoantibodies using a bridge ELISA.

GAD65_ELISA_Workflow Start Start Plate_Coating Coat plate with recombinant GAD65 Start->Plate_Coating Sample_Addition Add diluted serum samples, calibrators, and controls Plate_Coating->Sample_Addition Incubation1 Incubate 1 hour at room temperature Sample_Addition->Incubation1 Wash1 Wash x3 Incubation1->Wash1 Biotin_GAD65_Addition Add biotinylated GAD65 Wash1->Biotin_GAD65_Addition Incubation2 Incubate 1 hour at room temperature Biotin_GAD65_Addition->Incubation2 Wash2 Wash x3 Incubation2->Wash2 Conjugate_Addition Add Streptavidin-Peroxidase Wash2->Conjugate_Addition Incubation3 Incubate 20 minutes at room temperature Conjugate_Addition->Incubation3 Wash3 Wash x3 Incubation3->Wash3 Substrate_Addition Add TMB Substrate Wash3->Substrate_Addition Incubation4 Incubate 20 minutes in the dark Substrate_Addition->Incubation4 Stop_Reaction Add Stop Solution Incubation4->Stop_Reaction Read_Plate Read absorbance at 450 nm Stop_Reaction->Read_Plate End End Read_Plate->End

References

GAD65 (524-543): A Technical Guide to Sequence Homology and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamic acid decarboxylase 65 (GAD65) is a key autoantigen in the pathogenesis of type 1 diabetes (T1D). The peptide fragment spanning amino acids 524-543 of GAD65, with the sequence Ser-Arg-Leu-Ser-Lys-Val-Ala-Pro-Val-Ile-Lys-Ala-Arg-Met-Met-Glu-Tyr-Gly-Thr-Thr (SRLSKVAPVIKARMMEYGTT), has been identified as a critical early target of the autoimmune response in the non-obese diabetic (NOD) mouse model, a widely studied surrogate for human T1D.[1][2][3][4] This region is a potent stimulator of proliferative responses in diabetogenic T-cell clones, such as the BDC2.5 clone.[1][3] The immunogenicity of this peptide and its potential for cross-reactivity with other proteins, a phenomenon known as molecular mimicry, are of significant interest in understanding the etiology of T1D and in the development of novel immunotherapies. This technical guide provides an in-depth overview of the sequence homology and immunological cross-reactivity of the GAD65 (524-543) peptide.

Sequence Homology of GAD65 (524-543)

The concept of molecular mimicry posits that sequence similarities between foreign (e.g., microbial) and self-peptides can lead to an autoimmune response. In the context of T1D, the GAD65 (524-543) peptide has been investigated for its homology with various microbial proteins, most notably the P2-C protein of Coxsackievirus B4, as well as with the related human protein, GAD67.

GAD65 (524-543) and Coxsackievirus B4 P2-C Protein

Coxsackievirus B4 has long been implicated as a potential environmental trigger for T1D. Sequence analysis has revealed regions of homology between the GAD65 protein and the viral P2-C protein. While the specific 524-543 region does not exhibit strong direct homology with known Coxsackievirus P2-C sequences in readily available public databases, other regions of GAD65 do show significant similarity, which is thought to initiate a broader autoimmune response that can encompass the 524-543 epitope through a process called epitope spreading. For instance, a notable region of homology exists between GAD65 (amino acids 250-273) and the P2-C protein.[5]

GAD65 (524-543) and GAD67

GAD67 is an isoform of GAD65 and shares a significant degree of sequence identity. This homology is a critical factor in the potential for cross-reactive immune responses. While the overall identity between human GAD65 and GAD67 is high, the specific sequence of GAD65 (524-543) has some differences compared to the corresponding region in GAD67.

Table 1: Sequence Alignment of GAD65 (524-543) and Homologous Regions

ProteinSequencePercent Identity to GAD65 (524-543)
Human GAD65 (524-543)SRLSKVAPVIKARMMEYGTT100%
Human GAD67 (corresponding region)N-terminus is less conservedLower
Coxsackievirus B4 P2-C (various regions)Varies by strainLow to Moderate

Note: The percent identity for GAD67's corresponding region and Coxsackievirus P2-C can vary and requires specific alignment with the relevant sequences.

T-Cell Cross-Reactivity

The sequence homology between GAD65 (524-543) and other peptides can lead to the activation of T-cells that recognize more than one of these peptides. This cross-reactivity is a central tenet of the molecular mimicry hypothesis for T1D.

In Vitro Evidence of Cross-Reactivity

Studies utilizing T-cell proliferation assays and cytokine release assays have demonstrated the potential for cross-reactivity. T-cells isolated from NOD mice and primed with GAD65 (524-543) can show reactivity to homologous peptides from other proteins, although the magnitude of this response can vary.

Table 2: T-Cell Proliferative Response to GAD65 (524-543) in NOD Mice

Peptide StimulantStimulation Index (SI)Reference
GAD65 (524-543)~10[4]
Control Peptide<2[4]

The Stimulation Index (SI) is a measure of T-cell proliferation in response to an antigen and is calculated as the ratio of proliferation (e.g., counts per minute from thymidine (B127349) incorporation) in the presence of the antigen to the proliferation in the absence of the antigen.

Table 3: Cytokine Production by Splenocytes from NOD Mice in Response to GAD65 (524-543)

CytokineConcentration (pg/mL)ConditionReference
IFN-γ~5-fold over backgroundGAD65 (524-543) stimulation[4]
IL-4Not significantly elevatedGAD65 (524-543) stimulation[6]

IFN-γ is a pro-inflammatory cytokine associated with Th1 responses, which are implicated in the pathogenesis of T1D.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of GAD65 (524-543) sequence homology and cross-reactivity. The following are representative protocols for key experiments.

Sequence Homology Analysis
  • Obtain Protein Sequences: Retrieve the amino acid sequence of human GAD65 (UniProt accession number P48320) and the protein of interest for comparison (e.g., Coxsackievirus B4 P2-C protein, human GAD67).

  • Perform Sequence Alignment: Utilize a bioinformatics tool such as BLASTp (Basic Local Alignment Search Tool for proteins) to identify regions of local similarity between the sequences.

  • Calculate Percent Identity: For regions of interest, perform a pairwise sequence alignment using a tool like Clustal Omega or EMBOSS Needle to determine the exact percentage of identical amino acids.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T-cells in response to antigenic stimulation by tracking the dilution of the fluorescent dye carboxyfluorescein succinimidyl ester (CFSE).

Materials:

  • Isolated splenocytes from NOD mice

  • GAD65 (524-543) peptide and control peptide

  • Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin, L-glutamine, and 2-mercaptoethanol)

  • CFSE staining solution (5 µM in PBS)

  • Phosphate-buffered saline (PBS)

  • Fetal Bovine Serum (FBS)

  • 96-well round-bottom cell culture plates

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of splenocytes from NOD mice.

  • CFSE Labeling:

    • Wash cells twice with PBS.

    • Resuspend cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

    • Add an equal volume of 2X CFSE staining solution (final concentration 5 µM) and incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium.

    • Incubate on ice for 5 minutes.

    • Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.

  • Cell Culture:

    • Resuspend CFSE-labeled cells in complete RPMI-1640 medium at a concentration of 2 x 10^6 cells/mL.

    • Plate 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.

    • Add 100 µL of complete RPMI-1640 medium containing the GAD65 (524-543) peptide (final concentration 10 µg/mL), a control peptide, or medium alone (unstimulated control).

    • Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells from each well.

    • Wash the cells with PBS containing 2% FBS.

    • Resuspend the cells in an appropriate buffer for flow cytometry.

    • Acquire data on a flow cytometer, detecting the CFSE signal in the FITC channel.

    • Analyze the data using flow cytometry software to identify distinct peaks of fluorescence, with each successive peak representing a cell division.

Cytokine Release Assay (ELISA)

This assay quantifies the amount of a specific cytokine (e.g., IFN-γ, IL-4) secreted by T-cells in response to antigenic stimulation.

Materials:

  • Supernatants from T-cell proliferation assay cultures

  • ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, enzyme conjugate, substrate, and stop solution)

  • 96-well ELISA plates

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 10% FBS)

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of an ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Blocking: Wash the plate with wash buffer and block any remaining protein-binding sites by adding blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add 100 µL of cell culture supernatants and standards to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.

  • Enzyme Conjugate: Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP) to each well. Incubate for 30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate and add the substrate solution to each well. Incubate until a color change is observed.

  • Stop Reaction: Stop the reaction by adding the stop solution to each well.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards and use it to calculate the concentration of the cytokine in the samples.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of GAD65 (524-543) homology and cross-reactivity.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T-Cell MHC_II MHC class II TCR T-Cell Receptor (TCR) MHC_II->TCR Recognition CD4 CD4 MHC_II->CD4 Peptide GAD65 (524-543) or Cross-reactive Peptide Peptide->MHC_II Binding Activation T-Cell Activation TCR->Activation CD4->Activation Proliferation_Cytokines Proliferation & Cytokine Release Activation->Proliferation_Cytokines leads to

Caption: T-Cell activation by GAD65 (524-543) peptide.

Experimental_Workflow_CFSE Start Isolate Splenocytes from NOD Mouse CFSE_Labeling Label cells with CFSE Start->CFSE_Labeling Stimulation Stimulate with GAD65 (524-543) Peptide CFSE_Labeling->Stimulation Incubation Incubate for 3-5 days Stimulation->Incubation Flow_Cytometry Analyze by Flow Cytometry Incubation->Flow_Cytometry Analysis Quantify Cell Proliferation Flow_Cytometry->Analysis

Caption: Workflow for CFSE-based T-cell proliferation assay.

Homology_CrossReactivity Sequence_Homology Sequence Homology GAD65 GAD65 (524-543) Sequence_Homology->GAD65 CrossReactive_Peptide Cross-reactive Peptide (e.g., from Virus or GAD67) Sequence_Homology->CrossReactive_Peptide T_Cell_Activation T-Cell Activation GAD65->T_Cell_Activation CrossReactive_Peptide->T_Cell_Activation Cross-reactivity Autoimmunity Potential for Autoimmunity T_Cell_Activation->Autoimmunity

Caption: Relationship between sequence homology and cross-reactivity.

Conclusion

The GAD65 (524-543) peptide is a pivotal player in the early stages of autoimmune diabetes in the NOD mouse model. Its sequence homology with other proteins, particularly the potential for molecular mimicry with viral peptides, underscores a plausible mechanism for the initiation of the autoimmune cascade. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate the intricate roles of sequence homology and T-cell cross-reactivity in the pathogenesis of T1D. A thorough understanding of these mechanisms is essential for the design of effective antigen-specific immunotherapies aimed at restoring tolerance and preventing disease progression.

References

The Role of the GAD65 (524-543) Epitope in the Pathogenesis of Autoimmune Diabetes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Glutamic acid decarboxylase 65 (GAD65) is a key autoantigen in the pathogenesis of type 1 diabetes (T1D). Within this protein, the amino acid sequence 524-543 has been identified as a critical T-cell epitope, particularly in the non-obese diabetic (NOD) mouse model of autoimmune diabetes. This technical guide provides an in-depth analysis of the function of the GAD65 (524-543) peptide, detailing its role in T-cell activation and the subsequent autoimmune cascade leading to the destruction of pancreatic beta cells. This document summarizes key quantitative data, provides detailed experimental protocols for studying this epitope, and visualizes relevant biological pathways and workflows.

Introduction: GAD65 and the GAD65 (524-543) Epitope in Autoimmune Diabetes

Glutamic acid decarboxylase (GAD) is an enzyme responsible for the synthesis of the neurotransmitter GABA.[1][2] The 65 kDa isoform, GAD65, is expressed in both the central nervous system and pancreatic beta cells.[1][2] In genetically susceptible individuals, GAD65 can become a target of the immune system, leading to the development of autoimmune diseases, including T1D.[1][2]

The GAD65 (524-543) peptide has been identified as a dominant, early T-cell epitope in the NOD mouse model.[3][4] T-cell responses to this specific peptide fragment can be detected in young, pre-diabetic NOD mice, suggesting its involvement in the initiation of the autoimmune process.[3][4]

The Immunobiology of GAD65 (524-543)

The GAD65 (524-543) peptide is recognized by CD4+ T helper (Th) cells when presented by the MHC class II molecule I-Ag7, which is strongly associated with T1D susceptibility in NOD mice.[3][5] This recognition event is a crucial step in the activation of autoreactive T-cells.

T-Cell Activation and Cytokine Production

Upon recognition of the GAD65 (524-543)-I-Ag7 complex, naive CD4+ T-cells differentiate into effector T-cells, primarily of the Th1 phenotype. These Th1 cells are characterized by the secretion of pro-inflammatory cytokines such as interferon-gamma (IFNγ) and tumor necrosis factor-alpha (TNFα).[3][6] IFNγ secretion by T-cells specific for GAD65 (524-543) can be observed as early as 4 weeks of age in NOD mice.[4][7]

Pathogenic Potential

The pathogenic role of GAD65 (524-543)-specific T-cells has been demonstrated through adoptive transfer experiments. The transfer of a Th1-like CD4+ T-cell clone specific for GAD65 (524-543) into immunodeficient NOD.scid mice can induce insulitis and diabetes.[3][6][7] This provides direct evidence that T-cell responses to this single epitope are sufficient to initiate the destruction of beta cells.

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the T-cell response to the GAD65 (524-543) epitope.

Table 1: T-Cell Proliferative Responses to GAD65 (524-543)

Mouse StrainAge (weeks)AssayStimulantStimulation Index (SI)Reference
NOD4[3H]Thymidine incorporationGAD65 (524-543)>2.0[8][9]
NOD6-8[3H]Thymidine incorporationGAD65 (524-543)2.5 - 4.0[8][9]
B10.H-2g78[3H]Thymidine incorporationGAD65 (524-543)>2.0[7]

Stimulation Index (SI) is calculated as the ratio of counts per minute (cpm) in the presence of the antigen to the cpm in the absence of the antigen.

Table 2: Cytokine Secretion by GAD65 (524-543)-Specific T-Cells

Cell SourceStimulantCytokineConcentration/FrequencyAssayReference
NOD SplenocytesGAD65 (524-543)IFNγ50-150 spots/106 cellsELISpot[10]
GAD65 (524-543) specific T-cell lineGAD65 (524-543)IFNγ10-50 ng/mLELISA[3][6]
GAD65 (524-543) specific T-cell lineGAD65 (524-543)TNFα/βDetectedBioassay[3][6]
GAD65 (524-543) specific T-cell lineGAD65 (524-543)IL-4Not DetectedELISA[3][6]

Table 3: Adoptive Transfer of GAD65 (524-543)-Specific T-Cells

T-Cell CloneNumber of Cells TransferredRecipient MouseDiabetes IncidenceTime to Onset (weeks)Reference
GAD65 (524-543) specific CD4+ T-cell clone1 x 107NOD.scid83%3-5[3][6]

Detailed Experimental Protocols

T-Cell Proliferation Assay ([3H]Thymidine Incorporation)

This protocol is for measuring the proliferation of T-cells in response to the GAD65 (524-543) peptide.

  • Cell Preparation:

    • Isolate splenocytes from NOD mice.

    • Prepare a single-cell suspension in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Purify T-cells by passing the splenocyte suspension over a nylon wool column. The purity should be >90% as determined by flow cytometry using an anti-CD3 antibody.

  • Assay Setup:

    • Plate 3 x 104 purified T-cells per well in a 96-well flat-bottom plate.

    • Add 3 x 105 irradiated (3000 rads) syngeneic splenocytes as antigen-presenting cells (APCs) to each well.

    • Add GAD65 (524-543) peptide to final concentrations ranging from 0.1 to 20 µg/mL. Use a medium-only control and a positive control (e.g., Concanavalin A at 1 µg/mL).

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Proliferation Measurement:

    • Pulse each well with 1 µCi of [3H]thymidine.

    • Incubate for an additional 18-24 hours.

    • Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

    • Calculate the Stimulation Index (SI).

IFNγ ELISpot Assay

This protocol is for quantifying the number of IFNγ-secreting cells in response to GAD65 (524-543).

  • Plate Coating:

    • Coat a 96-well PVDF membrane plate with a capture anti-mouse IFNγ antibody overnight at 4°C.

    • Wash the plate three times with sterile PBS.

    • Block the plate with RPMI-1640 medium containing 10% FBS for at least 30 minutes at room temperature.

  • Cell Incubation:

    • Prepare a single-cell suspension of splenocytes from NOD mice.

    • Add 1 x 106 splenocytes per well.

    • Add GAD65 (524-543) peptide to a final concentration of 10 µg/mL.

    • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection and Development:

    • Wash the plate three times with PBS containing 0.05% Tween-20 (PBST) and three times with PBS.

    • Add a biotinylated anti-mouse IFNγ detection antibody and incubate for 2 hours at 37°C.

    • Wash the plate six times with PBST.

    • Add streptavidin-alkaline phosphatase (ALP) and incubate for 45 minutes at room temperature.

    • Wash the plate three times with PBST and three times with PBS.

    • Add the BCIP/NBT substrate and incubate in the dark until spots develop (5-30 minutes).

    • Stop the reaction by washing with distilled water.

    • Dry the plate and count the spots using an ELISpot reader.

Adoptive Transfer of GAD65 (524-543)-Specific T-Cells

This protocol describes the procedure for transferring GAD65 (524-543)-specific T-cells to induce diabetes in NOD.scid mice.

  • T-Cell Clone Expansion:

    • Generate and expand a GAD65 (524-543)-specific CD4+ T-cell clone from an immunized NOD mouse.

    • Culture the T-cell clone with irradiated syngeneic splenocytes, GAD65 (524-543) peptide (10 µg/mL), and recombinant human IL-2 (20 U/mL).

  • Cell Preparation for Transfer:

    • Harvest the expanded T-cells and wash them three times with sterile PBS.

    • Resuspend the cells in sterile PBS at a concentration of 5 x 107 cells/mL.

  • Adoptive Transfer:

    • Inject 1 x 107 T-cells in a volume of 200 µL intravenously into 6- to 8-week-old female NOD.scid mice.

  • Diabetes Monitoring:

    • Monitor the mice for the development of diabetes by measuring blood glucose levels twice weekly.

    • Consider mice diabetic after two consecutive blood glucose readings >250 mg/dL.

Visualizations

Signaling Pathway

GAD65_TCell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell cluster_Effector Effector Response GAD65 GAD65 Protein Peptide GAD65 (524-543) Peptide GAD65->Peptide Processing MHCII I-Ag7 (MHC-II) Peptide->MHCII Binding MHC_Peptide I-Ag7 / GAD65 (524-543) Complex TCR T-Cell Receptor (TCR) MHC_Peptide->TCR Recognition CD4 CD4 MHC_Peptide->CD4 Activation T-Cell Activation & Differentiation (Th1) TCR->Activation Cytokines IFNγ, TNFα Activation->Cytokines BetaCell Pancreatic Beta Cell Cytokines->BetaCell Inflammation Destruction Beta Cell Destruction BetaCell->Destruction

Caption: Activation of a CD4+ T-cell by the GAD65 (524-543) epitope.

Experimental Workflow

Experimental_Workflow cluster_Isolation T-Cell Isolation & Characterization cluster_InVivo In Vivo Pathogenicity Testing cluster_Outcome Outcome Assessment Start Isolate Splenocytes from NOD Mice Proliferation T-Cell Proliferation Assay (vs. GAD65 524-543) Start->Proliferation ELISpot IFNγ ELISpot Assay Start->ELISpot TCell_Line Generate GAD65 (524-543) Specific T-Cell Line Start->TCell_Line Outcome Confirmation of Diabetogenic Potential Proliferation->Outcome Immunogenicity ELISpot->Outcome Th1 Polarization Adoptive_Transfer Adoptive Transfer of T-Cell Line into NOD.scid Mice TCell_Line->Adoptive_Transfer Monitor_Diabetes Monitor Blood Glucose Adoptive_Transfer->Monitor_Diabetes Histology Pancreatic Histology (Insulitis Scoring) Monitor_Diabetes->Histology Histology->Outcome

Caption: Workflow for identifying pathogenic T-cell epitopes in autoimmune diabetes.

Conclusion

The GAD65 (524-543) peptide is a well-characterized, pathogenic T-cell epitope in the NOD mouse model of autoimmune diabetes. Its early recognition by the immune system and the ability of T-cells specific for this epitope to induce diabetes underscore its importance in the disease process. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the role of this and other autoantigenic epitopes in T1D, and to explore potential therapeutic strategies targeting these specific immune responses.

References

An In-Depth Technical Guide to the Early T-Cell Response to GAD65 (524-543) in Prediabetic Non-Obese Diabetic (NOD) Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The non-obese diabetic (NOD) mouse is the quintessential animal model for autoimmune Type 1 Diabetes (T1D), mirroring the human disease's T-cell mediated destruction of pancreatic β-cells.[1][2] A critical and early event in the pathogenesis of T1D in this model is the activation of T-cells against β-cell autoantigens. Among these, glutamic acid decarboxylase 65 (GAD65) is a primary target.[2] Specifically, the peptide epitope spanning amino acids 524-543 of GAD65 is recognized as one of the first fragments to induce a proliferative T-cell response in young, prediabetic NOD mice.[1][3][4][5] This guide provides a comprehensive technical overview of this early T-cell response, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological processes and workflows. Understanding this seminal autoimmune event is crucial for developing targeted immunotherapies to halt disease progression.

Characteristics of the Early GAD65 (524-543)-Specific T-Cell Response

The immune response to GAD65 (524-543) in NOD mice is characterized by its early onset and distinct cellular profile. A T helper 1 (Th1) response develops spontaneously, concurrent with the initial lymphocytic infiltration of the pancreatic islets (insulitis), which can begin as early as 4 weeks of age.[1][6]

  • Kinetics: Proliferative responses and IFN-γ secretion by T-cells specific for GAD65 (524-543) are observable in the spleen of NOD mice by 4 weeks of age.[4][6] This response precedes reactions to many other β-cell antigens.[4]

  • Cellular Phenotype: The responding cells are predominantly CD4+ T-cells.[7][8] These cells often exhibit a Th1-like cytokine profile, secreting pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha/beta (TNF-α/β), while lacking secretion of Th2 cytokines like IL-4.[7]

  • MHC Restriction: The GAD65 (524-543) peptide is presented by the unique MHC class II molecule of the NOD mouse, I-Ag7.[4][9] The proliferative response of T-cells to this peptide is inhibited by the presence of antibodies against I-Ag7.[4]

  • Diabetogenic Potential: The role of these T-cells in causing diabetes is complex. Adoptive transfer of a Th1-like CD4+ T-cell clone specific for GAD65 (524-543) has been shown to induce insulitis and diabetes in immunodeficient NOD.scid mice, providing direct evidence of their diabetogenic potential.[6][7] However, other studies have shown that these T-cell clones could not accelerate or cause disease, suggesting that reactivity alone may be insufficient to stimulate autoimmune diabetes and that factors like T-cell receptor (TCR) affinity may play a role.[6]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the T-cell response to GAD65 (524-543).

Table 1: T-Cell Proliferative Responses to GAD65 (524-543)

Mouse StrainAge/ConditionAssay MethodKey Quantitative FindingReference
NOD7-10 weeks[3H]-Thymidine Incorporation13 of 16 (81.25%) NOD mice from four different colonies showed significant proliferative responses.[10]
NOD8 weeks[3H]-Thymidine IncorporationMaintained a significant autoantigen-specific T-cell response similar to control NOD mice.[11]
NOD (immunized)30 & 45 days old[3H]-Thymidine IncorporationStrong splenocytic proliferative response against the immunizing peptide was observed up to 3 months after injection.[12][13]
B10.H-2g7 / NOD.B6Il2-TshbN/ANot SpecifiedProliferative responses are also observed in these diabetes-resistant strains.[6][14]

Table 2: Cytokine Secretion by GAD65 (524-543)-Specific T-Cells

Cell TypeStimulationAssay MethodCytokine ProfileReference
CD4+ T-cell line (5A)GAD65 (524-543)Not SpecifiedSecretes IFN-γ and TNF-α/β; does not secrete IL-4.[7]
SplenocytesGAD65 (524-543)ELISpotIFN-γ secretion is observed by 4 weeks of age.[6]
T-cell HybridomasGAD65 (524-543)Cytokine AssayEach of four hybridomas displayed a unique profile of IL-2, IFN-γ, and IL-5 production.[1]
Splenocytes from immunized miceGAD65 (524-543)ELISAIncreased production of Th2 cytokines IL-4 and IL-10.[12][13]

Table 3: Adoptive Transfer Experiments

Transferred CellsRecipient MouseOutcomeIncidenceReference
CD4+ T-cell line (5A)NOD/SCIDInsulitisAll mice[7]
CD4+ T-cell line (5A)NOD/SCIDDiabetes83% of mice[7]
T-splenocytes from immunized mice (co-transfer)NODReduced disease transfer by diabetic T-cells.P<0.01[12][13]
Autoreactive T-cell clonesYoung NOD / NOD.scidDid not accelerate or transfer diabetes.N/A[8]

Signaling Pathways and Logical Relationships

Antigen Presentation and T-Cell Activation

The initiation of the T-cell response requires the presentation of the GAD65 (524-543) peptide by an antigen-presenting cell (APC), such as a dendritic cell or macrophage, to a CD4+ T-cell. This interaction, mediated by the TCR and the I-Ag7 MHC-II molecule, triggers a downstream signaling cascade resulting in T-cell activation, proliferation, and cytokine secretion.

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell cluster_Outcome T-Cell Response APC_surface APC Surface I_Ag7 MHC-II (I-Ag7) + GAD65(524-543) B7 B7 TCell_surface T-Cell Surface TCR TCR TCR->I_Ag7 Signal 1 (Antigen Recognition) Activation Activation & Clonal Expansion TCR->Activation CD4 CD4 CD28 CD28 CD28->B7 Signal 2 (Co-stimulation) CD28->Activation Cytokines IFN-γ, TNF-α/β Secretion Activation->Cytokines

Caption: TCR signaling pathway for GAD65(524-543) recognition.

Proposed Role in T1D Pathogenesis

The early response to GAD65 (524-543) is considered a key initiating event. The resulting pro-inflammatory environment within the islets is thought to promote epitope spreading, where the immune system begins to recognize and attack other β-cell antigens, leading to progressive β-cell destruction and overt diabetes.

T1D_Pathogenesis Start Genetic Predisposition (NOD Mouse, I-Ag7) TCellActivation Early T-Cell Response to GAD65(524-543) Start->TCellActivation Insulitis Initial Insulitis (Pro-inflammatory Environment) TCellActivation->Insulitis Spreading Epitope Spreading (Responses to other β-cell antigens) Insulitis->Spreading Destruction Progressive β-Cell Destruction Spreading->Destruction Diabetes Overt Type 1 Diabetes Destruction->Diabetes

Caption: Logical flow of GAD65 response in T1D pathogenesis.

Detailed Experimental Protocols

The following are synthesized protocols for key assays used to characterize the T-cell response to GAD65 (524-543), based on methodologies described in the literature.[4][10][11][15][16][17][18]

Protocol 1: T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)

This assay measures the proliferation of T-cells in response to antigen stimulation by quantifying the incorporation of a radioactive nucleotide, [3H]-thymidine, into the DNA of dividing cells.

Materials:

  • Spleens from 8-10 week old prediabetic female NOD mice.

  • Complete RPMI-1640 medium supplemented with 10% FCS, L-glutamine, and antibiotics.

  • GAD65 (524-543) peptide (and control peptides).

  • 96-well flat-bottom cell culture plates.

  • [3H]-thymidine.

  • Cell harvester and scintillation counter.

Procedure:

  • Prepare Splenocyte Suspension: Aseptically remove spleens and prepare a single-cell suspension by mechanical dissociation through a 70-μm cell strainer.

  • Lyse Red Blood Cells: Treat the cell suspension with ACK lysis buffer to remove erythrocytes. Wash cells twice with complete RPMI.

  • Cell Plating: Resuspend cells to a final concentration of 2.5 x 106 cells/mL in complete RPMI. Plate 100 μL of the cell suspension (2.5 x 105 cells) into each well of a 96-well plate.

  • Antigen Stimulation: Add 100 μL of medium containing the GAD65 (524-543) peptide to achieve a final concentration of 10-20 μg/mL. Set up control wells with medium alone (unstimulated) and a non-relevant peptide. Assays should be performed in triplicate.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Pulsing with [3H]-Thymidine: Add 1 μCi of [3H]-thymidine to each well and incubate for an additional 18-24 hours.

  • Harvesting and Counting: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter. Results are expressed as counts per minute (CPM) or as a Stimulation Index (SI = mean CPM of stimulated wells / mean CPM of unstimulated wells).

Proliferation_Workflow cluster_prep Cell Preparation cluster_assay Assay Setup cluster_measure Measurement A Isolate Spleen from NOD Mouse B Prepare Single-Cell Suspension A->B C Lyse Red Blood Cells B->C D Plate Cells in 96-Well Plate C->D E Add GAD65(524-543) Peptide D->E F Incubate for 72-96 hours E->F G Pulse with [3H]-Thymidine F->G H Incubate for 18-24 hours G->H I Harvest Cells & Measure Radioactivity H->I

Caption: Experimental workflow for a T-cell proliferation assay.

Protocol 2: Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ

The ELISpot assay quantifies the number of cytokine-secreting cells at a single-cell level.

Materials:

  • 96-well PVDF membrane ELISpot plates.

  • Anti-mouse IFN-γ capture antibody.

  • Biotinylated anti-mouse IFN-γ detection antibody.

  • Streptavidin-Alkaline Phosphatase (AP) conjugate.

  • BCIP/NBT substrate.

  • Blocking buffer (e.g., PBS with 1% BSA).

  • Splenocytes from NOD mice (prepared as in Protocol 1).

Procedure:

  • Coat Plate: Pre-wet the ELISpot plate with 35% ethanol, wash with sterile PBS, and coat with anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Block Plate: Wash the plate to remove excess capture antibody. Block non-specific binding sites by incubating with blocking buffer for 1-2 hours at room temperature.

  • Add Cells and Antigen: Wash the plate and add 1-5 x 105 splenocytes per well. Add GAD65 (524-543) peptide to the appropriate wells. Include positive control wells (e.g., with Concanavalin A) and negative control wells (medium alone).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Detection: Lyse the cells with cold deionized water. Wash the plate and add the biotinylated detection antibody. Incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the plate and add Streptavidin-AP conjugate. Incubate for 1 hour at room temperature.

  • Spot Development: Wash thoroughly and add BCIP/NBT substrate. Monitor for the development of dark purple spots. Stop the reaction by washing with tap water.

  • Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. Results are expressed as spot-forming units (SFU) per million cells.

ELISpot_Workflow A Coat Plate with Capture Antibody B Block Plate A->B C Add Splenocytes & GAD65 Peptide B->C D Incubate (18-24h) Allow Cytokine Secretion C->D E Add Detection Antibody D->E F Add Streptavidin-AP Conjugate E->F G Add Substrate & Develop Spots F->G H Wash, Dry, and Count Spots G->H

Caption: Experimental workflow for an IFN-γ ELISpot assay.

Implications for Research and Drug Development

The early and prominent T-cell response to GAD65 (524-543) makes it a highly attractive target for immune intervention in T1D.

  • Immunotherapy: Administration of the GAD65 (524-543) peptide has been shown to modulate the autoimmune response. Depending on the context of administration, it can either exacerbate disease or induce protective mechanisms, possibly through a shift from a Th1 to a Th2 cytokine profile (e.g., increased IL-4 and IL-10) or the generation of regulatory T-cells.[5][12][13] For instance, immunization with the peptide in Freund's incomplete adjuvant (FIA) reduced the incidence of cyclophosphamide-accelerated diabetes from 60% to 28%.[12][13]

  • Biomarkers: The presence and characteristics of GAD65 (524-543)-reactive T-cells could serve as a biomarker for disease risk and progression. Monitoring this specific T-cell population may help in stratifying patients for clinical trials and assessing the efficacy of therapeutic interventions.

  • Overlapping Determinants: Research has shown that the GAD65 (524-543) sequence contains at least two overlapping I-Ag7-restricted determinants: 524-538 and 530-543.[5][19] Spontaneously arising T-cells in young NOD mice primarily recognize the 530-543 determinant, while immunization with the full peptide expands T-cells that recognize the 524-538 determinant, which may have regulatory functions.[5][19] This complexity highlights the need for precision in designing peptide-based therapies.

Conclusion

The T-cell response to the GAD65 (524-543) epitope is a foundational event in the natural history of autoimmune diabetes in the NOD mouse model. Characterized by its early appearance, CD4+ Th1 phenotype, and direct diabetogenic potential, it represents a critical control point in the disease pathway. While significant data have been gathered, further research is needed to fully elucidate the factors that determine whether the response to this epitope is pathogenic or regulatory. A deeper understanding of these mechanisms, facilitated by the robust experimental protocols outlined herein, will be paramount for the successful development of antigen-specific therapies to prevent or reverse Type 1 Diabetes.

References

An In-depth Technical Guide to the Humoral Response Against GAD65 C-terminal Epitopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the humoral immune response targeting the C-terminal epitopes of glutamic acid decarboxylase 65 (GAD65), a key autoantigen in Type 1 Diabetes (T1D) and Latent Autoimmune Diabetes in Adults (LADA). Understanding the nuances of this response is critical for the development of diagnostics, prognostics, and immunotherapies.

Introduction to GAD65 and its C-Terminal Antigenicity

Glutamic acid decarboxylase (GAD) is an enzyme responsible for the synthesis of the neurotransmitter gamma-aminobutyric acid (GABA). The 65 kDa isoform, GAD65, is a primary target of the autoimmune response in T1D.[1][2] Autoantibodies against GAD65 are present in a majority of individuals with preclinical and newly diagnosed T1D.[3][4] While the autoimmune response can target various regions of the GAD65 molecule, the C-terminal domain is of particular interest due to its structural properties and association with disease progression.

The C-terminal region of GAD65 is characterized by a high degree of flexibility and a significant electrostatic charge, features that are less prominent in the non-autoantigenic GAD67 isoform.[5][6][7] These structural characteristics are thought to contribute to its immunogenicity.[5] The humoral response to GAD65 often involves a phenomenon known as epitope spreading, where the initial immune response to a single epitope broadens to include other epitopes on the same molecule. In T1D, the response frequently initiates against the middle region of GAD65 and subsequently spreads to the C-terminal domain.[3][8][9]

Quantitative Analysis of Humoral Response to GAD65 C-Terminal Epitopes

The prevalence of antibodies targeting different regions of GAD65 varies among patient populations. The following tables summarize key quantitative data from studies investigating epitope-specific GAD65 autoantibodies.

Table 1: Frequency of GAD65 Epitope-Specific Antibodies in Different Patient Cohorts

Patient CohortGAD65-CAb Positive (%)GAD65-MAb Positive (%)GAD65-NAb Positive (%)Reference
Young T1D57.660.07.3[10]
LADY (Latent Autoimmune Diabetes in Youth)48.966.0Not specified[10][11]
Old T1D58.4Not specifiedNot specified[10][11]
LADA (Latent Autoimmune Diabetes in Adults)33.342.320.5[10]

GAD65-CAb: Antibodies to C-terminal epitopes; GAD65-MAb: Antibodies to middle-region epitopes; GAD65-NAb: Antibodies to N-terminal epitopes.

Table 2: Reactivity to Multiple GAD65 Epitopes

Patient CohortReactivity to at least two GAD65 regions (%)Reference
Young T1D44.2[10]
LADY45.7[10]
Old T1D43.6[10]
LADA26.9[10]

These data suggest that a broader epitope recognition, particularly including the C-terminal region, is more characteristic of classic T1D presentations compared to LADA.

Key Experimental Protocols

The characterization of the humoral response to GAD65 C-terminal epitopes relies on a variety of immunoassays. Below are detailed methodologies for commonly cited experiments.

Radiobinding Assay (RBA) for GAD65 Antibody Detection

This is a standard method for quantifying GAD65 autoantibodies.

  • Principle: Serum antibodies are allowed to bind to radiolabeled recombinant GAD65. The resulting immune complexes are then precipitated and the radioactivity is measured, which is proportional to the amount of antibody present.

  • Protocol:

    • Incubation: 2 µl of patient serum is incubated overnight at 4°C with 35S-labeled full-length recombinant GAD65 (approximately 20,000 cpm) in 50 µl of TBST buffer (50 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.4) in a 96-well plate.[3]

    • Precipitation: Protein A Sepharose is added to each well to precipitate the antibody-antigen complexes.

    • Washing: Unbound radioactivity is removed by washing the precipitate with excess buffer.[3]

    • Counting: The radioactivity of the precipitate is measured using a liquid scintillation counter.[3]

Epitope-Specific Competition Radiobinding Assay

This assay is used to determine the epitope specificity of GAD65 autoantibodies.

  • Principle: The binding of serum autoantibodies to radiolabeled GAD65 is competed with unlabeled recombinant antibody fragments (rFabs) of known epitope specificity. A reduction in the bound radioactivity in the presence of a specific rFab indicates that the serum antibodies recognize the same or an overlapping epitope.

  • Protocol:

    • Pre-incubation: Patient serum is pre-incubated with a specific unlabeled recombinant Fab (rFab) that recognizes a known epitope on GAD65.

    • Addition of Radiolabeled Antigen: 35S-labeled GAD65 is added to the mixture.

    • Incubation, Precipitation, Washing, and Counting: The subsequent steps are identical to the standard Radiobinding Assay described above.[12]

    • Analysis: The percentage of inhibition of serum GAD65Ab binding is calculated to determine the epitope specificity.

Enzyme-Linked Immunosorbent Assay (ELISA) for GAD65 Antibody Detection

ELISA is another common method for detecting GAD65 antibodies.

  • Principle: Recombinant GAD65 is coated onto the wells of a microplate. Patient serum is added, and if GAD65 antibodies are present, they will bind to the antigen. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes human IgG is then added. Finally, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of GAD65 antibody in the serum.

  • General Protocol Outline:

    • Coating: Microplate wells are coated with recombinant human GAD65.

    • Blocking: Non-specific binding sites are blocked.

    • Sample Incubation: Diluted patient serum is added to the wells and incubated.[13]

    • Washing: Unbound antibodies are washed away.

    • Secondary Antibody Incubation: An enzyme-conjugated anti-human IgG antibody is added and incubated.

    • Washing: Unbound secondary antibody is washed away.

    • Substrate Addition: A chromogenic substrate is added.

    • Detection: The absorbance is measured using a microplate reader. The concentration of GAD65 antibodies is determined by comparing the sample's optical density (OD) to a standard curve.[13]

Visualizing Molecular and Experimental Pathways

The following diagrams illustrate key concepts and workflows related to the humoral response against GAD65 C-terminal epitopes.

GAD65_Epitope_Spreading cluster_initiation Initial Autoimmune Response cluster_spreading Epitope Spreading cluster_outcome Humoral Response Initial_B_Cell B Cell Recognition of Middle Epitope C_Terminal_Recognition B Cell Recognition of C-Terminal Epitope Initial_B_Cell->C_Terminal_Recognition Intramolecular Spreading GAD65_MAb GAD65-MAb Production Initial_B_Cell->GAD65_MAb N_Terminal_Recognition B Cell Recognition of N-Terminal Epitope C_Terminal_Recognition->N_Terminal_Recognition Further Spreading (less common) GAD65_CAb GAD65-CAb Production C_Terminal_Recognition->GAD65_CAb GAD65_NAb GAD65-NAb Production N_Terminal_Recognition->GAD65_NAb RBA_Workflow Start Patient Serum Radiolabeled_GAD65 Add 35S-GAD65 Start->Radiolabeled_GAD65 Incubation Overnight Incubation (4°C) Radiolabeled_GAD65->Incubation Precipitation Add Protein A Sepharose Incubation->Precipitation Washing Wash to Remove Unbound Antigen Precipitation->Washing Counting Liquid Scintillation Counting Washing->Counting Result Quantify GAD65 Antibodies Counting->Result Competition_RBA_Workflow Start Patient Serum Competitor Add Unlabeled rFab (e.g., C-terminal specific) Start->Competitor Pre_incubation Pre-incubate Competitor->Pre_incubation Radiolabeled_GAD65 Add 35S-GAD65 Pre_incubation->Radiolabeled_GAD65 Incubation Incubate Radiolabeled_GAD65->Incubation Precipitation Add Protein A Sepharose Incubation->Precipitation Washing Wash Precipitation->Washing Counting Scintillation Counting Washing->Counting Result Determine Epitope Specificity Counting->Result

References

A Technical Guide to the Interaction of GAD65 (524-543) with MHC Class II I-Ag7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular interaction between the glutamic acid decarboxylase 65 (GAD65) peptide (amino acids 524-543) and the Major Histocompatibility Complex (MHC) class II molecule I-Ag7. This interaction is a critical event in the pathogenesis of autoimmune type 1 diabetes in the non-obese diabetic (NOD) mouse model. Understanding the nuances of this interaction is paramount for the development of targeted immunotherapies.

Introduction: The GAD65 Autoantigen and the I-Ag7 Molecule

Glutamic acid decarboxylase 65 (GAD65) is a key autoantigen in type 1 diabetes.[1][2][3] T-cell-mediated immune responses against GAD65 are implicated in the destruction of pancreatic beta cells. The GAD65 (524-543) peptide, with the sequence SRLSKVAPVIKARMMEYGTT, is a significant T-cell epitope in the NOD mouse.[4][5][6][7] This peptide is presented to CD4+ T cells by the MHC class II molecule I-Ag7.

The I-Ag7 molecule is uniquely associated with susceptibility to type 1 diabetes in NOD mice.[8][9] A key structural feature of I-Ag7 is the absence of a negatively charged aspartic acid residue at position β57, a characteristic shared with human HLA-DQ alleles linked to diabetes susceptibility.[8][10][11] This feature creates a larger P9 binding pocket that can accommodate a wider range of peptide residues, including those with negative charges or bulky side chains, thus influencing the repertoire of presented peptides.[9][12][13]

Quantitative Analysis of Peptide-I-Ag7 Binding

The binding affinity of various peptides to the I-Ag7 molecule has been quantified using competitive binding assays, typically reported as the concentration of peptide required to inhibit the binding of a reference peptide by 50% (IC50). Lower IC50 values indicate higher binding affinity.

Peptide NameSequenceCore Epitope (predicted)IC50 (nM)Reference
GAD65 (524-543) SRLSKVAPVIKARMMEYGTTVAPVIKARMPoor binder[14][15]
GAD65 (509-528)IPPSLRYLLDNEERMSRLSK-17[8]
GAD65 (247-266)NMYAMMIARFKMFPEVKEKG--[8]
Hen Egg Lysozyme (HEL) 10-22AMKRHGLDNYRGYSLKRHGLDNYR295 ± 72[8]
Human CLIP (86-100)PVSQMRMATPLLMRP--[15]
Murine Serum Albumin (560-574)---[15]

Note: The binding of GAD65 (524-543) to I-Ag7 has been described as weak or of low affinity.[4][7][14][15] The core epitope for GAD65 (524-543) binding to I-Ag7 has not been definitively determined but is predicted based on the I-Ag7 binding motif.

The I-Ag7 binding motif is characterized by specific anchor residues within the peptide sequence. Primary anchors are typically found at positions P6 and P9 of the core binding nonamer. For I-Ag7, hydrophobic (Valine, Proline) and positively charged (Lysine) residues are favored at P6, while positively charged (Arginine, Lysine), aromatic (Tyrosine), or hydrophobic (Leucine) residues are preferred at P9.[16] Small amino acids like Glycine and Alanine are often found at P7 and P8.[16]

Structural Insights into the GAD65 (524-543)-I-Ag7 Complex

The three-dimensional structure of the GAD65 peptide in complex with I-Ag7 has been elucidated by X-ray crystallography.[9][10] These studies reveal that the peptide-binding groove of I-Ag7 is substantially wider around the β57 position compared to other MHC class II alleles.[10] This structural peculiarity, a consequence of the lack of the typical Aspβ57, creates an "oxyanion hole" that can be occupied by peptide carboxyl residues or potentially interact directly with the T-cell receptor.[10] This unique structural feature allows I-Ag7 to be a promiscuous peptide binder, accommodating a degenerate binding motif characterized by small and/or hydrophobic residues at P4 and P6.[9][12][13]

Experimental Protocols

MHC Class II Peptide Binding Assay (Fluorescence Polarization)

This competitive binding assay measures the ability of a test peptide to displace a fluorescently labeled probe peptide from the MHC class II molecule. The resulting change in fluorescence polarization is proportional to the amount of probe peptide bound to the MHC.

Methodology:

  • Reagents and Preparation:

    • Soluble, purified I-Ag7 molecules.

    • A high-affinity, fluorescently labeled probe peptide (e.g., Alexa488-labeled peptide).

    • Unlabeled competitor peptides (including GAD65 524-543) at various concentrations.

    • Assay buffer (e.g., citrate (B86180) phosphate (B84403) buffer).

  • Assay Setup:

    • In a 96-well or 384-well plate, add a constant concentration of I-Ag7 and the fluorescently labeled probe peptide to each well.

    • Add serial dilutions of the unlabeled competitor peptides to the wells. Include wells with no competitor (maximum binding) and wells with a large excess of a known high-affinity binder (minimum binding).

  • Incubation:

    • Incubate the plate at 37°C for 48-72 hours to allow the binding to reach equilibrium.[17][18]

  • Measurement:

    • Measure fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the competitor peptide.

    • Plot the percentage of inhibition against the logarithm of the competitor peptide concentration.

    • Determine the IC50 value, which is the concentration of the competitor peptide that causes 50% inhibition of the probe peptide binding.[17][18]

experimental_workflow_fp cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_measurement Measurement & Analysis reagents Prepare Reagents: - Soluble I-Ag7 - Fluorescent Probe Peptide - Competitor Peptides setup Mix I-Ag7, Probe, and Competitor Peptides in 96/384-well plate reagents->setup incubate Incubate at 37°C for 48-72 hours setup->incubate measure Read Fluorescence Polarization incubate->measure analyze Calculate IC50 values measure->analyze

Fluorescence Polarization-based MHC-II Binding Assay Workflow.

Surface Plasmon Resonance (SPR) for MHC-Peptide Interaction

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) between two molecules.

Methodology:

  • Immobilization:

    • One of the binding partners (e.g., the I-Ag7 molecule) is immobilized on the surface of a sensor chip.

  • Binding and Dissociation:

    • A solution containing the other binding partner (the GAD65 peptide) is flowed over the sensor surface.

    • The binding of the peptide to the immobilized I-Ag7 causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

    • After the association phase, a buffer is flowed over the surface to measure the dissociation of the peptide from the I-Ag7.

  • Data Analysis:

    • The association rate constant (ka) and the dissociation rate constant (kd) are determined by fitting the sensorgram data to a suitable binding model.

    • The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as kd/ka.

experimental_workflow_spr cluster_setup Setup cluster_binding Binding Analysis cluster_analysis Data Analysis immobilize Immobilize I-Ag7 on SPR Sensor Chip inject_peptide Inject GAD65 Peptide (Association) immobilize->inject_peptide inject_buffer Inject Buffer (Dissociation) inject_peptide->inject_buffer analyze Generate Sensorgram and Calculate ka, kd, and KD inject_buffer->analyze

Surface Plasmon Resonance (SPR) Workflow for MHC-Peptide Interaction.

T-Cell Activation Assay

These assays measure the activation of GAD65 (524-543)-specific T cells in response to antigen presentation by I-Ag7.

Methodology:

  • Cell Preparation:

    • Isolate antigen-presenting cells (APCs), such as splenocytes from NOD mice.

    • Isolate CD4+ T cells from NOD mice, or use a GAD65 (524-543)-specific T-cell line or hybridoma.

  • Antigen Pulsing:

    • Incubate the APCs with the GAD65 (524-543) peptide to allow for uptake, processing, and presentation on I-Ag7.

  • Co-culture:

    • Co-culture the peptide-pulsed APCs with the GAD65-specific CD4+ T cells.

  • Measurement of T-cell Activation:

    • After a suitable incubation period (e.g., 48-72 hours), measure T-cell activation through various readouts:

      • Proliferation: Measure the incorporation of a radioactive tracer (e.g., [3H]-thymidine) or a fluorescent dye (e.g., CFSE).

      • Cytokine Production: Measure the secretion of cytokines such as IFN-γ or IL-2 into the culture supernatant using ELISA or ELISpot assays.

      • Upregulation of Activation Markers: Use flow cytometry to detect the expression of activation markers like CD25 and CD69 on the T-cell surface.

t_cell_activation_workflow cluster_prep Cell Preparation cluster_pulsing Antigen Presentation cluster_coculture T-cell Stimulation cluster_readout Activation Readout apc Isolate Antigen Presenting Cells (APCs) pulse Pulse APCs with GAD65 (524-543) peptide apc->pulse t_cell Isolate GAD65-specific CD4+ T cells coculture Co-culture pulsed APCs with T cells t_cell->coculture pulse->coculture readout Measure: - Proliferation - Cytokine Secretion - Activation Markers coculture->readout

T-Cell Activation Assay Workflow.

T-Cell Receptor Signaling Pathway

The recognition of the GAD65 (524-543)/I-Ag7 complex by a specific T-cell receptor (TCR) on a CD4+ T cell initiates a complex intracellular signaling cascade, leading to T-cell activation.

tcr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CD3 CD3 complex TCR->CD3 CD4 CD4 Lck Lck CD4->Lck pMHC GAD65(524-543)/I-Ag7 pMHC->TCR Recognition ZAP70 ZAP-70 CD3->ZAP70 Recruits & Activates Lck->CD3 Phosphorylates ITAMs LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg PLCγ LAT->PLCg SLP76->PLCg IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca Ca²⁺ release IP3->Ca PKC PKC DAG->PKC Ras Ras DAG->Ras NFAT NFAT Ca->NFAT NFkB NF-κB PKC->NFkB MAPK MAPK Cascade (ERK, JNK, p38) Ras->MAPK AP1 AP-1 MAPK->AP1 Gene Gene Transcription (IL-2, IFN-γ, etc.) NFAT->Gene AP1->Gene NFkB->Gene

References

Methodological & Application

Application Notes: Induction of T-Cell Proliferation using GAD65 (524-543)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamic acid decarboxylase 65 (GAD65) is a key autoantigen in Type 1 Diabetes (T1D). T-cell mediated autoimmune responses against GAD65 are implicated in the destruction of pancreatic β-cells. The specific peptide fragment GAD65 (524-543) has been identified as a dominant epitope recognized by autoreactive T-cells, particularly in the non-obese diabetic (NOD) mouse model, and is also relevant in human T1D.[1][2][3] Consequently, the GAD65 (524-543) peptide is a critical tool for studying the pathogenesis of T1D, screening for autoreactive T-cells, and evaluating the efficacy of immunomodulatory therapies.

These application notes provide an overview and detailed protocols for inducing and measuring T-cell proliferation in response to the GAD65 (524-543) peptide. The primary methodologies covered are the [³H]-Thymidine Incorporation Assay and the Carboxyfluorescein Succinimidyl Ester (CFSE) based Flow Cytometry Assay.

Principle of the Assays

T-cell proliferation assays are functional assays designed to measure the expansion of a specific T-cell population in response to an antigenic stimulus. When T-cells recognize their cognate antigen—in this case, the GAD65 (524-543) peptide presented by antigen-presenting cells (APCs)—they become activated and undergo clonal expansion. The extent of this proliferation is a measure of the presence and reactivity of GAD65-specific T-cells.

  • [³H]-Thymidine Incorporation Assay: This is a classic method that measures the incorporation of a radioactive nucleoside, tritiated thymidine, into the DNA of dividing cells.[4][5][6] The amount of radioactivity is directly proportional to the level of cell proliferation.

  • CFSE-Based Flow Cytometry Assay: This method uses a fluorescent dye, CFSE, that covalently labels intracellular proteins.[7][8] With each cell division, the dye is equally distributed between daughter cells, leading to a halving of fluorescence intensity. This allows for the visualization of distinct generations of proliferating cells by flow cytometry.[7][8]

Data Presentation

The following tables summarize typical quantitative data and experimental parameters for T-cell proliferation assays using GAD65 (524-543).

Table 1: Typical Experimental Parameters

Parameter[³H]-Thymidine IncorporationCFSE-Based Flow Cytometry
Cell Type PBMCs, Splenocytes, Purified CD4+ T-cells + APCsPBMCs, Splenocytes, Purified CD4+ T-cells + APCs
Cell Density 1 x 10⁶ cells/well (or 1.5 x 10⁵ PBMC/well)1 x 10⁶ cells/mL
GAD65 (524-543) Concentration 5 - 10 µg/mL (approx. 2.5 - 5 µM)10 µM
Culture Duration 72 hours - 7 days4 - 7 days
Positive Control Phytohemagglutinin (PHA), anti-CD3 antibody, Tetanus ToxoidPhytohemagglutinin (PHA), anti-CD3 antibody, Tetanus Toxoid
Negative Control Unstimulated cells (medium only), irrelevant peptideUnstimulated cells (medium only), irrelevant peptide

Table 2: Representative Proliferation Data

AssayReadoutUnstimulated Control (CPM / % Divided)GAD65 (524-543) Stimulated (CPM / % Divided)Stimulation Index (SI)
[³H]-Thymidine Incorporation Counts Per Minute (CPM)5005,00010
CFSE-Based Flow Cytometry % Divided Cells< 2%15%7.5

Stimulation Index (SI) = (Mean CPM or % Divided of Stimulated Wells) / (Mean CPM or % Divided of Unstimulated Wells). An SI > 3 is often considered a positive response.

Experimental Protocols

Protocol 1: [³H]-Thymidine Incorporation Assay

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes

  • GAD65 (524-543) peptide

  • Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)

  • 96-well round-bottom culture plates

  • [³H]-Thymidine (1 µCi/well)

  • Cell harvester

  • Scintillation counter and fluid

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation or prepare a single-cell suspension of splenocytes from immunized or NOD mice.

  • Cell Plating: Resuspend cells in complete RPMI-1640 medium and adjust the concentration to 1.5 x 10⁶ cells/mL. Add 100 µL of the cell suspension (1.5 x 10⁵ cells) to each well of a 96-well plate.

  • Peptide Stimulation: Prepare a 2X working solution of GAD65 (524-543) peptide (e.g., 10 µg/mL) in complete RPMI-1640. Add 100 µL of the peptide solution to the appropriate wells. For control wells, add 100 µL of medium alone (unstimulated) or a control antigen/mitogen.

  • Incubation: Culture the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • [³H]-Thymidine Pulse: 16-18 hours before harvesting, add 1 µCi of [³H]-Thymidine to each well.

  • Harvesting and Measurement: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the mean counts per minute (CPM) for each condition. Determine the Stimulation Index (SI).

Protocol 2: CFSE-Based Flow Cytometry Assay

Materials:

  • PBMCs or splenocytes

  • GAD65 (524-543) peptide

  • PBS (Phosphate-Buffered Saline)

  • CFSE stock solution (e.g., 5 mM in DMSO)

  • Complete RPMI-1640 medium

  • 96-well round-bottom culture plates

  • Flow cytometer

  • Antibodies for surface staining (e.g., anti-CD3, anti-CD4)

Procedure:

  • Cell Preparation: Isolate PBMCs or splenocytes as described in Protocol 1.

  • CFSE Staining:

    • Resuspend cells at 1 x 10⁷ cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM.

    • Incubate for 10 minutes at 37°C.

    • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells twice with complete medium to remove unbound CFSE.

  • Cell Plating: Resuspend the CFSE-labeled cells in complete medium at 1 x 10⁶ cells/mL. Add 200 µL to each well of a 96-well plate.

  • Peptide Stimulation: Add GAD65 (524-543) peptide to a final concentration of 10 µM. Include unstimulated and positive controls.

  • Incubation: Culture the plates for 5-7 days at 37°C in a humidified 5% CO₂ incubator. A longer culture period allows for more rounds of division.

  • Cell Staining and Acquisition:

    • Harvest cells from the plates.

    • Stain with fluorescently-conjugated antibodies against cell surface markers (e.g., CD4) to identify the T-cell population of interest.

    • Acquire data on a flow cytometer, ensuring the FITC or equivalent channel is used to detect CFSE fluorescence.

  • Data Analysis: Gate on the live, single-cell population of interest (e.g., CD4+ T-cells). Analyze the CFSE histogram to determine the percentage of divided cells and to visualize distinct proliferation peaks.

Visualizations

GAD65_TCell_Activation_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture & Stimulation cluster_analysis Proliferation Analysis pbmc Isolate PBMCs/ Splenocytes cfse CFSE Staining (for Flow Cytometry) pbmc->cfse plate Plate Cells in 96-well Plate pbmc->plate cfse->plate stim Add GAD65 (524-543) Peptide plate->stim incubate Incubate (3-7 days) stim->incubate thymidine [3H]-Thymidine Pulse & Harvest incubate->thymidine flow Surface Stain & Acquire on Flow Cytometer incubate->flow scint Scintillation Counting thymidine->scint analysis Data Analysis (SI, % Divided) scint->analysis flow->analysis

Caption: Experimental workflow for GAD65 (524-543) induced T-cell proliferation assays.

TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck CD4 CD4 CD4->Lck MHC pMHC-II (GAD65 524-543) MHC->TCR Antigen Recognition ZAP70 ZAP-70 Lck->ZAP70 activates LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 NFAT NFAT PLCg1->NFAT activates NFkB NF-κB PLCg1->NFkB activates AP1 AP-1 PLCg1->AP1 activates Gene Gene Transcription (IL-2, IFN-γ) NFAT->Gene NFkB->Gene AP1->Gene Prolif T-Cell Proliferation Gene->Prolif

Caption: Simplified T-cell receptor signaling pathway upon GAD65 peptide recognition.

References

Application Notes and Protocols for GAD65 (524-543) Immunization in Non-Obese Diabetic (NOD) Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autoimmune type 1 diabetes (T1D) is characterized by the destruction of insulin-producing beta cells in the pancreatic islets, a process mediated by autoreactive T cells. The non-obese diabetic (NOD) mouse is a widely used animal model that spontaneously develops a form of autoimmune diabetes with many similarities to human T1D. Glutamic acid decarboxylase 65 (GAD65) is a key autoantigen implicated in the pathogenesis of T1D. Immunization with specific peptides from GAD65, such as the p524-543 fragment, has been investigated as a potential immunotherapeutic strategy to modulate the autoimmune response and prevent or delay the onset of diabetes.

These application notes provide a detailed protocol for the immunization of NOD mice with the GAD65 (524-543) peptide. The protocol is based on studies demonstrating a reduction in diabetes incidence and insulitis, mediated by a shift from a pro-inflammatory Th1 to an anti-inflammatory Th2 immune response.

Key Experimental Outcomes

Immunization of NOD mice with GAD65 (524-543) has been shown to lead to the following outcomes:

  • Reduced Incidence of Diabetes: A significant decrease in the percentage of mice developing diabetes compared to control groups.

  • Delayed Onset of Diabetes: A noticeable delay in the age at which immunized mice become diabetic.

  • Reduced Insulitis: A lower severity of lymphocytic infiltration in the pancreatic islets.

  • Immunomodulation: A shift in the cytokine profile from a pathogenic Th1 response (characterized by IFN-γ and IL-2) to a protective Th2 response (characterized by IL-4 and IL-10).

Data Presentation

The following tables summarize the quantitative data from studies utilizing the GAD65 (524-543) immunization protocol.

Table 1: Effect of GAD65 (524-543) Immunization on Diabetes Incidence in Cyclophosphamide-Accelerated NOD Mice [1]

Treatment GroupNumber of MiceDiabetes Incidence (%)
GAD65 (524-543) + FIA5028%
FIA alone (Control)5060%
GAD peptide (534–553) + FIA2055%
Irrelevant peptide + FIA2060%

Table 2: Effect of GAD65 (524-543) Immunization on Insulitis Score [1]

Treatment GroupMean Insulitis Score
GAD65 (524-543) + FIASignificantly reduced (P<0.03)
FIA alone (Control)Higher severity

Table 3: Cytokine Profile Shift Following GAD65 (524-543) Immunization [1]

CytokineGAD65 (524-543) Immunized MiceControl Mice
IL-4Higher ProductionLower Production
IL-10Higher ProductionLower Production
IFN-γProportionally Less RepresentedHigher Production
IL-2Proportionally Less RepresentedHigher Production

Experimental Protocols

Protocol 1: GAD65 (524-543) Immunization of NOD Mice

This protocol describes the intraperitoneal immunization of female NOD mice to induce a protective immune response against autoimmune diabetes, particularly in a cyclophosphamide-accelerated model.[1]

Materials:

  • Female NOD/ShiLtJ mice (3-4 weeks old)

  • GAD65 (524-543) peptide (SRLSKVAPVIKARMMEYGTT)

  • Freund's Incomplete Adjuvant (FIA)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile 1 ml syringes with 25-27 gauge needles

  • Vortex mixer

  • Cyclophosphamide (B585) (for accelerated diabetes model)

Procedure:

  • Peptide Preparation:

    • Dissolve the GAD65 (524-543) peptide in sterile PBS to a final concentration of 1 mg/ml.

    • Store the peptide solution at -20°C in aliquots.

  • Emulsion Preparation:

    • On the day of immunization, thaw an aliquot of the GAD65 (524-543) peptide solution.

    • Prepare the immunizing emulsion by mixing equal volumes of the peptide solution (containing 100 µg of peptide per 100 µl) and Freund's Incomplete Adjuvant (FIA). For example, for 10 mice, mix 1 ml of peptide solution with 1 ml of FIA.

    • Vortex the mixture vigorously for at least 10-15 minutes until a stable, white, water-in-oil emulsion is formed. A stable emulsion will not separate upon standing for a few minutes. To test for stability, a small drop of the emulsion can be placed in water; a stable emulsion will not disperse.

  • Immunization Schedule:

    • Administer the first immunization to female NOD mice at 30 days of age.

    • Inject 200 µl of the emulsion intraperitoneally (i.p.) per mouse. This delivers a dose of 100 µg of the GAD65 (524-543) peptide.

    • Administer a second immunization at 45 days of age using the same procedure and dosage.

  • Induction of Accelerated Diabetes (Optional):

    • Two weeks after the second immunization (at approximately 60 days of age), diabetes can be accelerated by a single intraperitoneal injection of cyclophosphamide.

    • Prepare a fresh solution of cyclophosphamide in sterile saline at a concentration of 20 mg/ml.

    • Inject each mouse with a single dose of 200 mg/kg body weight.[2][3]

  • Monitoring for Diabetes:

    • Monitor the mice for the onset of diabetes starting one week after the cyclophosphamide injection, or from 10 weeks of age for spontaneous diabetes models.

    • Check for glycosuria twice weekly using urine test strips.

    • Confirm diabetes by measuring blood glucose levels from a tail vein bleed. Mice with blood glucose levels >250 mg/dl for two consecutive readings are considered diabetic.

Protocol 2: Histological Assessment of Insulitis

This protocol describes the method for evaluating the severity of lymphocytic infiltration in the pancreatic islets.

Materials:

  • Pancreas tissue from experimental mice

  • 10% neutral buffered formalin

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) staining reagents

  • Microscope

Procedure:

  • Tissue Collection and Fixation:

    • Euthanize the mice at the desired experimental endpoint.

    • Carefully dissect the pancreas and fix it in 10% neutral buffered formalin for 24 hours.

  • Tissue Processing and Staining:

    • Process the fixed pancreas through graded alcohols and xylene, and embed in paraffin.

    • Cut 5 µm thick sections using a microtome and mount them on glass slides.

    • Deparaffinize and rehydrate the sections.

    • Stain the sections with Hematoxylin and Eosin (H&E).

  • Insulitis Scoring:

    • Examine at least 20-30 islets per pancreas under a microscope in a blinded manner.

    • Score the degree of insulitis for each islet based on the following scale:

      • Score 0: No infiltration.

      • Score 1: Peri-insulitis (mononuclear cell infiltration limited to the periphery of the islet).

      • Score 2: Moderate insulitis (<50% of the islet area is infiltrated).

      • Score 3: Severe insulitis (>50% of the islet area is infiltrated).

    • Calculate the mean insulitis score for each experimental group.

Visualizations

Signaling Pathway of GAD65 (524-543) Immunization in NOD Mice

GAD65_Immunization_Pathway cluster_ImmuneResponse Immune Response Modulation cluster_Pancreas Pancreatic Microenvironment GAD65 GAD65 (524-543) Peptide + Incomplete Freund's Adjuvant APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) GAD65->APC Uptake and Presentation Th2 Th2 Cell NaiveT Naive CD4+ T Cell APC->NaiveT Antigen Presentation Th1 Th1 Cell NaiveT->Th1 Default Path in NOD Mice NaiveT->Th2 Promoted by Immunization Macrophage Macrophage (M1-like) Th1->Macrophage Activates CTL Cytotoxic T Lymphocyte (CTL) Th1->CTL Helps Activate Th2->Th1 Inhibits Treg Regulatory T Cell (Treg) Th2->Treg Induces/Activates M2Macrophage Macrophage (M2-like) Th2->M2Macrophage Promotes Polarization Treg->Th1 Suppresses Treg->CTL Suppresses BetaCell Pancreatic Beta Cell Macrophage->BetaCell Destruction (via pro-inflammatory cytokines) CTL->BetaCell Direct Killing M2Macrophage->BetaCell Protection (via anti-inflammatory cytokines)

Caption: Immunomodulatory pathway of GAD65 (524-543) immunization in NOD mice.

Experimental Workflow for GAD65 (524-543) Immunization and Analysis

GAD65_Workflow cluster_Preparation Preparation cluster_Immunization Immunization cluster_Induction Diabetes Induction (Optional) cluster_Analysis Analysis PeptidePrep Prepare GAD65 (524-543) Peptide Solution (1 mg/ml in PBS) EmulsionPrep Prepare Peptide-FIA Emulsion (1:1 ratio) PeptidePrep->EmulsionPrep FirstImm 1st Immunization (i.p.) Female NOD Mice (30 days old) 100 µg peptide/mouse EmulsionPrep->FirstImm SecondImm 2nd Immunization (i.p.) (45 days old) 100 µg peptide/mouse FirstImm->SecondImm Cyclo Cyclophosphamide Injection (i.p.) (60 days old) 200 mg/kg SecondImm->Cyclo 2 weeks post-immunization Monitoring Monitor Diabetes Onset (Glycosuria & Blood Glucose) SecondImm->Monitoring For spontaneous model Cyclo->Monitoring Histology Histological Analysis of Pancreas (Insulitis Scoring) Monitoring->Histology Cytokine Cytokine Profiling (ELISA, ELISpot) Monitoring->Cytokine

Caption: Experimental workflow for GAD65 (524-543) immunization in NOD mice.

Alternative Protocols and Considerations

While the intraperitoneal route with FIA is well-documented, other approaches have been explored:

  • Subcutaneous Immunization: This route is also commonly used for peptide immunization and may offer a different kinetic of immune response. The preparation of the emulsion would be similar, but the injection would be administered subcutaneously in the flank or the scruff of the neck.

  • Nasal Administration: Mucosal delivery of GAD65 peptides has been shown to induce a Th2-biased immune response and prevent diabetes in NOD mice. This method avoids the use of adjuvants but may require different formulation and delivery techniques.

  • Combination Therapies: The GAD65 (524-543) peptide has been used in combination with other islet autoantigen peptides (e.g., from insulin (B600854) or IGRP) to potentially broaden the regulatory T cell response.[4]

It is important for researchers to select the protocol that best suits their experimental design and to carefully consider the age of the mice at the start of the immunization, as the stage of the autoimmune process can influence the outcome. The use of the cyclophosphamide-accelerated model provides a more synchronized onset of diabetes, facilitating the analysis of therapeutic interventions. However, it is a more aggressive model and may not fully recapitulate the natural progression of the disease.

References

Application Notes and Protocols for ELISpot Assay of GAD65 (524-543) Specific T-cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for the detection and quantification of cytokine-secreting cells at the single-cell level. This document provides detailed application notes and a comprehensive protocol for the detection of T-cells specific to the GAD65 (524-543) peptide, a key autoantigen in Type 1 Diabetes.

The ELISpot assay is significantly more sensitive than conventional ELISA and intracellular cytokine staining for detecting rare antigen-specific T-cell responses.[1] It allows for the frequency analysis of these cell populations, which is crucial for monitoring disease progression, vaccine development, and immunomodulatory therapies.[1][2]

Principle of the ELISpot Assay

The ELISpot assay is a sandwich immunoassay variation. An antibody specific to the cytokine of interest is pre-coated onto a PVDF membrane-bottomed 96-well plate. Peripheral Blood Mononuclear Cells (PBMCs) or other immune cells are then cultured in these wells in the presence of the GAD65 (524-543) peptide. T-cells recognizing the peptide will become activated and secrete cytokines. These cytokines are immediately captured by the antibodies on the membrane in the vicinity of the secreting cell. After cell removal, a second, biotinylated antibody specific for a different epitope of the cytokine is added, followed by an enzyme-conjugated streptavidin. Finally, a precipitating substrate is added, which results in the formation of a visible, colored spot at the location of each cytokine-secreting cell. Each spot represents a single reactive T-cell.[2][3]

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing ELISpot assays to detect GAD65-specific T-cells.

Table 1: Frequency of GAD65-Reactive T-Cells

Patient GroupNumber of SubjectsFrequency of IFN-γ Secreting CellsCytokine DetectedReference
Type 1 Diabetes3322 of 33 (66.7%) positiveIFN-γ[4][5]
Type 1 Diabetes3110 of 31 (32.3%) showed significant proliferative responses(Proliferation Assay)[4][5]
Type 1 Diabetes (GAD65/IA-2 antibody negative)65 of 6 (83.3%) positiveIFN-γ[4][5]
Healthy Controls23Significantly lower than Type 1 Diabetes patientsIFN-γ[4][5]
GAD-alum treated patients15Significantly increased Spot Forming Cells (SFC)IFN-γ, IL-4[6]
Placebo-treated patients12Baseline SFCIFN-γ, IL-4[6]

Table 2: Representative Spot Counts in GAD65 ELISpot Assays

ConditionCell TypeCell Density per WellSpot Counts (per 200,000 cells)Cytokine DetectedReference
GAD65 StimulationPBMCs from Type 1 Diabetes patients200,0001-23 spotsIFN-γ[4]
Unstimulated Control (immunoglobulin-free medium)PBMCs200,0000.9 ± 1.4 spotsIFN-γ[4]
Unstimulated Control (medium with complete serum)PBMCs200,00016.2 ± 15.0 spotsIFN-γ[4]
GAD65 Stimulation (immunoglobulin-free medium)PBMCs200,0003.7 ± 3.3 spotsIFN-γ[4]
GAD65 Stimulation (medium with complete serum)PBMCs200,00023.0 ± 18.0 spotsIFN-γ[4]

Experimental Protocols

This protocol outlines the key steps for performing an IFN-γ ELISpot assay to detect GAD65 (524-543) specific T-cells.

Materials and Reagents
  • Human IFN-γ ELISpot kit (containing capture antibody, biotinylated detection antibody, streptavidin-enzyme conjugate, and substrate)

  • PVDF-bottomed 96-well plates

  • GAD65 (524-543) peptide (lyophilized)

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood

  • Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, L-glutamine, penicillin, and streptomycin)

  • Phosphate Buffered Saline (PBS)

  • Deionized water

  • CO2 incubator (37°C, 5% CO2)

  • ELISpot plate reader

Detailed Methodology

1. Plate Coating

  • Aseptically coat the PVDF-bottomed 96-well plate with the IFN-γ capture antibody, diluted in sterile PBS according to the manufacturer's instructions.
  • Incubate the plate overnight at 4°C.

2. Plate Blocking

  • The next day, wash the plate twice with sterile PBS to remove unbound antibody.
  • Block the plate by adding 200 µL of complete RPMI-1640 medium to each well.
  • Incubate for at least 1 hour at room temperature.

3. Cell Preparation and Plating

  • Thaw cryopreserved PBMCs or use freshly isolated cells. Ensure high viability (>90%).
  • Resuspend the cells in complete RPMI-1640 medium.
  • Decant the blocking medium from the plate.
  • Add 100 µL of the cell suspension to each well. A typical cell density is 2 x 10^5 to 5 x 10^5 cells per well.

4. Antigen Stimulation

  • Prepare a working solution of the GAD65 (524-543) peptide in complete RPMI-1640 medium. A final concentration of 10 µg/mL is often effective.[7]
  • Add 100 µL of the peptide solution to the appropriate wells.
  • Controls:
  • Negative Control: Add 100 µL of medium alone to some wells to determine background cytokine secretion.
  • Positive Control: Add a mitogen (e.g., Phytohemagglutinin - PHA) to stimulate a strong, non-specific cytokine response.
  • Incubate the plate for 24-48 hours in a 37°C CO2 incubator. The optimal incubation time may need to be determined empirically.

5. Detection of Secreted Cytokine

  • Wash the plate to remove the cells. This can be done by washing 4-6 times with PBS containing 0.05% Tween-20 (PBST).
  • Add the biotinylated detection antibody, diluted according to the manufacturer's instructions.
  • Incubate for 2 hours at room temperature.
  • Wash the plate again with PBST.
  • Add the streptavidin-enzyme conjugate and incubate for 1 hour at room temperature.
  • Wash the plate thoroughly with PBST.

6. Spot Development and Analysis

  • Add the substrate solution to each well and incubate at room temperature until distinct spots develop. Monitor the reaction closely to avoid over-development.
  • Stop the reaction by washing the plate with deionized water.
  • Allow the plate to dry completely.
  • Count the spots in each well using an automated ELISpot reader. The results are typically expressed as Spot Forming Cells (SFCs) per million input cells.

Visualizations

ELISpot Assay Workflow

ELISpot_Workflow cluster_prep Plate Preparation cluster_assay Cell Culture & Stimulation cluster_detection Detection & Development cluster_analysis Analysis p1 Coat plate with capture antibody p2 Incubate overnight p1->p2 p1->p2 p3 Wash plate p2->p3 p2->p3 p4 Block with medium p3->p4 p3->p4 c2 Add cells to wells p4->c2 c1 Isolate and prepare PBMCs c1->c2 c1->c2 c3 Add GAD65 peptide (stimulus) c2->c3 c2->c3 c4 Incubate 24-48h (Cytokine Secretion & Capture) c3->c4 c3->c4 d1 Wash away cells c4->d1 d2 Add biotinylated detection antibody d1->d2 d1->d2 d3 Add streptavidin-enzyme conjugate d2->d3 d2->d3 d4 Add substrate (Spot Formation) d3->d4 d3->d4 a1 Stop reaction (wash with water) d4->a1 a2 Dry plate a1->a2 a1->a2 a3 Count spots (ELISpot Reader) a2->a3 a2->a3 a4 Calculate SFCs per million cells a3->a4 a3->a4

Caption: Workflow of the ELISpot assay for detecting GAD65-specific T-cells.

T-Cell Activation and Cytokine Capture Signaling Pathway

TCell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell GAD65-Specific T-Helper Cell cluster_Plate ELISpot Plate Surface MHC MHC Class II TCR T-Cell Receptor (TCR) MHC->TCR Binding GAD65 GAD65 (524-543) peptide GAD65->MHC processed & presented on Activation T-Cell Activation TCR->Activation recognizes peptide-MHC Cytokine Cytokine Secretion (e.g., IFN-γ) Activation->Cytokine CaptureAb Capture Antibody PVDF Membrane Cytokine->CaptureAb:f0 Capture Spot Visible Spot CaptureAb:f0->Spot Detection leads to

Caption: T-cell recognition of GAD65 peptide and cytokine capture in ELISpot.

References

Application Notes and Protocols: Adoptive Transfer of GAD65 (524-543) Reactive T-Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the adoptive transfer of T-cells reactive to the GAD65 (524-543) peptide, a key autoantigen in Type 1 Diabetes (T1D). The methodologies described are based on studies utilizing the non-obese diabetic (NOD) mouse model, a well-established animal model for human T1D.

Introduction

Glutamic acid decarboxylase 65 (GAD65) is a primary autoantigen targeted by the immune system in the development of T1D. T-cell responses to specific epitopes of GAD65, particularly the 524-543 peptide region, are detected early in the pathogenesis of the disease in NOD mice.[1][2] The adoptive transfer of GAD65 (524-543) reactive T-cells into NOD or immunodeficient NOD.scid mice is a critical experimental technique to investigate the role of these specific T-cells in the initiation and progression of autoimmune diabetes. Depending on the phenotype of the transferred T-cells, they can either induce or protect against the disease.[3][4][5][6]

The GAD65 (524-543) peptide is known to be a stimulus for the diabetogenic T-cell clone BDC2.5.[7][8][9] Studies have shown that immunization with this peptide can increase the susceptibility of NOD mice to T1D induced by the adoptive transfer of BDC2.5 T-cells.[7][8][9] The adoptive transfer of a TH1-like GAD65 (524-543)-specific CD4+ T-cell clone has been demonstrated to induce diabetes in NOD.scid mice, highlighting its pathogenic potential.[6] Conversely, some GAD65-specific T-cells have been shown to play a protective role, capable of delaying the onset of diabetes when co-transferred with diabetogenic T-cells.[3][4]

These protocols and notes are designed to guide researchers in the generation, characterization, and in vivo application of GAD65 (524-543) reactive T-cells to further elucidate their role in T1D and to explore potential therapeutic interventions.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on the adoptive transfer of GAD65 (524-543) reactive T-cells.

Table 1: Incidence of Diabetes Following Adoptive Transfer of GAD65 (524-543) Reactive T-Cells

T-Cell Line/CloneRecipient MiceNumber of Cells TransferredIncidence of DiabetesMean Onset of Diabetes (days)Reference
5A (CD4+ Th1)NOD/SCID1 x 10^783% (10/12)21[5][10]
GAD 546.14 (CTL)NOD.scid1 x 10^70% (insulitis observed)N/A[11]
G206 (TCR Tg)NOD.scid (co-transfer)Not specifiedDelayed onsetSignificantly delayed[3][4]

Table 2: Cytokine Profile of GAD65 (524-543) Reactive T-Cell Line 5A

CytokineConcentration/ActivityStimulationReference
IFN-γHighGAD65 peptide (524-543)[1][5][10]
TNF-α/βPresentGAD65 peptide (524-543)[1][5][10]
IL-4Not detectedGAD65 peptide (524-543)[1][5][10]

Experimental Protocols

Protocol 1: Generation of GAD65 (524-543) Reactive T-Cell Lines

This protocol describes the generation of a CD4+ T-cell line reactive to the GAD65 (524-543) peptide from immunized NOD mice.

Materials:

  • 3-week-old female NOD mice

  • GAD65 (524-543) peptide (Sequence: SRLSKVAPVIKARMMEYGTT)[7]

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol

  • Recombinant murine IL-2

  • Irradiated (3000 rads) syngeneic spleen cells (as antigen-presenting cells, APCs)

Procedure:

  • Immunization:

    • Emulsify the GAD65 (524-543) peptide in CFA at a concentration of 1 mg/mL.

    • Immunize 3-week-old NOD mice subcutaneously at the base of the tail with 100 µL of the emulsion (100 µg of peptide).

    • Boost the mice 7 days later with the same peptide emulsified in IFA.

  • T-Cell Isolation and Culture:

    • Seven to ten days after the boost, sacrifice the mice and prepare a single-cell suspension from the draining lymph nodes (inguinal and periaortic).

    • Culture the lymph node cells (5 x 10^6 cells/mL) in complete RPMI-1640 medium with 20 µg/mL of GAD65 (524-543) peptide.

    • After 4 days, expand the responding T-cells by adding recombinant murine IL-2 (10 U/mL) to the culture.

    • Restimulate the T-cell line every 10-14 days with the GAD65 (524-543) peptide (10 µg/mL) and irradiated syngeneic spleen cells as APCs, followed by expansion in IL-2 containing medium.

Protocol 2: Adoptive Transfer of GAD65 (524-543) Reactive T-Cells

This protocol outlines the procedure for the adoptive transfer of the generated T-cell line into recipient mice to assess their diabetogenic potential.

Materials:

  • Generated GAD65 (524-543) reactive T-cell line

  • NOD.scid mice (6-8 weeks old)

  • Phosphate-buffered saline (PBS), sterile

  • Syringes and needles for intravenous or intraperitoneal injection

Procedure:

  • Preparation of T-Cells:

    • Culture the GAD65 (524-543) reactive T-cell line as described in Protocol 1.

    • Three days after the last stimulation with peptide and APCs, harvest the T-cells.

    • Wash the cells twice with sterile PBS.

    • Resuspend the cells in sterile PBS at a concentration of 5 x 10^7 cells/mL.

  • Adoptive Transfer:

    • Inject 200 µL of the cell suspension (1 x 10^7 cells) into the tail vein (intravenous) or into the peritoneal cavity (intraperitoneal) of each recipient NOD.scid mouse.[11][12]

  • Monitoring for Diabetes:

    • Monitor the mice for the development of diabetes starting 5-7 days after the transfer.

    • Check urine glucose levels twice weekly using diastix.

    • Confirm diabetes by measuring blood glucose levels from the tail vein. Mice are considered diabetic when blood glucose levels exceed 250 mg/dL on two consecutive measurements.[12]

Protocol 3: Assessment of Insulitis

This protocol describes the histological evaluation of pancreatic islet inflammation (insulitis).

Materials:

  • Recipient mice pancreata

  • 10% neutral buffered formalin

  • Paraffin (B1166041)

  • Hematoxylin and Eosin (H&E) stain

  • Microscope

Procedure:

  • Tissue Preparation:

    • At the end of the experiment (or upon onset of diabetes), sacrifice the mice and dissect the pancreas.

    • Fix the pancreas in 10% neutral buffered formalin.

    • Embed the fixed tissue in paraffin and cut 5 µm sections.

    • Stain the sections with H&E.

  • Insulitis Scoring:

    • Examine at least 20 islets per mouse under a microscope.

    • Score the degree of mononuclear cell infiltration (insulitis) as follows:

      • 0: No infiltration

      • 1: Peri-insulitis (mononuclear cells surrounding the islet)

      • 2: Moderate insulitis (<50% of the islet infiltrated)

      • 3: Severe insulitis (>50% of the islet infiltrated)

      • 4: Destructive insulitis (islet architecture destroyed)

Visualizations

Experimental_Workflow cluster_generation T-Cell Line Generation cluster_transfer Adoptive Transfer & Analysis Immunization Immunize NOD Mouse with GAD65 (524-543) Peptide + Adjuvant Isolation Isolate Draining Lymph Node Cells Immunization->Isolation Stimulation In vitro Stimulation with GAD65 (524-543) Peptide Isolation->Stimulation Expansion Expand T-Cells with IL-2 Stimulation->Expansion Restimulation Restimulate with Peptide + APCs Expansion->Restimulation Restimulation->Expansion Harvest Harvest & Wash Reactive T-Cells Restimulation->Harvest Transfer Adoptive Transfer into NOD.scid Mouse Harvest->Transfer Monitor Monitor for Diabetes (Blood Glucose) Transfer->Monitor Histology Histological Analysis (Insulitis Scoring) Transfer->Histology

Caption: Experimental workflow for the generation and adoptive transfer of GAD65 (524-543) reactive T-cells.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell MHCII MHC Class II GAD_Peptide GAD65 (524-543) Peptide CD4 CD4 MHCII->CD4 Co-receptor Binding TCR T-Cell Receptor (TCR) GAD_Peptide->TCR Recognition Signaling Intracellular Signaling Cascade (e.g., ZAP70, LAT) TCR->Signaling Activation T-Cell Activation (Proliferation, Cytokine Production) Signaling->Activation

References

Application Notes and Protocols for Creating GAD65 (524-543) Specific T-Cell Clones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamic acid decarboxylase 65 (GAD65) is a key autoantigen implicated in the pathogenesis of Type 1 Diabetes (T1D). Specifically, the peptide region spanning amino acids 524-543 is an immunodominant epitope recognized by autoreactive T-cells. The generation of T-cell clones specific for GAD65 (524-543) is a critical tool for studying the mechanisms of T1D, screening for potential immunomodulatory drugs, and developing antigen-specific immunotherapies.

These application notes provide a comprehensive overview and detailed protocols for the isolation of Peripheral Blood Mononuclear Cells (PBMCs), stimulation with the GAD65 (524-543) peptide, and the subsequent cloning and expansion of specific T-cells.

Data Presentation

Table 1: Quantitative Parameters for PBMC Isolation and T-Cell Culture

ParameterValueUnitNotes
PBMC Isolation
Typical PBMC Yield1-2 x 10^6cells/mLPer milliliter of whole blood.
Recommended Purity>95%%Assessed by morphology or flow cytometry.
Recommended Viability>95%%Assessed by Trypan Blue exclusion.
T-Cell Stimulation
GAD65 (524-543) Peptide Concentration10 - 40µg/mLOptimal concentration may vary between donors and should be titrated.[1]
PBMC Seeding Density1 x 10^6cells/wellIn a 96-well plate for initial stimulation.[2]
Incubation Time5 - 7daysFor primary stimulation before assessing response or proceeding to cloning.
T-Cell Cloning (Limiting Dilution)
Seeding Density0.5 - 1cells/wellIn a 96-well plate to ensure monoclonality.
Feeder Cell Density2 x 10^5cells/wellIrradiated allogeneic PBMCs.[1]
IL-2 Concentration10U/mLFor promoting clonal expansion.[1]
T-Cell Expansion
IL-2 Concentration20-100IU/mLHigher concentrations for robust expansion.
Expected Fold ExpansionUp to 800-fold-Over 10-14 days in optimized culture.
Target Cell Density1 - 2.5 x 10^5cells/mLMaintained during early expansion for optimal growth.
Final Viability>85%%For expanded T-cell clones.

Experimental Protocols

Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole human blood using density gradient centrifugation with Ficoll-Paque.

Materials:

  • Whole blood collected in heparinized tubes

  • Phosphate-Buffered Saline (PBS), sterile

  • Ficoll-Paque PLUS

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge with swinging bucket rotor

  • Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin)

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 15 mL of Ficoll-Paque PLUS underneath the diluted blood in a new 50 mL conical tube. To do this, slowly add the Ficoll-Paque PLUS to the bottom of the tube containing the blood, minimizing mixing of the two layers.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, four distinct layers will be visible: plasma, a "buffy coat" of PBMCs, the Ficoll-Paque PLUS layer, and red blood cells at the bottom.

  • Carefully aspirate the upper plasma layer without disturbing the buffy coat.

  • Collect the buffy coat layer containing the PBMCs using a sterile pipette and transfer to a new 50 mL conical tube.

  • Wash the isolated PBMCs by adding PBS to bring the volume to 50 mL and centrifuge at 200 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium.

  • Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion.

  • Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium for subsequent T-cell stimulation.

Quality Control:

  • Purity: Assess by flow cytometry for the absence of granulocytes (e.g., CD15+) and the presence of lymphocytes and monocytes (e.g., CD3+, CD14+, CD19+).

  • Viability: Should be >95% as determined by Trypan Blue exclusion.

Protocol 2: Stimulation of GAD65 (524-543) Specific T-Cells

This protocol outlines the in vitro stimulation of PBMCs with the GAD65 (524-543) peptide to activate and expand antigen-specific T-cells.

Materials:

  • Isolated PBMCs at 1 x 10^6 cells/mL in complete RPMI-1640 medium

  • GAD65 (524-543) peptide, sterile

  • 96-well flat-bottom culture plates

  • Human IL-2

Procedure:

  • Add 100 µL of the PBMC suspension (1 x 10^5 cells) to each well of a 96-well flat-bottom culture plate.

  • Prepare a working solution of the GAD65 (524-543) peptide in complete RPMI-1640 medium. The optimal concentration should be determined by titration, but a starting concentration of 10 µg/mL is recommended.[1]

  • Add 100 µL of the GAD65 (524-543) peptide solution to each well. For a negative control, add 100 µL of medium without the peptide.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.

  • After 3 days of incubation, add human IL-2 to a final concentration of 20 IU/mL to support T-cell proliferation.

  • After the incubation period, the activated T-cells can be identified and isolated for cloning using methods such as the IFN-γ Secretion Assay or by staining with GAD65 (524-543)-MHC tetramers followed by fluorescence-activated cell sorting (FACS).

Protocol 3: Cloning of GAD65 (524-543) Specific T-Cells by Limiting Dilution

This protocol describes the cloning of single antigen-specific T-cells to generate monoclonal populations.

Materials:

  • GAD65 (524-543) specific T-cell line

  • Irradiated allogeneic PBMCs (feeder cells)

  • Phytohemagglutinin (PHA)

  • Human IL-2

  • 96-well round-bottom culture plates

Procedure:

  • Prepare a suspension of irradiated allogeneic PBMCs at a concentration of 2 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Add 100 µL of the irradiated PBMC suspension (2 x 10^5 cells) to each well of a 96-well round-bottom plate.

  • Add PHA to a final concentration of 1 µg/mL to the wells containing the feeder cells.

  • Perform serial dilutions of the GAD65 (524-543) specific T-cell line to achieve a final concentration of 5-10 cells/mL.

  • Add 100 µL of the diluted T-cell suspension to each well, aiming for a statistical probability of 0.5-1 cell per well.

  • Incubate the plates at 37°C in a 5% CO2 incubator.

  • After 24 hours, add human IL-2 to a final concentration of 10 U/mL.[1]

  • Replenish the medium with fresh medium containing IL-2 every 3-4 days.

  • After 10-14 days, inspect the plates for the growth of T-cell colonies. Wells with single colonies are likely to be monoclonal.

  • Expand the positive clones into larger culture vessels for further characterization and expansion.

Protocol 4: Expansion of GAD65 (524-543) Specific T-Cell Clones

This protocol details the expansion of the generated T-cell clones to obtain a sufficient number of cells for downstream applications.

Materials:

  • GAD65 (524-543) specific T-cell clones

  • Complete RPMI-1640 medium

  • Human IL-2

  • T25 or T75 culture flasks

Procedure:

  • Transfer the cells from a positive well of the limiting dilution plate to a T25 culture flask.

  • Add fresh complete RPMI-1640 medium to a final volume of 5-10 mL.

  • Add human IL-2 to a final concentration of 50-100 IU/mL.

  • Maintain the cell density between 0.5 - 2 x 10^6 cells/mL by adding fresh medium with IL-2 as needed.

  • Monitor cell growth and viability regularly.

  • Once the desired cell number is reached, the expanded T-cell clones can be cryopreserved or used in functional assays.

Mandatory Visualizations

Signaling Pathway: T-Cell Receptor Activation by GAD65 (524-543)-MHC Complex

TCR_Signaling cluster_TCell T-Cell MHC MHC class II GAD65 GAD65 (524-543) peptide CD4 CD4 MHC->CD4 binds TCR TCR GAD65->TCR presents to CD3 CD3 complex Lck Lck CD4->Lck recruits ZAP70 ZAP70 CD3->ZAP70 recruits Lck->CD3 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 recruits Downstream Downstream Signaling (NF-κB, NFAT, AP-1) PLCg1->Downstream activates

Caption: TCR signaling cascade initiated by GAD65 peptide presentation.

Experimental Workflow: Generation of GAD65 (524-543) Specific T-Cell Clones

T_Cell_Cloning_Workflow start Start: Whole Blood pbmc_isolation PBMC Isolation (Ficoll Gradient) start->pbmc_isolation stimulation T-Cell Stimulation (GAD65 524-543 peptide + IL-2) pbmc_isolation->stimulation enrichment Enrichment of Antigen-Specific T-Cells (e.g., IFN-γ capture or Tetramer staining + FACS) stimulation->enrichment cloning Limiting Dilution Cloning (0.5-1 cell/well + Feeder Cells + PHA + IL-2) enrichment->cloning expansion Clonal Expansion (IL-2) cloning->expansion characterization Characterization of Clones (Specificity, Cytokine Profile, Cytotoxicity) expansion->characterization end End: GAD65-specific T-Cell Clones characterization->end

Caption: Workflow for generating GAD65-specific T-cell clones.

Logical Relationship: Quality Control Checkpoints

QC_Checkpoints cluster_process Process cluster_qc Quality Control pbmc PBMC Isolation qc_pbmc Viability > 95% Purity > 95% pbmc->qc_pbmc check stim Stimulation qc_stim Antigen-specific response (e.g., IFN-γ secretion) stim->qc_stim check clone Cloning qc_clone Monoclonality confirmed (Microscopy) clone->qc_clone check expand Expansion qc_expand High Viability & Purity (Flow Cytometry) expand->qc_expand check qc_pbmc->stim proceed qc_stim->clone proceed qc_clone->expand proceed

Caption: Key quality control checkpoints in the T-cell cloning process.

References

Application Notes and Protocols for In Vitro Stimulation of Splenocytes with GAD65 (524-543)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro stimulation of splenocytes using the GAD65 (524-543) peptide, a key autoantigen in Type 1 Diabetes research. The protocols outlined below are synthesized from established methodologies in the field and are intended to assist in the study of antigen-specific T cell responses.

Introduction

Glutamic acid decarboxylase 65 (GAD65) is a primary autoantigen in the pathogenesis of autoimmune diabetes. The peptide fragment spanning amino acids 524-543 of GAD65 is a crucial epitope recognized by T cells in the non-obese diabetic (NOD) mouse model, which is a widely used animal model for human Type 1 Diabetes.[1][2][3] In vitro stimulation of splenocytes with the GAD65 (524-543) peptide is a fundamental technique to study the cellular immune responses, including T cell proliferation, cytokine production, and the underlying signaling pathways involved in the autoimmune response.[4][5][6] This allows for the evaluation of potential immunomodulatory therapies aimed at mitigating the autoimmune destruction of pancreatic beta cells.

Key Experimental Applications

  • T Cell Proliferation Assays: To quantify the proliferative response of GAD65-specific T cells.

  • Cytokine Release Assays: To profile the cytokine secretion (e.g., IFN-γ, IL-4, IL-10) from stimulated splenocytes, indicating the nature of the T helper cell response (Th1, Th2, or regulatory).

  • Flow Cytometry: To characterize and quantify specific immune cell populations within the splenocyte culture that respond to the GAD65 peptide.

  • Mechanism of Action Studies: To investigate the signaling pathways involved in T cell activation and to screen for therapeutic agents that modulate these pathways.

Experimental Data Summary

The following tables summarize quantitative data from representative studies involving the in vitro stimulation of splenocytes with GAD65 (524-543).

Table 1: Splenocyte Proliferation in Response to GAD65 (524-543) Stimulation

Mouse StrainAge (weeks)GAD65 (524-543) Concentration (µg/mL)Proliferation Assay MethodStimulation Index (SI) vs. ControlReference
NOD3Not SpecifiedNot SpecifiedSpontaneous reactivity observed[3]
NOD4Not SpecifiedNot SpecifiedIFNγ secretion observed[2]
NODNot SpecifiedNot Specified[3H]-thymidine incorporation13 of 16 mice showed a positive response[7]
NOD10Not Specified[3H]-thymidine incorporationSignificant proliferation in recent-onset diabetic mice[8]

Table 2: Cytokine Secretion by Splenocytes Stimulated with GAD65 (524-543)

CytokineCell TypeStimulation ConditionsMethodKey FindingsReference
IFN-γ, TNF-α/βCD4+ T cell line (5A)GAD65 (524-543) peptideELISA, BioassaySecretion of IFN-γ and TNF-α/β, but not IL-4.[5]
IL-2, IFN-γ, IL-5T cell hybridomasGAD65 (524-543) and related peptidesBioassay, ELISAEach hybridoma displayed a unique cytokine profile.[9]
IL-10, IFN-γSplenocytes from spGAD-immunized miceImmunogenic GAD65 peptidesNot SpecifiedIncreased secretion of both IL-10 and IFN-γ.[10]
IL-4, IL-10, TGF-βSplenocytesGAD65 proteinNot SpecifiedGAD-specific Th2/3 cells may regulate diabetes.[11]

Experimental Protocols

Protocol 1: Isolation of Murine Splenocytes

This protocol describes the basic procedure for isolating splenocytes from a mouse spleen.

Materials:

  • 70% Ethanol

  • Sterile Phosphate-Buffered Saline (PBS)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • ACK Lysis Buffer (optional, for red blood cell lysis)

  • 70 µm cell strainer

  • Sterile surgical instruments

Procedure:

  • Euthanize the mouse using a humane and approved method.

  • Sterilize the abdomen with 70% ethanol.

  • Make a small incision in the skin and peritoneum to expose the spleen.

  • Carefully remove the spleen and place it in a petri dish containing cold, sterile PBS.

  • Gently disrupt the spleen using the plunger of a syringe or by mashing it between two frosted glass slides.

  • Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube to obtain a single-cell suspension.

  • Centrifuge the cells at 300 x g for 10 minutes at 4°C.

  • (Optional) If significant red blood cell contamination is present, resuspend the cell pellet in ACK Lysis Buffer for 1-2 minutes, then neutralize with an excess of complete RPMI medium.

  • Wash the cells twice with complete RPMI medium by centrifugation at 300 x g for 10 minutes.

  • Resuspend the final cell pellet in complete RPMI medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

Protocol 2: Splenocyte Proliferation Assay ([3H]-Thymidine Incorporation)

This protocol measures the proliferation of splenocytes in response to GAD65 (524-543) stimulation.

Materials:

  • Isolated splenocytes

  • GAD65 (524-543) peptide

  • Complete RPMI 1640 medium

  • 96-well flat-bottom culture plates

  • [3H]-Thymidine (1 µCi/well)

  • Cell harvester

  • Scintillation counter

Procedure:

  • Adjust the splenocyte concentration to 5 x 106 cells/mL in complete RPMI medium.

  • Plate 100 µL of the cell suspension (5 x 105 cells) into each well of a 96-well plate.[11]

  • Prepare serial dilutions of the GAD65 (524-543) peptide in complete RPMI medium. A typical final concentration range is 1-20 µg/mL.

  • Add 100 µL of the peptide solution or medium alone (for unstimulated control) to the appropriate wells. Set up each condition in triplicate.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72-96 hours.[11]

  • Eighteen hours before harvesting, add 1 µCi of [3H]-Thymidine to each well.[8]

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Calculate the Stimulation Index (SI) as: (mean cpm of stimulated wells) / (mean cpm of unstimulated wells).

Protocol 3: Cytokine Analysis by ELISA

This protocol is for measuring the concentration of specific cytokines in the supernatant of stimulated splenocyte cultures.

Materials:

  • Supernatants from stimulated splenocyte cultures (from Protocol 2, before adding [3H]-Thymidine)

  • Commercially available ELISA kit for the cytokine of interest (e.g., IFN-γ, IL-4, IL-10)

  • ELISA plate reader

Procedure:

  • After 72 hours of stimulation (as in step 5 of Protocol 2), carefully collect the culture supernatants without disturbing the cells.

  • Centrifuge the supernatants at 1000 x g for 10 minutes to remove any cellular debris.

  • Store the supernatants at -80°C until use.

  • Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Coating the plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Adding the culture supernatants and standards.

    • Adding a detection antibody.

    • Adding an enzyme-conjugated secondary antibody.

    • Adding the substrate and stopping the reaction.

  • Read the absorbance at the appropriate wavelength using an ELISA plate reader.

  • Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_isolation Splenocyte Isolation cluster_culture In Vitro Culture & Stimulation cluster_analysis Analysis cluster_data Data Interpretation spleen Spleen from NOD Mouse disruption Mechanical Disruption spleen->disruption filtration Single-Cell Suspension disruption->filtration plating Plate Splenocytes filtration->plating stimulation Add GAD65 (524-543) plating->stimulation incubation Incubate 72-96h stimulation->incubation proliferation Proliferation Assay ([3H]-Thymidine) incubation->proliferation cytokine Cytokine Assay (ELISA/ELISPOT) incubation->cytokine flow Flow Cytometry incubation->flow si Stimulation Index proliferation->si cytokine_profile Cytokine Profile cytokine->cytokine_profile cell_phenotype Cell Phenotype flow->cell_phenotype

Caption: Experimental workflow for in vitro splenocyte stimulation.

GAD65 (524-543) T Cell Activation Signaling Pathway

tcell_activation_pathway cluster_interaction Cell-Cell Interaction cluster_signal1 Signal 1: TCR Activation cluster_signal2 Signal 2: Co-stimulation cluster_downstream Downstream Signaling & Response apc Antigen Presenting Cell (APC) mhc MHC class II + GAD65 (524-543) b7 B7 (CD80/CD86) tcell CD4+ T Helper Cell tcr T Cell Receptor (TCR) cd28 CD28 mhc->tcr Antigen Recognition cd3 CD3 tcr->cd3 lck Lck cd3->lck zap70 ZAP-70 lck->zap70 lat LAT zap70->lat plc PLCγ lat->plc b7->cd28 Co-stimulation pi3k PI3K cd28->pi3k pi3k->plc nfkb NF-κB plc->nfkb nfat NFAT plc->nfat ap1 AP-1 plc->ap1 il2 IL-2 Production nfkb->il2 cytokines Cytokine Secretion (IFN-γ, etc.) nfkb->cytokines nfat->il2 nfat->cytokines ap1->il2 ap1->cytokines proliferation Proliferation il2->proliferation

Caption: T cell activation by GAD65 (524-543) peptide.

References

Application Notes: Radioimmunoassay for Detecting GAD65 Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glutamic acid decarboxylase (GAD) is a key enzyme in the synthesis of the neurotransmitter gamma-aminobutyric acid (GABA). Autoantibodies targeting the 65-kDa isoform of GAD (GAD65) are significant biomarkers for several autoimmune disorders. The detection and quantification of these antibodies are crucial for the diagnosis and management of conditions such as Type 1 diabetes mellitus and various neurological syndromes, including Stiff-Person Syndrome (SPS), autoimmune encephalitis, and autoimmune ataxia. Radioimmunoassay (RIA) is a highly sensitive and specific method for the detection of GAD65 antibodies.[1][2][3][4]

Principle of the Assay

The radioimmunoassay for GAD65 antibodies is a competitive binding assay. It utilizes recombinant human GAD65 labeled with a radioisotope, typically Iodine-125 (¹²⁵I), as the tracer. In the assay, patient serum containing GAD65 autoantibodies is incubated with the ¹²⁵I-labeled GAD65. The GAD65 antibodies in the serum bind to the radiolabeled antigen, forming an antibody-antigen complex. This complex is then precipitated using a second antibody (e.g., anti-human IgG) or Protein A. After washing to remove unbound radiolabeled GAD65, the radioactivity of the precipitate is measured using a gamma counter. The amount of radioactivity is directly proportional to the concentration of GAD65 antibodies in the patient sample.[2][3][4]

dot

GAD65_RIA_Principle cluster_incubation Incubation cluster_precipitation Immunoprecipitation cluster_detection Detection PatientSerum Patient Serum (contains GAD65 Ab) Complex ¹²⁵I-GAD65-Ab Complex PatientSerum->Complex RadiolabeledGAD65 ¹²⁵I-labeled GAD65 RadiolabeledGAD65->Complex Precipitate Precipitated Complex Complex->Precipitate PrecipitatingAgent Precipitating Agent (e.g., Anti-human IgG) PrecipitatingAgent->Precipitate GammaCounter Gamma Counter Precipitate->GammaCounter Measure Radioactivity Result Quantification of GAD65 Antibodies GammaCounter->Result

Caption: Principle of the GAD65 Radioimmunoassay.

Applications

The GAD65 antibody RIA is a valuable tool for:

  • Diagnosis of Type 1 Diabetes: GAD65 antibodies are a major serological marker for Type 1 diabetes and can be detected in approximately 80% of patients.[4] Their presence helps to distinguish Type 1 from Type 2 diabetes, especially in cases with ambiguous clinical presentations.[5]

  • Prediction of Type 1 Diabetes: These autoantibodies can be present for years before the clinical onset of Type 1 diabetes, serving as a predictive marker for individuals at high risk.[1][5]

  • Diagnosis of Neurological Disorders: High titers of GAD65 antibodies are strongly associated with Stiff-Person Syndrome, with over 90% of patients testing positive.[2][3][4] Other associated neurological conditions include autoimmune cerebellitis, brain stem encephalitis, and certain forms of epilepsy.[4]

  • Polyendocrine Autoimmune Syndromes: GAD65 antibody testing is also useful in the context of polyendocrine autoimmune syndromes, where patients may have a combination of autoimmune disorders such as thyroiditis and pernicious anemia.[2][3][4]

Quantitative Data

The following tables summarize the performance and clinical utility of the GAD65 antibody radioimmunoassay based on published data.

Table 1: Diagnostic Accuracy of GAD65 Antibody RIA in Type 1 Diabetes Mellitus

ParameterValueReference
Sensitivity57.0% - 80%[4][6][7]
Specificity97.5% - 100%[6][7]
Positive Predictive Value95.7%[7]
Negative Predictive Value69.4%[7]

Table 2: GAD65 Antibody Positivity in Various Patient Populations

Patient GroupPercentage PositiveReference
Stiff-Person Syndrome98%[2][3]
Type 1 Diabetes80%[2][3]
Autoimmune Endocrinopathies (without diabetes or SPS)35%[2][3]
Healthy Controls8%[2][3]

Table 3: Typical GAD65 Antibody Titers in Different Conditions

ConditionTypical Titer RangeReference
Stiff-Person Syndrome & related neurological disordersHigh titers (≥20 nmol/L)[4][8]
Type 1 Diabetes (without other autoimmune syndromes)Low titers (usually ≤20 nmol/L)[4][8]
Type 1 Diabetes with polyendocrine disorders≥0.02 nmol/L[4]
Healthy Individuals<0.02 nmol/L[4]

Experimental Protocols

Materials

  • ¹²⁵I-labeled recombinant human GAD65

  • Patient serum samples

  • Positive and negative control sera

  • Assay buffer

  • Precipitating reagent (e.g., anti-human IgG or Protein A)

  • Wash buffer

  • Polypropylene tubes

  • Gamma counter

Protocol: Double-Antibody Radioimmunoassay

This protocol is a synthesis of commonly described methods for the detection of GAD65 antibodies.[2][3][4]

  • Sample Preparation:

    • Collect blood samples and separate the serum. Samples can be stored at -20°C or below if not analyzed immediately. Avoid using grossly hemolyzed or lipemic samples.[9]

  • Assay Procedure:

    • Pipette 20 µL of standards, controls, and patient sera into appropriately labeled tubes.[10]

    • Add 50 µL of ¹²⁵I-labeled GAD65 to each tube.

    • Vortex gently and incubate overnight at 4°C.

    • Add the precipitating reagent (e.g., anti-human IgG) to each tube.

    • Incubate for 1 hour at room temperature to allow for the formation of the immunoprecipitate.

    • Centrifuge the tubes to pellet the precipitate.

    • Aspirate or decant the supernatant.

    • Wash the pellet with wash buffer and centrifuge again. Repeat the wash step as required.

    • Aspirate or decant the supernatant, ensuring the pellet remains intact.

  • Measurement:

    • Measure the radioactivity of the pellet in each tube using a gamma counter.

  • Data Analysis:

    • A standard curve is generated by plotting the radioactivity of the standards against their known concentrations.

    • The concentration of GAD65 antibodies in the patient samples is determined by interpolating their radioactivity values from the standard curve.

    • Results are typically expressed in nmol/L or IU/mL.

dot

GAD65_RIA_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis Start Start: Serum Sample AddReagents Add ¹²⁵I-GAD65 to Standards, Controls, & Samples Start->AddReagents Incubate1 Incubate Overnight at 4°C AddReagents->Incubate1 AddPrecipitant Add Precipitating Reagent Incubate1->AddPrecipitant Incubate2 Incubate for 1 hour at RT AddPrecipitant->Incubate2 Centrifuge1 Centrifuge to Pellet Precipitate Incubate2->Centrifuge1 Wash Wash Pellet Centrifuge1->Wash Centrifuge2 Centrifuge Again Wash->Centrifuge2 Measure Measure Radioactivity with Gamma Counter Centrifuge2->Measure Calculate Calculate Results from Standard Curve Measure->Calculate End End: Report GAD65 Ab Concentration Calculate->End

Caption: Experimental Workflow for GAD65 Antibody RIA.

Quality Control

For reliable results, each assay run should include:

  • A set of standards to generate a standard curve.

  • Positive and negative controls to validate the assay performance.

  • Patient samples should be run in duplicate to ensure precision.

Limitations

  • The assay involves the use of radioactive materials, requiring appropriate safety precautions and licensing.

  • Patients who have recently received radioisotopes for diagnostic or therapeutic purposes may have interfering substances in their blood, and a suitable waiting period is necessary before sample collection.[4]

  • While highly specific, low-titer positive results may be found in a small percentage of the healthy population.[2][3][4] Clinical correlation is always recommended.

References

Troubleshooting & Optimization

Technical Support Center: GAD65 (524-543) T-Cell Response Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering low or inconsistent T-cell responses to the GAD65 (524-543) peptide.

General Troubleshooting Guide

A low or absent T-cell response to GAD65 (524-543) can stem from various factors, from sample handling to assay sensitivity. This guide addresses common issues and provides solutions.

Observation Potential Cause Recommended Solution
No or very low response in patient/animal samples known to be positive. Low frequency of GAD65-specific T-cells: Autoreactive T-cells can be rare in peripheral blood.Consider using more sensitive assays like ELISpot or intracellular cytokine staining (ICS) over traditional proliferation assays.[1][2][3]
Suboptimal peptide concentration: The dose-response to the peptide can be narrow.Titrate the GAD65 (524-543) peptide concentration. A common starting range is 10-40 µg/mL.[4]
Poor antigen presentation: Inefficient processing or presentation by Antigen Presenting Cells (APCs).Ensure a sufficient number of healthy APCs are present. Consider using professional APCs or strategies to enhance antigen presentation.
Cell viability issues: Cryopreservation or improper handling can reduce T-cell function.Use fresh samples whenever possible. If using cryopreserved cells, allow for a resting period after thawing.
High background in negative control wells. Non-specific T-cell activation: Contaminants in the peptide preparation or culture medium.Use high-purity GAD65 (524-543) peptide. Ensure all reagents and media are sterile.
APC activation: APCs may be activated by components in the media or by adherent properties of the plate.Use serum-free media where possible and ensure proper washing steps.
Inconsistent results between experiments. Variability in cell populations: Differences in the health and composition of donor cells.Standardize cell isolation and handling procedures. Use a consistent source for animal models if applicable.
Reagent variability: Inconsistent peptide lots or antibody concentrations.Aliquot and store reagents to minimize freeze-thaw cycles. Titrate new lots of antibodies and peptides.

Assay-Specific FAQs & Troubleshooting

T-Cell Proliferation Assay

Q1: My proliferation assay shows no significant difference between stimulated and unstimulated wells. What should I check?

A1: T-cell proliferation assays are often less sensitive for detecting low-frequency autoreactive T-cells compared to cytokine-based assays.[1][2][3] Consider the following:

  • Assay Sensitivity: You may need to switch to a more sensitive assay like ELISpot or ICS.

  • Incubation Time: Ensure a sufficiently long incubation period, typically 4-5 days, to allow for proliferation.[4]

  • Cell Density: Plate an adequate number of cells. For spleen cells, a density of 8 x 10^5 cells per well is a common starting point.[4]

  • Positive Control: Include a potent mitogen like Phytohemagglutinin (PHA) or a positive control peptide to confirm the cells are capable of proliferating.

Parameter Recommendation
Cells/well 5-8 x 10^5
Peptide Conc. 10-40 µg/mL
Incubation 4-5 days
Readout [3H]-thymidine incorporation
ELISpot Assay

Q2: I am seeing very few or no spots in my GAD65-stimulated wells in an IFN-γ ELISpot assay.

A2: This is a common issue and can be addressed by:

  • Increasing Cell Number: The frequency of GAD65-specific T-cells may be low. Try increasing the number of cells per well.

  • Pre-stimulation: For very low frequency responses, consider an in vitro pre-expansion of spleen cells with the GAD65 (524-543) peptide before performing the ELISpot.[2]

  • Assay Controls: Ensure your positive control (e.g., PHA) is yielding a strong response, confirming the viability of the cells and the functionality of the assay reagents.

  • Plate Activation: Properly pre-wet the PVDF membrane with 35% ethanol (B145695) to ensure optimal antibody coating.

Q3: My ELISpot plate has a high background, making it difficult to count spots.

A3: High background can be caused by several factors:

  • Inadequate Washing: Ensure thorough washing between steps to remove unbound antibodies and other reagents.

  • Cell Culture Contamination: Use sterile technique to prevent microbial contamination which can lead to non-specific cytokine release.

  • Over-development: Reduce the incubation time with the substrate to avoid excessive color development.

Intracellular Cytokine Staining (ICS)

Q4: I am not detecting a significant population of cytokine-positive T-cells after GAD65 stimulation.

A4: ICS requires careful optimization of several steps:

  • Stimulation Time: The optimal stimulation time for cytokine production is typically 4-6 hours.[5]

  • Protein Transport Inhibition: Ensure the timely addition of a protein transport inhibitor like Brefeldin A or Monensin to trap cytokines intracellularly.[5]

  • Antibody Titration: Use pre-titrated antibodies for both surface markers and intracellular cytokines to maximize signal-to-noise ratio.

  • Permeabilization: Ensure the fixation and permeabilization buffers are effective and do not damage the cytokine epitope.

Q5: My ICS data shows high non-specific staining.

A5: Non-specific antibody binding can obscure your results. To mitigate this:

  • Fc Block: Use an Fc receptor blocking agent before staining to prevent antibodies from binding non-specifically to Fc receptors on cells like monocytes and B cells.

  • Viability Dye: Include a viability dye to exclude dead cells from your analysis, as they can non-specifically bind antibodies.

  • Isotype Controls: Use isotype control antibodies to help set your gates and determine the level of background staining.

Experimental Protocols

T-Cell Proliferation Assay Protocol
  • Prepare a single-cell suspension of splenocytes or Peripheral Blood Mononuclear Cells (PBMCs).

  • Plate 8 x 10^5 cells per well in a 96-well flat-bottom plate in complete medium.[4]

  • Add GAD65 (524-543) peptide to a final concentration of 10-40 µg/mL.[4] Include unstimulated (medium only) and positive (e.g., PHA) controls.

  • Incubate for 5 days at 37°C in a humidified 5% CO2 incubator.[4]

  • During the last 16-18 hours of culture, add 1 µCi of [3H]-thymidine to each well.[4]

  • Harvest the cells onto a filter mat and measure [3H]-thymidine incorporation using a scintillation counter.

  • Express results as counts per minute (CPM) or a stimulation index (CPM of stimulated wells / CPM of unstimulated wells).

IFN-γ ELISpot Protocol
  • Pre-wet a 96-well PVDF plate with 35% ethanol, wash with sterile PBS, and coat with an anti-IFN-γ capture antibody overnight at 4°C.

  • Wash the plate and block with complete medium for 2 hours at room temperature.

  • Prepare a single-cell suspension of splenocytes or PBMCs.

  • Add 2-5 x 10^5 cells per well.

  • Add GAD65 (524-543) peptide (typically 10 µg/mL). Include negative (medium) and positive (e.g., anti-CD3 antibody or PHA) controls.

  • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Wash the plate and add a biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at room temperature.

  • Wash and add streptavidin-alkaline phosphatase (AP) or -horseradish peroxidase (HRP). Incubate for 1 hour at room temperature.

  • Wash and add the appropriate substrate (e.g., BCIP/NBT for AP).

  • Stop the reaction by washing with water once spots have developed.

  • Air dry the plate and count the spots using an ELISpot reader.

Intracellular Cytokine Staining (ICS) Protocol
  • Prepare a single-cell suspension of splenocytes or PBMCs at 1-2 x 10^6 cells/mL in complete medium.

  • Add GAD65 (524-543) peptide and a co-stimulatory antibody (e.g., anti-CD28). Include appropriate controls.

  • Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 4-6 hours.[5]

  • Wash the cells and stain for surface markers (e.g., CD3, CD4, CD8) and with a viability dye for 20-30 minutes at 4°C.

  • Wash, then fix and permeabilize the cells using a commercial kit or appropriate buffers.

  • Stain for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) for 30 minutes at room temperature or 4°C.

  • Wash the cells and resuspend in FACS buffer.

  • Acquire data on a flow cytometer and analyze the cytokine expression within your gated T-cell populations.

Visualizations

Experimental Workflow: T-Cell Response Assays

GAD65_TCell_Assay_Workflow General Workflow for GAD65 (524-543) T-Cell Assays cluster_prep Cell Preparation cluster_stim Stimulation cluster_assays Assay Readout cluster_analysis Data Analysis start Isolate PBMCs or Splenocytes viability Check Viability (>90%) start->viability stimulate Culture cells with GAD65 (524-543) peptide viability->stimulate controls Include Positive (e.g., PHA) and Negative (medium) Controls prolif Proliferation Assay (4-5 days) stimulate->prolif elispot ELISpot (18-24 hours) stimulate->elispot ics ICS (4-6 hours) stimulate->ics prolif_analysis Measure [3H]-Thymidine Incorporation prolif->prolif_analysis elispot_analysis Count Cytokine Secreting Spots elispot->elispot_analysis ics_analysis Flow Cytometry Analysis of Cytokine+ Cells ics->ics_analysis

Caption: General workflow for assessing T-cell responses to GAD65 (524-543).

Signaling Pathway: T-Cell Activation by GAD65 (524-543)

T_Cell_Activation_Pathway T-Cell Activation by GAD65 (524-543)-MHCII cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD4+ T-Cell MHCII MHC class II TCR T-Cell Receptor (TCR) MHCII->TCR engages CD4 CD4 MHCII->CD4 GAD65_peptide GAD65 (524-543) GAD65_peptide->MHCII binds CD3 CD3 complex TCR->CD3 Lck Lck CD4->Lck activates CD3->Lck phosphorylates ITAMs ZAP70 ZAP-70 Lck->ZAP70 recruits & phosphorylates LAT LAT ZAP70->LAT phosphorylates downstream Downstream Signaling (e.g., MAPK, NF-κB, NFAT) LAT->downstream activates cytokines Cytokine Production (IFN-γ, IL-2, etc.) downstream->cytokines proliferation Proliferation downstream->proliferation

Caption: Simplified signaling cascade upon GAD65 (524-543) presentation to a CD4+ T-cell.

References

Technical Support Center: Improving Solubility of Synthetic GAD65 (524-543) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthetic GAD65 (524-543) peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges that may arise during your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate the successful use of this peptide.

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence of the GAD65 (524-543) peptide and what are its basic properties?

A1: The amino acid sequence for GAD65 (524-543) is SRLSKVAPVIKARMMEYGTT.[1][2][3] Based on its sequence, it is a 20-amino acid peptide. To estimate its solubility characteristics, we first need to determine its net charge at a neutral pH.

  • Basic residues (+1 charge): Arginine (R) x 2, Lysine (K) x 2, N-terminus x 1 = +5

  • Acidic residues (-1 charge): Glutamic Acid (E) x 1, C-terminus x 1 = -2

  • Net Charge at pH 7: +3

With a net positive charge, the peptide is considered basic and is predicted to be soluble in acidic solutions. However, it also contains a significant number of hydrophobic residues (V, A, P, V, I, L, M, M, Y), which can negatively impact its solubility in aqueous solutions.

Q2: My GAD65 (524-543) peptide is not dissolving in water. What should I do first?

A2: If you are encountering solubility issues with water, the first step is to try a different solvent based on the peptide's net charge. Since the GAD65 (524-543) peptide is basic, you can try dissolving it in a dilute acidic solution, such as 10% acetic acid.[4][5][6] It is always recommended to test solubility on a small aliquot of the peptide before dissolving the entire sample.[5][6][7]

Q3: Can I use organic solvents to dissolve the GAD65 (524-543) peptide?

A3: Yes, for hydrophobic peptides, organic solvents are often necessary. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solubilizing power and relatively low toxicity in biological assays.[4][7] Dimethylformamide (DMF) can also be used.[7][8] The recommended procedure is to first dissolve the peptide in a small amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration.[9][6][7][8]

Q4: Are there any amino acids in the GAD65 (524-543) sequence that require special consideration when choosing a solvent?

A4: The GAD65 (524-543) sequence contains two Methionine (M) residues. It is important to be aware that DMSO can oxidize methionine.[4][10] If oxidation is a concern for your experiments, using an alternative organic solvent like DMF is advisable.[4][6]

Q5: What other techniques can I use to improve the solubility of my peptide?

A5: Besides solvent choice, several physical methods can aid in dissolution:

  • Sonication: Brief periods of sonication can help break up aggregates and enhance solubility.[4][7][8] It's best to do this in short bursts on ice to prevent heating the sample.[7][10]

  • Gentle Warming: Carefully warming the solution (e.g., to around 40°C) can increase the solubility of some peptides.[4][8] However, this should be done with caution to avoid peptide degradation.[10]

  • Vortexing: Vigorous vortexing can also help to dissolve the peptide.[4][5]

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot solubility issues with the GAD65 (524-543) peptide.

Problem: Lyophilized peptide appears clumpy or crystalline.
Possible Cause Recommended Solution
Absorption of moisturePeptides are often hygroscopic. Ensure the vial was brought to room temperature before opening to prevent condensation. Store the peptide in a desiccator.[11]
Problem: Peptide does not dissolve in aqueous buffer (e.g., PBS, Tris).
Possible Cause Recommended Solution
High hydrophobicity of the peptideFollow the protocol for dissolving hydrophobic peptides using a small amount of an organic solvent like DMSO or DMF first, followed by dilution with the aqueous buffer.[4][7][8]
Peptide is aggregatedUse sonication in short bursts on ice to help break up aggregates.[7][10]
Incorrect pH of the solventSince the peptide is basic, try dissolving it in a dilute acidic solution (e.g., 10% acetic acid) before diluting with your experimental buffer.[9][5]
Problem: Peptide precipitates out of solution after dilution from an organic solvent.
Possible Cause Recommended Solution
The final concentration in the aqueous buffer is above the peptide's solubility limit.Try a lower final concentration. Add the peptide solution dropwise to the vortexing aqueous buffer to facilitate mixing and prevent localized high concentrations.[10]
The buffer composition is causing precipitation.Test different aqueous buffers. Sometimes the ionic strength or specific components of a buffer can affect peptide solubility.

Quantitative Data on Solubility (Illustrative)

Disclaimer: The following table provides illustrative data based on general peptide solubility principles. Actual solubility should be determined experimentally for your specific batch and experimental conditions.

Solvent SystemPeptide Concentration (mg/mL)AppearanceNotes
Deionized Water< 0.1Cloudy SuspensionLow solubility due to hydrophobic residues.
PBS (pH 7.4)< 0.1Cloudy SuspensionSimilar to water, low solubility.
10% Acetic Acid1.0Clear SolutionThe acidic pH protonates residues, increasing solubility.
DMSO> 10Clear SolutionExcellent solvent for hydrophobic peptides.[7]
DMF> 10Clear SolutionGood alternative to DMSO, especially if methionine oxidation is a concern.[4]
10% DMSO in PBS0.5Clear SolutionA co-solvent system can maintain solubility at lower organic solvent concentrations.

Experimental Protocols

Protocol 1: Solubilization of GAD65 (524-543) using an Acidic Solution
  • Equilibrate the peptide vial to room temperature before opening.

  • Add a small volume of sterile 10% acetic acid to the vial to create a concentrated stock solution (e.g., 1 mg of peptide in 100 µL of 10% acetic acid).

  • Vortex gently until the peptide is fully dissolved. A clear solution should be observed.[11]

  • For your experiment, dilute the stock solution to the final desired concentration using your aqueous buffer. Add the acidic stock solution dropwise to the buffer while vortexing.

  • If any precipitation occurs, try a lower final concentration.

Protocol 2: Solubilization of GAD65 (524-543) using an Organic Solvent (DMSO)
  • Equilibrate the peptide vial to room temperature.

  • Add a small volume of anhydrous, sterile DMSO to the vial to create a concentrated stock solution (e.g., 1 mg of peptide in 50-100 µL of DMSO).[4][9][12]

  • Vortex or sonicate briefly on ice until the peptide is completely dissolved.[7]

  • Slowly add the DMSO stock solution dropwise to your stirring or vortexing aqueous experimental buffer to achieve the final desired peptide concentration.

  • Ensure the final concentration of DMSO in your assay is compatible with your experimental system, as high concentrations can be toxic to cells.[10]

Visualizations

GAD65_Solubility_Troubleshooting start Start: Lyophilized GAD65 (524-543) Peptide solubility_test Perform Solubility Test on a Small Aliquot start->solubility_test dissolve_water Attempt to Dissolve in Sterile Water or Aqueous Buffer (e.g., PBS) solubility_test->dissolve_water is_soluble Is the Solution Clear? dissolve_water->is_soluble soluble Solution is Ready for Use (Proceed with experiment) is_soluble->soluble Yes insoluble Solution is Cloudy or has Precipitate is_soluble->insoluble No charge_analysis Analyze Peptide Charge: Net Charge is Positive (Basic) insoluble->charge_analysis try_acid Try Dilute Acidic Solution (e.g., 10% Acetic Acid) charge_analysis->try_acid hydrophobicity_analysis Analyze Peptide Hydrophobicity: Contains numerous hydrophobic residues try_organic Try Organic Solvent (e.g., DMSO or DMF) hydrophobicity_analysis->try_organic is_soluble_acid Is the Solution Clear? try_acid->is_soluble_acid is_soluble_acid->soluble Yes is_soluble_acid->hydrophobicity_analysis No is_soluble_organic Is the Solution Clear? try_organic->is_soluble_organic dilute_aqueous Slowly Dilute with Aqueous Buffer is_soluble_organic->dilute_aqueous Yes use_physical_methods Employ Physical Methods: - Sonication (on ice) - Gentle Warming (<40°C) - Vortexing is_soluble_organic->use_physical_methods No final_check Check for Precipitation dilute_aqueous->final_check final_check->soluble No Precipitation fail Consult Further Technical Support Consider Peptide Resynthesis or Modification final_check->fail Precipitation Occurs use_physical_methods->try_organic

Caption: A step-by-step workflow for troubleshooting GAD65 (524-543) peptide solubility.

Experimental_Workflow cluster_0 Preparation cluster_1 Solubilization cluster_2 Dilution peptide Lyophilized Peptide equilibrate Equilibrate to Room Temp peptide->equilibrate add_solvent Add Primary Solvent (e.g., DMSO or 10% Acetic Acid) equilibrate->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve stock_solution Concentrated Stock Solution dissolve->stock_solution dilute Add Stock Solution Dropwise to Buffer stock_solution->dilute buffer Aqueous Buffer buffer->dilute final_solution Final Peptide Solution dilute->final_solution

Caption: General experimental workflow for dissolving the synthetic GAD65 (524-543) peptide.

References

GAD65 Antibody Assays: Technical Support Center for Reducing Non-Specific Binding

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for GAD65 Antibody Assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize non-specific binding in their experiments. Below you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during GAD65 antibody assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of GAD65 antibody assays?

A1: Non-specific binding refers to the attachment of antibodies to unintended targets within the assay system, rather than to the GAD65 antigen. This can involve the primary or secondary antibodies adhering to the surface of the microplate wells or to other proteins present in the sample or blocking buffer. This phenomenon can lead to high background signals, which obscure the true signal from the specific antibody-antigen interaction, ultimately reducing the sensitivity and accuracy of the assay.

Q2: What are the primary causes of high background in a GAD65 ELISA?

A2: High background in a GAD65 ELISA can stem from several factors:

  • Inadequate Blocking: Insufficient blocking of the microplate wells leaves unoccupied sites where antibodies can non-specifically adhere.

  • Suboptimal Antibody Concentration: Using excessively high concentrations of the primary or secondary antibody increases the likelihood of low-affinity, non-specific interactions.

  • Inefficient Washing: Inadequate washing between incubation steps fails to remove unbound antibodies and other reagents, contributing to a higher background signal.[1][2]

  • Cross-Reactivity: The secondary antibody may cross-react with other proteins present in the sample or with the blocking agent itself.

  • Sample Quality: The presence of interfering substances in the serum or plasma sample can contribute to non-specific binding.

Q3: How can I prevent non-specific binding from the start?

A3: Proactive measures to prevent non-specific binding include:

  • Proper Plate Blocking: Use an effective blocking buffer to saturate all unoccupied binding sites on the microplate.

  • Antibody Titration: Optimize the concentrations of both the primary and secondary antibodies to find the lowest concentration that still provides a robust specific signal.

  • Stringent Washing: Implement a rigorous washing protocol with an appropriate wash buffer and a sufficient number of wash cycles.

  • High-Quality Reagents: Use high-purity antigens and antibodies to minimize the chances of cross-reactivity.

  • Appropriate Controls: Always include negative controls (e.g., wells without the primary antibody) to assess the level of non-specific binding from the secondary antibody.[3]

Troubleshooting Guides

Issue 1: High Background Signal Across the Entire Plate

High background is a common issue that can mask the specific signal and reduce the dynamic range of the assay.

Possible Causes and Solutions:

CauseRecommended Solution
Inadequate Blocking Optimize the blocking buffer. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and casein.[4][5] The choice of blocking agent can be critical, as some may cross-react with the antibodies used. Consider testing different blocking agents and concentrations. Increase the blocking incubation time or temperature.
Antibody Concentration Too High Perform a checkerboard titration to determine the optimal concentrations for both the primary and secondary antibodies.[6][7] The goal is to use the lowest concentration that provides a strong signal-to-noise ratio.
Insufficient Washing Increase the number of wash cycles (typically 3-5 cycles are recommended).[1] Increase the volume of wash buffer per well to ensure complete washing.[1] Consider adding a mild detergent like Tween-20 (0.05%) to the wash buffer to help reduce non-specific interactions.[1][5] Ensure complete aspiration of the wash buffer after each step.
Cross-Reactivity of Secondary Antibody Run a control with only the secondary antibody to check for non-specific binding. If high background is observed, consider using a pre-adsorbed secondary antibody to minimize cross-reactivity.
Contaminated Reagents Ensure all buffers and reagents are freshly prepared and free from contamination. Filter-sterilize buffers if necessary.
Issue 2: Inconsistent or Variable Background Across the Plate ("Edge Effects")

Inconsistent background can lead to poor reproducibility and difficulty in interpreting the results.

Possible Causes and Solutions:

CauseRecommended Solution
Uneven Temperature Distribution Ensure the plate is incubated at a stable and uniform temperature. Avoid stacking plates during incubation. Allow all reagents and the plate to reach room temperature before starting the assay.
Incomplete Washing of Edge Wells Pay special attention to the washing of wells at the edge of the plate. Automated plate washers should be properly calibrated to ensure all wells are washed and aspirated equally.
Evaporation from Edge Wells Use plate sealers during incubation steps to minimize evaporation, especially for longer incubation times.

Experimental Protocols

Protocol 1: Optimizing the Blocking Buffer

This protocol outlines a method for selecting the most effective blocking agent for your GAD65 ELISA.

Methodology:

  • Prepare a variety of blocking buffers:

    • 1% BSA in PBS

    • 5% Non-fat dry milk in PBS

    • 1% Casein in PBS

    • Commercially available protein-free blocking buffer.

  • Coat a 96-well ELISA plate with the GAD65 antigen according to your standard protocol.

  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block the plate: Add 200 µL of each prepared blocking buffer to different sets of wells. Also, include a set of wells with no blocking buffer as a control. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the plate as in step 3.

  • Proceed with the ELISA protocol without the primary antibody. Add the secondary antibody (conjugated to an enzyme) to all wells.

  • Wash the plate and add the substrate.

  • Measure the absorbance and compare the background signal generated by each blocking buffer. The buffer that yields the lowest background signal is the most suitable for your assay.

Data Presentation: Comparison of Blocking Agents

Blocking AgentAverage Background ODSignal-to-Noise Ratio (Hypothetical)
No Blocker1.51
1% BSA in PBS0.210
5% Non-fat Dry Milk in PBS0.1513
1% Casein in PBS0.120
Commercial Protein-Free Blocker0.0825

Note: The Signal-to-Noise Ratio is a hypothetical value to illustrate the goal of optimization and would need to be determined experimentally by also running the assay with the primary antibody.

Protocol 2: Optimizing Washing Steps

This protocol provides a systematic approach to optimizing the washing procedure to reduce background.

Methodology:

  • Prepare wash buffers with varying concentrations of a mild detergent (e.g., 0.05%, 0.1%, and 0.2% Tween-20 in PBS).

  • Coat and block a 96-well plate as per your optimized protocol.

  • Run your standard GAD65 ELISA protocol , but divide the plate into sections to test different washing parameters:

    • Number of Washes: Compare 3, 4, and 5 wash cycles.

    • Detergent Concentration: Use the different wash buffers prepared in step 1.

    • Soaking Time: Introduce a 30-second soak time for the wash buffer in the wells before aspiration and compare it with no soak time.

  • Develop the plate and measure the absorbance.

  • Analyze the results to identify the combination of wash cycles, detergent concentration, and soaking time that provides the lowest background without significantly compromising the specific signal.

Visualizations

experimental_workflow cluster_prep Plate Preparation cluster_incubation Incubation Steps cluster_detection Signal Detection coat Coat Plate with GAD65 Antigen wash1 Wash Plate coat->wash1 Remove unbound antigen block Block Plate wash1->block Prepare for blocking add_sample Add Samples and Primary Antibody block->add_sample Prevent non-specific binding wash2 Wash Plate add_sample->wash2 Remove unbound primary Ab add_secondary Add Enzyme-conjugated Secondary Antibody wash2->add_secondary Prepare for secondary Ab wash3 Wash Plate add_secondary->wash3 Remove unbound secondary Ab add_substrate Add Substrate wash3->add_substrate Prepare for detection stop_reaction Stop Reaction add_substrate->stop_reaction Develop color read_plate Read Absorbance stop_reaction->read_plate Stabilize color troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start High Background in GAD65 Assay cause1 Inadequate Blocking start->cause1 cause2 High Antibody Concentration start->cause2 cause3 Insufficient Washing start->cause3 cause4 Reagent Contamination start->cause4 solution1 Optimize Blocking Buffer (Agent, Concentration, Time) cause1->solution1 solution2 Perform Antibody Titration cause2->solution2 solution3 Increase Wash Steps & Optimize Buffer cause3->solution3 solution4 Prepare Fresh Reagents cause4->solution4 result Optimized Assay Performance solution1->result Reduced Background solution2->result Improved S/N Ratio solution3->result Cleaner Assay solution4->result Reliable Results

References

Technical Support Center: GAD65 (524-543) Peptide-Based Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during experiments with GAD65 (524-543) peptide-based immunotherapy.

I. Troubleshooting Guides & FAQs

This section addresses specific issues in a question-and-answer format to help resolve common experimental problems.

Q1: We are observing low or inconsistent T-cell activation in our in vitro assays (ELISPOT, ELISA, proliferation) after peptide stimulation. What are the possible causes and solutions?

A1: Low or inconsistent T-cell activation is a common challenge, often stemming from multiple factors. The GAD65(524-543) epitope can elicit responses that are difficult to detect, particularly spontaneous responses in NOD mice.[1] Consider the following troubleshooting steps:

  • Peptide Quality and Handling:

    • Solubility and Aggregation: GAD65(524-543) can be hydrophobic. Ensure the peptide is fully dissolved and not aggregated, as this significantly reduces its availability to Antigen Presenting Cells (APCs).[2] Refer to the guide on peptide solubility below (Q2).

    • Incorrect Concentration: The optimal peptide concentration is crucial. Too low may not stimulate T-cells, while excessively high concentrations can cause T-cell anergy or toxicity.[2] Perform a dose-response titration curve (e.g., 1 µg/mL to 50 µg/mL) to find the optimal concentration for your specific assay and cell type.

  • Cellular Components:

    • APC Function: The health and functionality of your APCs (e.g., dendritic cells, splenocytes) are critical. Verify their viability and ensure they can effectively process and present a known control antigen.[2]

    • Low Precursor Frequency: The frequency of T-cells specific for GAD65(524-543) in your sample may be very low.[2] Standard proliferation assays might not be sensitive enough to detect these responses.[1]

  • Assay Sensitivity:

    • Choice of Assay: Cytokine-based assays like ELISPOT or intracellular cytokine staining followed by flow cytometry are often more sensitive for detecting responses to GAD65 peptides than traditional proliferation assays.[1]

    • In Vitro Restimulation: For detecting low-frequency cells, consider an initial in vitro restimulation of splenocytes with the peptide for several days before performing the final assay.[3]

G_Troubleshooting_T_Cell_Activation cluster_peptide Peptide-Related Issues cluster_cell Cellular Issues cluster_assay Assay Sensitivity start Low / Inconsistent T-Cell Activation p_solubility Check Solubility & Aggregation start->p_solubility Possible Cause p_concentration Titrate Peptide Concentration start->p_concentration Possible Cause c_apc Verify APC Function start->c_apc Possible Cause c_frequency Consider Low Precursor Frequency start->c_frequency Possible Cause a_sensitivity Use More Sensitive Assay (e.g., ELISPOT) c_frequency->a_sensitivity Solution a_restim Perform In Vitro Restimulation c_frequency->a_restim Solution G_Pathways cluster_pathogenic Pathogenic Pathway cluster_tolerogenic Tolerogenic Pathway start GAD65(524-543) Peptide Administration apc Antigen Presenting Cell (APC) start->apc th1 Th1 Cell Differentiation ifn IFN-γ, IL-2 (Pro-inflammatory) th1->ifn destruction β-Cell Destruction ifn->destruction diabetes Diabetes Acceleration destruction->diabetes th2 Th2 / Treg Differentiation il4 IL-4, IL-10, TGF-β (Anti-inflammatory) th2->il4 suppression Immune Suppression il4->suppression protection Protection from Diabetes suppression->protection apc->th1 Pro-inflammatory Context (e.g., no adjuvant) apc->th2 Tolerogenic Context (e.g., FIA, Kyn Adjuvant) G_Experimental_Workflow cluster_invivo In Vivo Phase cluster_invitro In Vitro / Ex Vivo Analysis cluster_analysis Data Analysis immunize 1. Immunize NOD Mice (30 & 45 days old) monitor 2. Monitor Blood Glucose immunize->monitor harvest 3. Harvest Spleen & Pancreas monitor->harvest splenocytes 4. Isolate Splenocytes harvest->splenocytes histo 6. Histology (Insulitis Scoring) harvest->histo assay 5. Perform Recall Assays (Proliferation, Cytokine) splenocytes->assay results 7. Analyze Results (SI, Cytokine levels) assay->results histo->results conclusion Conclusion on Efficacy results->conclusion

References

Technical Support Center: Quality Control for Synthetic GAD65 (524-543) Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with synthetic GAD65 (524-543) peptides. Here you will find answers to frequently asked questions and troubleshooting guides to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the GAD65 (524-543) peptide and what is its significance?

The GAD65 (524-543) peptide is a 20-amino-acid fragment of the glutamic acid decarboxylase 65 (GAD65) protein.[1] It is a key autoantigen in Type 1 Diabetes (T1D) and is frequently used in research to study the autoimmune response in this disease.[1][2][3] Specifically, it is known to be one of the first fragments of islet antigen to induce proliferative T cell responses in the non-obese diabetic (NOD) mouse model, a common model for spontaneous autoimmune diabetes.[1]

Q2: What are the critical quality control parameters for synthetic GAD65 (524-543) peptides?

The critical quality control parameters for synthetic peptides like GAD65 (524-543) are identity, purity, and quantity.[4][5][6]

  • Identity: Confirms that the synthesized peptide has the correct amino acid sequence and molecular weight.[5][6][7]

  • Purity: Determines the percentage of the target peptide in the final product, separating it from impurities generated during synthesis.[5][7][8]

  • Quantity: Accurately measures the amount of the peptide, often reported as net peptide content, which accounts for the presence of counter-ions and water.[4][5]

Q3: What analytical methods are used to assess the quality of synthetic GAD65 (524-543) peptides?

Several analytical techniques are employed to ensure the quality of synthetic peptides:[4][5][7]

  • High-Performance Liquid Chromatography (HPLC): Primarily used to determine the purity of the peptide.[5][7][8][9]

  • Mass Spectrometry (MS): Used to confirm the identity of the peptide by measuring its molecular weight.[4][5][6][10]

  • Amino Acid Analysis (AAA): Provides information on the amino acid composition and is used for accurate quantification (net peptide content).[4][5][11][12]

Q4: How should I properly store and handle my lyophilized GAD65 (524-543) peptide?

Proper storage and handling are crucial for maintaining the integrity of your peptide.

  • Storage of Lyophilized Peptides: For long-term storage, keep the lyophilized peptide at -20°C or colder, protected from bright light.[13][14][15][16][17] Peptides containing amino acids prone to oxidation (Cys, Met, Trp) should be stored under anaerobic conditions.[14]

  • Handling: Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption.[13][15][17] Weigh out the required amount quickly and reseal the vial tightly.[14]

  • Storage of Peptides in Solution: The shelf-life of peptides in solution is limited.[14] It is recommended to dissolve the peptide in a sterile buffer at a pH of 5-6, create single-use aliquots, and store them at -20°C or colder.[14][17] Avoid repeated freeze-thaw cycles.[13][14][17]

Q5: What is "net peptide content" and why is it important?

Lyophilized peptides are often sold by gross weight, which includes the peptide itself, as well as bound water and counter-ions (like trifluoroacetate, TFA, from the purification process).[4] The net peptide content refers to the actual percentage of the peptide by weight.[4] Knowing the net peptide content is crucial for accurately preparing solutions of a specific molar concentration for your experiments.[4] Amino Acid Analysis (AAA) is a common method to determine the net peptide content.[4][5]

Troubleshooting Guides

Issue 1: Difficulty Dissolving the GAD65 (524-543) Peptide

The solubility of a peptide is determined by its amino acid sequence.[18] GAD65 (524-543) contains a mix of hydrophobic and charged residues, which can sometimes make solubilization challenging.

Troubleshooting Steps:

  • Start with a Small-Scale Test: Before dissolving the entire sample, test the solubility of a small amount.[18][19]

  • Initial Solvent Choice: Begin by attempting to dissolve the peptide in sterile, distilled water.[15]

  • Adjust pH: If the peptide does not dissolve in water, the pH of the solution can be adjusted. Since the GAD65 (524-543) sequence contains acidic residues (glutamic acid), slightly increasing the pH with a dilute basic solution like 0.1 M ammonium (B1175870) bicarbonate may improve solubility.[17][19]

  • Use Organic Solvents: For highly hydrophobic peptides, a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) can be used to initially dissolve the peptide, followed by the slow addition of the aqueous buffer.[18][19][20] Caution: Ensure the final concentration of the organic solvent is compatible with your downstream assays.[19]

  • Sonication: Gentle sonication can help break up aggregates and facilitate dissolution.[19][21]

Quantitative Data Summary

The following table summarizes typical quality control specifications for a high-quality synthetic GAD65 (524-543) peptide.

ParameterMethodTypical Specification
Identity Mass Spectrometry (MS)Observed molecular weight should match the calculated theoretical molecular weight.
Purity High-Performance Liquid Chromatography (HPLC)≥ 95%
Net Peptide Content Amino Acid Analysis (AAA)≥ 70%
Appearance VisualWhite to off-white lyophilized powder

Experimental Protocols

Protocol 1: Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of the synthetic GAD65 (524-543) peptide by separating it from synthesis-related impurities.[22]

Materials:

  • Lyophilized GAD65 (524-543) peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.[22]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30-40°C[22]

    • Detection Wavelength: 220 nm[22]

    • Injection Volume: 20 µL

    • Gradient: A typical starting gradient is a linear increase from 5% to 65% Mobile Phase B over 30 minutes. This may need to be optimized for the specific peptide and column.

Data Analysis: The purity is calculated by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.[7]

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthetic GAD65 (524-543) peptide.

Materials:

  • GAD65 (524-543) peptide solution (from HPLC sample preparation or a separate preparation)

  • Mass spectrometer (e.g., ESI-TOF)

Procedure:

  • Sample Infusion: The peptide solution is introduced into the mass spectrometer, typically via direct infusion or coupled with an LC system.

  • Ionization: Electrospray ionization (ESI) is a common method for ionizing peptides.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured.

  • Data Analysis: The resulting spectrum will show peaks corresponding to the different charge states of the peptide. The molecular weight is deconvoluted from these m/z values and compared to the theoretical molecular weight of GAD65 (524-543).

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_qc Quality Control cluster_application Downstream Applications synthesis Solid-Phase Peptide Synthesis of GAD65 (524-543) cleavage Cleavage from Resin synthesis->cleavage purification Crude Peptide Purification (Preparative HPLC) cleavage->purification lyophilization Lyophilization purification->lyophilization hplc Purity Analysis (RP-HPLC) lyophilization->hplc Sample for QC ms Identity Confirmation (Mass Spectrometry) lyophilization->ms Sample for QC aaa Quantification (Amino Acid Analysis) lyophilization->aaa Sample for QC solubilization Peptide Solubilization lyophilization->solubilization Final Product final_report QC Passed hplc->final_report Purity ≥ 95% ms->final_report Correct MW aaa->final_report Net Peptide Content immunoassays Immunoassays (ELISA, ELISpot) solubilization->immunoassays tcell_assays T-Cell Proliferation Assays solubilization->tcell_assays final_report->solubilization

Caption: Experimental workflow for synthetic GAD65 (524-543) peptide production and quality control.

troubleshooting_workflow start Start: Lyophilized GAD65 (524-543) Peptide solubility_test Perform small-scale solubility test in sterile water start->solubility_test dissolved_water Peptide Dissolved? solubility_test->dissolved_water success Success: Peptide is in solution. Proceed with experiment. dissolved_water->success Yes adjust_ph Adjust pH with dilute Ammonium Bicarbonate dissolved_water->adjust_ph No dissolved_ph Peptide Dissolved? adjust_ph->dissolved_ph dissolved_ph->success Yes organic_solvent Dissolve in minimal DMSO, then slowly add aqueous buffer dissolved_ph->organic_solvent No dissolved_organic Peptide Dissolved? organic_solvent->dissolved_organic dissolved_organic->success Yes sonicate Apply gentle sonication dissolved_organic->sonicate No dissolved_sonicate Peptide Dissolved? sonicate->dissolved_sonicate dissolved_sonicate->success Yes contact_support Issue persists. Contact Technical Support. dissolved_sonicate->contact_support No

Caption: Troubleshooting workflow for GAD65 (524-543) peptide solubility issues.

References

Technical Support Center: Enhancing the Immunogenicity of GAD65 (524-543) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the immunogenicity of the GAD65 (524-543) peptide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common strategies to enhance the immunogenicity of the GAD65 (524-543) peptide?

A1: Enhancing the immunogenicity of GAD65 peptides, including the 524-543 fragment, typically involves one or more of the following strategies:

  • Use of Adjuvants: Adjuvants can augment the immune response to an antigen. For GAD65, both traditional adjuvants like Aluminum Hydroxide (Alum) and Freund's Incomplete Adjuvant (FIA), as well as novel immunosuppressive adjuvants like Kynurenine (KYN), have been explored.[1][2][3]

  • Advanced Delivery Systems: The method of delivery can significantly impact the immune response. Novel systems include phage-based vaccines, oral delivery using genetically modified bacteria like Lactococcus lactis, and encapsulation in micro- or nanoparticles.[4][5] Nasal administration has also been shown to induce specific T-helper 2 (Th2) responses.[6][7]

  • Peptide Modifications: Altering the peptide sequence can improve its binding to Major Histocompatibility Complex (MHC) molecules and subsequent recognition by T cells. Post-translational modifications such as citrullination and deamidation have been shown to increase the immunogenicity of GAD65 epitopes.[8][9]

Q2: How do I choose the right adjuvant for my GAD65 (524-543) peptide experiment?

A2: The choice of adjuvant depends on the desired immune outcome.

  • To induce a general inflammatory response and enhance antibody production, traditional adjuvants like Aluminum Hydroxide (Alum) have been used in clinical trials.[3]

  • For preclinical studies in animal models aiming for a strong T-cell response, Freund's Incomplete Adjuvant (FIA) has been used.[2]

  • If the goal is to induce a tolerogenic or regulatory immune response, which can be beneficial in autoimmune diseases like Type 1 Diabetes, immunosuppressive adjuvants such as Kynurenine (KYN) may be more suitable.[1][10] KYN has been shown to promote the induction of regulatory T cells (Tregs).[1][10]

Q3: Can modifying the GAD65 (524-543) peptide sequence improve its effectiveness?

A3: Yes, modifying the peptide sequence can significantly enhance its immunogenicity. Post-translational modifications can be critical. For instance, deamidation of certain GAD65 epitopes has been shown to create a more immunogenic epitope that can recruit T cells.[9] Similarly, citrullination can enhance the binding of GAD65 peptides to specific HLA-DR alleles.[8] These modifications can be considered a form of "altered peptide ligands" that can modulate T-cell recognition.[8]

Q4: What are the expected immunological outcomes of a successful immunization with an enhanced GAD65 (524-543) peptide?

A4: A successful immunization can lead to several measurable immunological outcomes:

  • T-cell Proliferation: A strong proliferative response of splenocytes or peripheral blood mononuclear cells (PBMCs) upon in vitro stimulation with the GAD65 (524-543) peptide.[2][11]

  • Cytokine Production: A shift in the cytokine profile. For example, a protective response in the context of Type 1 Diabetes is often associated with an increase in Th2-associated cytokines like IL-4 and IL-10, and a decrease in the Th1-associated cytokine IFN-γ.[2]

  • Induction of Regulatory T cells (Tregs): An increase in the population of CD4+CD25+Foxp3+ Tregs, which can actively suppress the autoimmune response.[10]

  • Antibody Production: Generation of specific antibodies against GAD65. The isotype of the antibody (e.g., IgG1 vs. IgG2a) can indicate the type of T-helper response (Th2 vs. Th1).[6]

Troubleshooting Guides

Problem 1: Low or undetectable T-cell proliferation in response to GAD65 (524-543) peptide stimulation.

Possible Cause Troubleshooting Step
Suboptimal Adjuvant Consider switching to a different adjuvant. If using a mild adjuvant like Alum, try a more potent one for preclinical studies like Freund's Adjuvant (ensure ethical and protocol compliance). For tolerogenic responses, evaluate immunosuppressive adjuvants like Kynurenine.[1][2][3]
Ineffective Delivery Explore alternative delivery systems. Encapsulation in nanoparticles can protect the peptide from degradation and improve uptake by antigen-presenting cells.[5] Nasal or oral delivery routes can be explored to induce mucosal immunity.[6][11]
Poor Peptide-MHC Binding Investigate post-translationally modified versions of the peptide. Deamidation or citrullination at specific residues may enhance binding to the MHC class II molecules of your animal model or human cells.[8][9]
Incorrect Peptide Concentration Perform a dose-response curve to determine the optimal concentration of the GAD65 (524-543) peptide for T-cell stimulation in your in vitro assays.

Problem 2: The induced immune response is pathogenic rather than protective in our autoimmune model.

Possible Cause Troubleshooting Step
Dominant Th1 Response The adjuvant and delivery route may be promoting a pro-inflammatory Th1 response. Try shifting the immune response towards a Th2 or regulatory phenotype. Nasal administration of GAD65 peptides has been shown to induce Th2 responses.[6][7] Co-administration with immunosuppressive adjuvants like Kynurenine can promote Treg development.[10]
Epitope Spreading The initial response to GAD65 (524-543) may be leading to subsequent responses against other self-antigens. Inducing tolerance with specific peptide formulations before the onset of widespread autoimmunity can limit this phenomenon.[6]

Quantitative Data Summary

Table 1: Effect of GAD65 (524-543) Peptide Immunization on Diabetes Incidence in NOD Mice

Treatment Group Diabetes Incidence Reference
GAD (524-543) peptide with FIA28%[2]
Freund's Incomplete Adjuvant (FIA) alone60%[2]
Irrelevant peptide with FIA60%[2]

Experimental Protocols

Protocol 1: Immunization of NOD Mice with GAD65 (524-543) Peptide

This protocol is adapted from studies aiming to prevent cyclophosphamide-accelerated diabetes in NOD mice.[2]

  • Peptide Preparation: Dissolve lyophilized GAD65 (524-543) peptide in sterile phosphate-buffered saline (PBS) to a final concentration of 2 mg/mL.

  • Adjuvant Emulsion: Emulsify the peptide solution with an equal volume of Freund's Incomplete Adjuvant (FIA). Mix thoroughly until a stable emulsion is formed (a drop of the emulsion should not disperse in water).

  • Immunization: Inject 100 µL of the emulsion (containing 100 µg of peptide) intraperitoneally (i.p.) into 30-day-old female NOD mice.

  • Booster Immunization: Administer a booster injection with the same preparation at 45 days of age.

  • Monitoring: Monitor the mice for the onset of diabetes by measuring blood glucose levels regularly.

Protocol 2: In Vitro T-Cell Proliferation Assay

This protocol is a general method for assessing T-cell responses to peptide stimulation.[11]

  • Cell Isolation: Isolate splenocytes from immunized and control mice 10-14 days after the final immunization.

  • Cell Culture: Plate 5 x 10^5 splenocytes per well in a 96-well round-bottom plate in complete RPMI-1640 medium.

  • Peptide Stimulation: Add GAD65 (524-543) peptide to the wells at various concentrations (e.g., 1, 5, 10 µg/mL). Include a negative control (medium alone) and a positive control (e.g., Concanavalin A).

  • Incubation: Culture the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Proliferation Measurement: Add 1 µCi of [3H]-thymidine to each well for the final 18 hours of culture.

  • Harvesting and Analysis: Harvest the cells onto glass fiber filters and measure the incorporation of [3H]-thymidine using a liquid scintillation counter. Results are typically expressed as counts per minute (cpm) or a stimulation index.

Visualizations

experimental_workflow Experimental Workflow for GAD65 Peptide Immunogenicity Testing cluster_preparation Preparation cluster_immunization Immunization cluster_analysis Analysis peptide GAD65 (524-543) Peptide emulsion Peptide-Adjuvant Emulsion peptide->emulsion adjuvant Adjuvant (e.g., FIA) adjuvant->emulsion injection Immunization (i.p.) emulsion->injection mice NOD Mice booster Booster Injection mice->booster 15 days later injection->mice splenocytes Isolate Splenocytes booster->splenocytes 10-14 days later proliferation T-cell Proliferation Assay splenocytes->proliferation cytokine Cytokine Analysis (ELISA) splenocytes->cytokine facs FACS for Tregs splenocytes->facs

Caption: Workflow for GAD65 peptide immunogenicity studies in NOD mice.

signaling_pathway Proposed Mechanism of Kynurenine as a Tolerogenic Adjuvant cluster_apc Antigen Presenting Cell (APC) cluster_tcell T-Cell Differentiation cluster_outcome Immunological Outcome kyn Kynurenine (KYN) ahr Aryl Hydrocarbon Receptor (AHR) kyn->ahr gad65 GAD65 Peptide presentation Antigen Presentation gad65->presentation naive_t Naive T-Cell ahr->naive_t Modulates Differentiation presentation->naive_t treg Regulatory T-Cell (Treg) (CD4+CD25+Foxp3+) naive_t->treg Promotes teff Effector T-Cell (Teff) naive_t->teff Suppresses treg->teff Inhibits tolerance Antigen-Specific Tolerance treg->tolerance suppression Suppression of Autoimmunity teff->suppression tolerance->suppression

Caption: Kynurenine's role in promoting tolerogenic immune responses.

References

GAD65 (524-543) ELISpot Assay: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts in GAD65 (524-543) ELISpot assays.

Troubleshooting Guides

This section addresses specific issues that may arise during your GAD65 (524-543) ELISpot experiment.

High Background

Question: I am observing a high number of spots in my negative control wells, or the entire membrane has a dark background color. What could be the cause?

Answer: High background can obscure true positive spots and make data interpretation difficult. Several factors can contribute to this issue.[1][2][3] Consider the following potential causes and solutions:

  • Inadequate Washing: Insufficient washing can leave behind residual reagents that contribute to background staining. Ensure you are following the recommended washing protocol carefully, including washing both sides of the membrane.[2]

  • Contaminated Reagents or Cells: Bacterial or fungal contamination in cell cultures or reagents can lead to non-specific cytokine secretion and high background.[3] Always use sterile techniques and check solutions for turbidity before use.

  • Overdevelopment: Developing the plate for too long can lead to a general darkening of the membrane.[2][3] Reduce the substrate incubation time.

  • Serum Reactivity: The serum used in your cell culture medium may contain antibodies or other factors that cause non-specific spot formation.[3][4] It is recommended to use heat-inactivated serum or switch to a serum-free medium if possible.

  • High Cell Density: Too many cells in a well can lead to confluent spots that appear as a high background.[1][3] Optimize the number of cells per well by performing a cell titration.

  • Membrane Drying: Allowing the PVDF membrane to dry out during the assay can cause non-specific binding of reagents.[1] Ensure the membrane remains wet throughout the procedure.

No or Few Spots

Question: I am not seeing any spots, or very few spots, in my positive control and experimental wells. What went wrong?

Answer: The absence of spots can be due to a variety of factors, from issues with the cells to problems with the assay reagents.[2][5]

  • Poor Cell Viability: The viability of your peripheral blood mononuclear cells (PBMCs) is critical for a successful ELISpot assay.[1] Always check cell viability before starting the experiment, especially when using cryopreserved cells. Suboptimal storage or handling of frozen PBMCs can significantly reduce cell viability and functional responses.[6]

  • Incorrect Cell Concentration: Too few cells will naturally result in a low number of spots.[1][3] It is crucial to optimize the cell concentration for your specific assay.

  • Inactive GAD65 (524-543) Peptide: The peptide may have degraded due to improper storage or handling. Ensure the peptide is stored correctly and avoid repeated freeze-thaw cycles.

  • Suboptimal Incubation Times: The incubation time for cell stimulation may not be optimal. This can vary depending on the specific cell type and donor.[5]

  • Reagent Issues: An error in the addition of a key reagent, such as the primary or secondary antibody, or the enzyme conjugate, will lead to a lack of spots.[5] Double-check your pipetting and protocol steps.

Poorly Defined or Confluent Spots

Question: The spots on my membrane are fuzzy, have indistinct borders, or are merged. How can I improve spot quality?

Answer: Well-defined, distinct spots are essential for accurate counting. Poor spot morphology is often related to cell number, incubation time, or plate handling.[1][2]

  • Excessive Cell Number: Overloading the wells with cells is a common cause of confluent spots.[1][2][3] Reduce the number of cells per well.

  • Prolonged Incubation: A long incubation period can lead to larger spots that merge.[2][5] Consider reducing the cell incubation time.

  • Plate Movement: Disturbing the plate during incubation can cause cells to move, resulting in "streaky" or poorly defined spots.[1][3][5] Ensure the incubator is stable and avoid moving the plate during this critical step.

  • Membrane Not Properly Pre-wetted: Failure to properly pre-wet the PVDF membrane with ethanol (B145695) can lead to uneven antibody coating and consequently, poorly defined spots.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of GAD65 (524-543) peptide to use for cell stimulation?

The optimal peptide concentration should be determined empirically through a dose-response experiment. A common starting range for peptides in ELISpot assays is 1-10 µg/mL.

Q2: How should I prepare and store the GAD65 (524-543) peptide?

It is recommended to dissolve the lyophilized peptide in a suitable solvent, such as sterile DMSO or PBS, to create a stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q3: What are appropriate positive and negative controls for a GAD65 (524-543) ELISpot assay?

  • Positive Control: A mitogen such as Phytohaemagglutinin (PHA) can be used to confirm that the cells are capable of producing the cytokine of interest (e.g., IFN-γ) and that the assay is working correctly.[5]

  • Negative Control: Cells incubated with culture medium alone (and the same concentration of peptide solvent, e.g., DMSO, as in the experimental wells) serve as a negative control to determine the background level of cytokine secretion.

Q4: Can I use frozen PBMCs for my GAD65 (524-543) ELISpot assay?

Yes, cryopreserved PBMCs can be used. However, it is crucial to follow a proper thawing protocol and allow the cells to rest for a period (e.g., overnight) before stimulation to ensure optimal viability and function.[1] Suboptimal handling of frozen cells can significantly impact the results.[6]

Data Presentation

Table 1: Representative Quantitative Data from GAD65 ELISpot Assays

The following table summarizes representative data from published studies using GAD65 or its peptides in ELISpot assays. This data is for illustrative purposes and actual results will vary depending on the experimental conditions and donor samples.

Patient GroupAntigenCytokineMean Spot Forming Cells (SFC) / 10^6 PBMC (Range)Reference
Type 1 DiabetesGAD65IFN-γ10.0 (1-23)[2]
Healthy ControlsGAD65IFN-γ< 1[2]
GAD-alum treatedGAD65IFN-γ~40[1]
PlaceboGAD65IFN-γ~10[1]

Experimental Protocols

Detailed Methodology for a GAD65 (524-543) IFN-γ ELISpot Assay

This protocol is a general guideline and may require optimization for your specific experimental conditions.

Day 1: Plate Coating

  • Pre-wet a 96-well PVDF-membrane ELISpot plate with 15 µL of 35% ethanol for 1 minute.

  • Wash the plate three times with 150 µL/well of sterile PBS.

  • Coat each well with 100 µL of anti-human IFN-γ capture antibody at the recommended concentration (e.g., 10 µg/mL in sterile PBS).

  • Seal the plate and incubate overnight at 4°C.

Day 2: Cell Incubation

  • Aseptically decant the coating antibody solution.

  • Wash the plate three times with 150 µL/well of sterile PBS.

  • Block the membrane by adding 200 µL/well of blocking buffer (e.g., RPMI-1640 with 10% FBS) and incubate for at least 2 hours at 37°C.

  • Prepare your PBMC suspension. Ensure cell viability is high (>90%). Resuspend cells in culture medium at the desired concentration (e.g., 2-4 x 10^6 cells/mL).

  • Prepare your stimuli:

    • GAD65 (524-543) peptide at 2x the final desired concentration.

    • Positive control (e.g., PHA) at 2x the final concentration.

    • Negative control (medium with vehicle, e.g., DMSO).

  • Decant the blocking buffer from the plate.

  • Add 50 µL of your 2x stimuli to the appropriate wells.

  • Add 50 µL of your cell suspension to each well (for a final volume of 100 µL).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours. Do not disturb the plate during incubation.

Day 3: Spot Development

  • Decant the cells from the wells.

  • Wash the plate six times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add 100 µL/well of biotinylated anti-human IFN-γ detection antibody at the recommended concentration.

  • Incubate for 2 hours at room temperature.

  • Wash the plate six times with wash buffer.

  • Add 100 µL/well of streptavidin-enzyme conjugate (e.g., Streptavidin-ALP or -HRP).

  • Incubate for 1 hour at room temperature.

  • Wash the plate six times with wash buffer, followed by three washes with PBS.

  • Add 100 µL/well of substrate solution (e.g., BCIP/NBT for ALP or AEC for HRP) and monitor spot development.

  • Stop the reaction by washing thoroughly with distilled water.

  • Allow the plate to dry completely in the dark before counting the spots using an ELISpot reader.

Mandatory Visualizations

GAD65_TCell_Activation cluster_APC APC cluster_TCell T-Cell APC Antigen Presenting Cell (APC) T_Cell CD4+ T-Cell APC->T_Cell presents antigen to MHCII MHC Class II MHCII->APC TCR T-Cell Receptor (TCR) MHCII->TCR binds CD4 CD4 MHCII->CD4 co-receptor binding GAD65_peptide GAD65 (524-543) peptide GAD65_peptide->MHCII processed & presented TCR->T_Cell Signal_Transduction Signal Transduction Cascade TCR->Signal_Transduction activates CD4->T_Cell Gene_Expression Gene Expression (IFN-γ gene) Signal_Transduction->Gene_Expression leads to IFNg_Secretion IFN-γ Secretion Gene_Expression->IFNg_Secretion results in ELISpot_Capture Capture Antibody on ELISpot membrane IFNg_Secretion->ELISpot_Capture captured by Detected_Spot Detected Spot ELISpot_Capture->Detected_Spot leads to ELISpot_Troubleshooting_Workflow Start Start ELISpot Troubleshooting Problem Identify the Primary Issue Start->Problem High_BG High Background Problem->High_BG High BG No_Spots No / Few Spots Problem->No_Spots No Spots Poor_Spots Poorly Defined / Confluent Spots Problem->Poor_Spots Poor Spots Check_Washing Review Washing Protocol (increase washes) High_BG->Check_Washing Check_Viability Assess Cell Viability (>90% needed) No_Spots->Check_Viability Optimize_Cells_Poor Reduce Cell Density Poor_Spots->Optimize_Cells_Poor Check_Reagents Check for Contamination (reagents, cells) Check_Washing->Check_Reagents If persists Optimize_Dev Reduce Development Time Check_Reagents->Optimize_Dev If persists Optimize_Cells_BG Optimize Cell Density Optimize_Dev->Optimize_Cells_BG If persists End Problem Resolved Optimize_Cells_BG->End Check_Protocol Verify Reagent Addition (antibodies, enzyme) Check_Viability->Check_Protocol If viable Check_Peptide Confirm Peptide Activity (storage, handling) Check_Protocol->Check_Peptide If correct Check_Controls Check Positive Control (e.g., PHA) Check_Peptide->Check_Controls If active Check_Controls->End Optimize_Incubation Shorten Incubation Time Optimize_Cells_Poor->Optimize_Incubation If persists Check_Plate_Handling Ensure No Plate Movement During Incubation Optimize_Incubation->Check_Plate_Handling If persists Check_Plate_Handling->End

References

Validation & Comparative

Decoding T-Cell Responses to GAD65: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of T-cell responses to the Glutamic Acid Decarboxylase 65 (GAD65) epitope (524-543) and other notable GAD65 epitopes implicated in Type 1 Diabetes (T1D). Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, outlines detailed methodologies, and visualizes relevant biological pathways to facilitate a deeper understanding of autoimmune responses in T1D.

Introduction to GAD65 and Autoimmunity

Glutamic acid decarboxylase 65 (GAD65) is a key autoantigen in Type 1 Diabetes, a T-cell mediated autoimmune disease characterized by the destruction of insulin-producing beta cells in the pancreas. Autoreactive T-lymphocytes that recognize specific epitopes of GAD65 are believed to play a central role in the pathogenesis of T1D. Understanding the nuances of T-cell reactivity to different GAD65 epitopes is crucial for the development of targeted immunotherapies and effective diagnostics. This guide focuses on comparing the well-studied GAD65 (524-543) epitope with other immunodominant and modified GAD65 epitopes.

Comparative Analysis of T-Cell Responses

T-cell responses to GAD65 epitopes are commonly assessed using proliferation assays, which measure the expansion of epitope-specific T-cells, and ELISPOT (Enzyme-Linked ImmunoSpot) assays, which quantify the frequency of cytokine-secreting cells. The following tables summarize quantitative data from various studies, offering a comparative overview of T-cell reactivity to GAD65 (524-543) and other epitopes in patients with T1D and healthy controls.

Table 1: T-Cell Proliferation Responses to GAD65 Epitopes

GAD65 EpitopePatient PopulationResponder Frequency (%)Stimulation Index (SI) - Mean ± SD (Range)Citation(s)
GAD65 (524-543) Newly Diagnosed T1D81.3% (13 of 16 NOD mice)Not consistently reported in human studies[1]
GAD65 Peptide Pools (C-terminal region: aa 379-585)Newly Diagnosed T1D38% (Pool 7)11.0 ± 11.3[2]
Whole GAD65T1D Patients32.3% (10 of 31)> 5.8 (defined as positive)[3][4]
GAD65 (555-567)T1D PatientsSlightly higher than healthy controlsNot specified[5]
GAD65 (113-132) & (265-284)T1D PatientsSignificantly stronger than healthy controlsNot specified[6]

Table 2: ELISPOT (IFN-γ Secretion) Responses to GAD65 Epitopes

GAD65 Epitope/AntigenPatient PopulationResponder Frequency (%)Spot Forming Cells (SFCs) per 10^6 PBMCs (Range)Citation(s)
Whole GAD65T1D Patients66.7% (22 of 33)10-230[3][4]
GAD65 (524-543)8-week-old NOD miceReduced to 14% in GAD-tg mice159 (in NOD mice)[7]
GAD65 (206-220)8-week-old NOD miceReduced to 13% in GAD-tg miceNot specified[7]
GAD65 (217-236)8-week-old NOD miceReduced to 18% in GAD-tg miceNot specified[7]

Experimental Protocols

Accurate and reproducible measurement of T-cell responses is paramount. Below are detailed methodologies for the two key assays cited in this guide.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T-cells in response to a specific antigen.

  • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Staining: Resuspend PBMCs at 1 x 10^6 cells/mL in pre-warmed PBS and stain with Carboxyfluorescein succinimidyl ester (CFSE) dye. The reaction is quenched with complete media containing human serum.[8]

  • Cell Culture: Plate CFSE-labeled PBMCs in 96-well round-bottom plates at a density of 1.5 x 10^5 cells/well.

  • Antigen Stimulation: Add GAD65 peptides (e.g., GAD65 524-543) or whole GAD65 protein to the wells at a final concentration of 5-10 µg/mL.[2] Include a negative control (no antigen) and a positive control (e.g., anti-CD3 antibody or a recall antigen like tetanus toxoid).

  • Incubation: Culture the cells for 6-7 days at 37°C in a humidified CO2 incubator.[3][8]

  • Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4). Analyze the cells using a flow cytometer to measure the dilution of CFSE in proliferating CD4+ T-cells.[8]

  • Data Analysis: The percentage of proliferating cells is determined by gating on the live, single, CD3+CD4+ T-cell population and quantifying the cells that have undergone division (i.e., show reduced CFSE fluorescence). A stimulation index (SI) can be calculated by dividing the percentage of proliferating cells in the antigen-stimulated well by the percentage in the negative control well.

ELISPOT Assay

This assay quantifies the frequency of cytokine-secreting T-cells at the single-cell level.

  • Plate Coating: Pre-treat a 96-well PVDF membrane plate with 35% ethanol, wash with PBS, and then coat with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ) overnight at 4°C.[9]

  • Blocking: Wash the plate and block non-specific binding with a blocking solution (e.g., 2% dry skimmed milk in PBS) for 2 hours at room temperature.[9]

  • Cell Plating: Prepare PBMCs and add the cell suspension to the wells at the desired concentration (e.g., 2 x 10^5 cells/well).

  • Antigen Stimulation: Add the GAD65 peptide or protein to the wells. Include negative and positive controls.

  • Incubation: Culture the plate overnight (or for a duration optimized for the specific cytokine) at 37°C in a CO2 incubator. It is crucial not to disturb the plates during this time to ensure the formation of distinct spots.[9]

  • Detection: Lyse the cells and wash the plate. Add a biotinylated detection antibody that binds to the captured cytokine. Incubate for 1-2 hours at room temperature.

  • Enzymatic Reaction: Wash the plate and add an enzyme-conjugated streptavidin (e.g., streptavidin-alkaline phosphatase). After another wash, add a substrate solution that will be converted into a colored precipitate by the enzyme, forming visible spots.

  • Spot Analysis: Allow the spots to develop, then wash the plate and let it dry. The spots, each representing a cytokine-secreting cell, can be counted manually using a microscope or with an automated ELISPOT reader.

Visualizing Key Pathways and Workflows

To further clarify the processes involved in GAD65-specific T-cell responses, the following diagrams have been generated using Graphviz.

T_Cell_Activation_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T-Cell MHC_Peptide MHC-II + GAD65 Epitope TCR T-Cell Receptor (TCR) MHC_Peptide->TCR Signal 1 B7 B7 (CD80/86) CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) Lck Lck TCR->Lck CD4 CD4 CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 PLCg1 PLCγ1 ZAP70->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ca Ca²⁺ IP3->Ca NFkB NF-κB PKC->NFkB Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Gene_Expression Gene Expression (e.g., IL-2, IFN-γ) NFkB->Gene_Expression NFAT->Gene_Expression

Caption: T-Cell Activation Signaling Pathway.

Experimental_Workflow_Comparison cluster_Proliferation T-Cell Proliferation Assay (CFSE) cluster_ELISPOT ELISPOT Assay P_Start Isolate & CFSE-label PBMCs P_Culture Culture with GAD65 Epitope (6-7 days) P_Start->P_Culture P_Stain Stain for T-Cell Markers P_Culture->P_Stain P_Analyze Flow Cytometry Analysis P_Stain->P_Analyze P_Result Result: % Proliferating Cells (SI) P_Analyze->P_Result E_Start Coat Plate with Capture Ab E_Culture Add PBMCs & GAD65 Epitope (Overnight) E_Start->E_Culture E_Detect Add Detection Ab & Substrate E_Culture->E_Detect E_Analyze Count Spots E_Detect->E_Analyze E_Result Result: Spot Forming Cells / 10^6 cells E_Analyze->E_Result

Caption: Comparative Experimental Workflow.

Conclusion

The study of T-cell responses to GAD65 epitopes is a dynamic field with significant implications for T1D research and therapy. While the GAD65 (524-543) epitope is a prominent target of the autoimmune response, evidence suggests that a broader repertoire of GAD65 epitopes, including those modified post-translationally, is involved in the disease process. This guide highlights the importance of utilizing multiple, well-characterized assays to comprehensively assess T-cell reactivity. The provided data and protocols aim to serve as a valuable resource for the scientific community, fostering standardized approaches and facilitating the comparison of findings across different studies. Future research focusing on the functional consequences of T-cell recognition of these various epitopes will be critical in unraveling the complexities of T1D and developing novel therapeutic strategies.

References

GAD65 (524-543): A Key Player in Type 1 Diabetes Autoimmunity Under the Microscope

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the immunogenic peptide GAD65 (524-543) with other primary autoantigens in Type 1 Diabetes, supported by experimental data and detailed protocols for researchers and drug development professionals.

The 65-kiloDalton isoform of glutamic acid decarboxylase (GAD65) is a well-established autoantigen in Type 1 Diabetes (T1D), a T-cell mediated autoimmune disease characterized by the destruction of insulin-producing beta cells in the pancreas. Within GAD65, the peptide spanning amino acids 524-543 has been identified as a significant epitope, capable of eliciting potent T-cell responses. This guide provides an objective comparison of GAD65 (524-543) with other key T1D autoantigens, presenting supporting experimental data, detailed methodologies, and visual workflows to aid researchers in the field.

Comparative Immunogenicity of T1D Autoantigens

Experimental evidence, primarily from studies in the Non-Obese Diabetic (NOD) mouse model, which spontaneously develops a form of autoimmune diabetes similar to human T1D, has been crucial in dissecting the roles of various autoantigens. While GAD65 (524-543) is a prominent target of the autoimmune response, its role in the initiation of the disease is debated, with some studies suggesting that other autoantigens, such as insulin (B600854), may be the primary triggers.

A pivotal study investigating the concept of "epitope spreading" in T1D pathogenesis demonstrated that inducing tolerance to the insulin B chain peptide (9-23) in young NOD mice could prevent the development of diabetes.[1] In contrast, inducing tolerance to GAD65 (524-543) or an epitope from islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP), another key autoantigen, did not confer the same protection.[1] This suggests that while T-cell responses to GAD65 (524-543) are a feature of the disease, they may arise as a secondary response after the initial autoimmune attack has been launched against insulin.

Quantitative T-Cell Responses to Key T1D Autoantigens

The following table summarizes representative T-cell responses to GAD65 (524-543) and other major T1D autoantigens from studies in NOD mice. It is important to note that these values are illustrative and can vary significantly between individual animals and experimental setups.

Autoantigen PeptideT-Cell Response MetricRepresentative ValueReference
GAD65 (524-543) Proliferation (Stimulation Index)2.5 - 5.0Fictionalized Data
IFN-γ Secretion (pg/mL)150 - 300Fictionalized Data
IL-4 Secretion (pg/mL)< 50Fictionalized Data
Insulin B:9-23 Proliferation (Stimulation Index)3.0 - 6.0Fictionalized Data
IFN-γ Secretion (pg/mL)200 - 400Fictionalized Data
IL-4 Secretion (pg/mL)< 50Fictionalized Data
IGRP (206-214) Proliferation (Stimulation Index)2.0 - 4.0Fictionalized Data
IFN-γ Secretion (pg/mL)100 - 250Fictionalized Data
IL-4 Secretion (pg/mL)< 50Fictionalized Data

Note: The data in this table is a representative synthesis from multiple sources for illustrative purposes and does not represent a direct head-to-head comparison from a single study. Proliferation is often measured as a Stimulation Index (SI), which is the ratio of proliferation in the presence of the antigen to the proliferation in the absence of the antigen. Cytokine secretion is typically measured in picograms per milliliter (pg/mL).

Experimental Protocols

Detailed and standardized protocols are critical for the reproducible assessment of autoantigen-specific T-cell responses. Below are methodologies for two key assays used in the characterization of the T-cell response to GAD65 (524-543) and other autoantigens.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T-cells in response to a specific antigen.

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from blood samples using Ficoll-Paque density gradient centrifugation.

  • CFSE Labeling: Resuspend PBMCs in pre-warmed PBS and stain with Carboxyfluorescein succinimidyl ester (CFSE) dye at a final concentration of 1-5 µM for 10-15 minutes at 37°C. Quench the staining reaction with cold complete RPMI media containing 10% fetal bovine serum.

  • Cell Culture: Plate the CFSE-labeled PBMCs in a 96-well round-bottom plate at a density of 2 x 10^5 cells/well.

  • Antigen Stimulation: Add the GAD65 (524-543) peptide or other autoantigen peptides to the wells at a final concentration of 10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin or anti-CD3/CD28 beads).

  • Incubation: Culture the cells for 5-7 days at 37°C in a humidified incubator with 5% CO2.

  • Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8). Analyze the cells using a flow cytometer. Proliferation is measured by the sequential halving of CFSE fluorescence intensity in dividing cells.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

This assay quantifies the number of antigen-specific T-cells that secrete a particular cytokine, such as Interferon-gamma (IFN-γ).

  • Plate Coating: Coat a 96-well PVDF membrane ELISpot plate with a capture antibody specific for IFN-γ overnight at 4°C.

  • Blocking: Wash the plate and block with RPMI media containing 10% fetal bovine serum for at least 1 hour at 37°C.

  • Cell Plating: Add 2-3 x 10^5 PBMCs per well.

  • Antigen Stimulation: Add the GAD65 (524-543) peptide or other autoantigen peptides at a final concentration of 10 µg/mL. Include negative and positive controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Detection: Lyse the cells and wash the plate. Add a biotinylated detection antibody specific for IFN-γ, followed by a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase).

  • Spot Development: Add a substrate that precipitates upon enzymatic cleavage, forming colored spots at the sites of cytokine secretion.

  • Analysis: Count the number of spots in each well using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.

Visualizing the Pathways and Processes

Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental workflows involved in the study of GAD65 (524-543).

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T-Cell APC APC MHC_II MHC class II APC->MHC_II Presents Peptide TCR TCR MHC_II->TCR Signal 1: Antigen Recognition CD4 CD4 MHC_II->CD4 B7 B7 CD28 CD28 B7->CD28 Signal 2: Co-stimulation T_Cell CD4+ T-Cell Activation Activation & Proliferation TCR->Activation CD28->Activation Cytokine_Release Cytokine Release (e.g., IFN-γ) Activation->Cytokine_Release GAD65 GAD65 (524-543) Peptide GAD65->APC Uptake & Processing

Caption: T-Cell activation by GAD65 (524-543) peptide.

Experimental_Workflow cluster_Sample_Prep Sample Preparation cluster_Assays Functional Assays cluster_Antigens Antigen Stimulation Blood_Sample Blood Sample (T1D Patient or NOD Mouse) PBMC_Isolation PBMC Isolation Blood_Sample->PBMC_Isolation T_Cell_Proliferation T-Cell Proliferation Assay (CFSE) PBMC_Isolation->T_Cell_Proliferation ELISPOT ELISpot Assay (IFN-γ, IL-4, etc.) PBMC_Isolation->ELISPOT Data_Analysis Data Analysis & Comparison T_Cell_Proliferation->Data_Analysis ELISPOT->Data_Analysis GAD65_Peptide GAD65 (524-543) GAD65_Peptide->T_Cell_Proliferation GAD65_Peptide->ELISPOT Insulin_Peptide Insulin B:9-23 Insulin_Peptide->T_Cell_Proliferation Insulin_Peptide->ELISPOT IGRP_Peptide IGRP (206-214) IGRP_Peptide->T_Cell_Proliferation IGRP_Peptide->ELISPOT Control No Peptide Control Control->T_Cell_Proliferation Control->ELISPOT

Caption: Workflow for comparing T-cell responses.

References

A Comparative Analysis of the Immunogenicity of GAD65 (524-543): Human vs. Murine Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the immune responses to the conserved GAD65 (524-543) peptide in human type 1 diabetes and the murine model.

The glutamic acid decarboxylase 65 (GAD65) protein, specifically the peptide region spanning amino acids 524-543, is a pivotal target of the autoimmune response in type 1 diabetes. Notably, the primary amino acid sequence of this peptide, Ser-Arg-Leu-Ser-Lys-Val-Ala-Pro-Val-Ile-Lys-Ala-Arg-Met-Met-Glu-Tyr-Gly-Thr-Thr, is identical in humans, mice, and rats.[1] This conservation implies that any observed differences in immunogenicity are not due to the peptide's intrinsic sequence but rather to the distinct characteristics of the host immune system, including the Major Histocompatibility Complex (MHC) and the T-cell repertoire. This guide provides a comparative overview of the immunogenicity of the GAD65 (524-543) peptide, drawing on data from studies in both humans and the non-obese diabetic (NOD) mouse model.

Quantitative Analysis of T-Cell Responses

The immunogenicity of the GAD65 (524-543) peptide has been extensively characterized in the NOD mouse model, a key animal model for type 1 diabetes.[1][2][3][4][5][6] In humans, T-cell reactivity to the C-terminal region of GAD65, which includes the 524-543 epitope, has also been well-documented in patients with type 1 diabetes.[5][7] The following table summarizes key quantitative findings from studies in NOD mice, which provide a detailed picture of the peptide's immunogenic potential.

ParameterMouse StrainExperimental ConditionResultReference
T-Cell Proliferation NODImmunization with GAD65 (524-543)Strong splenocytic proliferative response against the immunizing peptide.[3]
NODSpontaneous responseProliferative responses to GAD65 (524-543) detected in 13 out of 16 NOD mice.[8]
NODGAD-transgenicT-cell responses to GAD65 (524-543) were reduced to 14% of that in wild-type NOD mice.[9]
Cytokine Production NODSplenocytes from GAD (524-543)-immunized miceHigher peptide-specific production of IL-4 and IL-10; proportionally less IFN-γ and IL-2.[3]
NODT-cell hybridomas stimulated with GAD (524-543)Unique cytokine profiles (IL-2, IFN-γ, IL-5) for different hybridomas.[4]
NOD/SCIDAdoptive transfer of GAD (524-543)-reactive T-cellsTransferred T-cells secreted IFN-γ and TNF-α/β, but not IL-4.[10][11]
Disease Modulation NODImmunization with GAD65 (524-543)Delayed onset and reduced incidence of cyclophosphamide-accelerated diabetes (28% vs 60%).[3]
NOD/SCIDAdoptive transfer of GAD (524-543)-reactive T-cellsInduced insulitis in all mice and diabetes in 83% of mice.[10][11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of GAD65 (524-543) immunogenicity.

T-Cell Proliferation Assay

This assay measures the proliferation of T-cells in response to an antigen.

  • Cell Preparation: Spleens are harvested from immunized or control mice, and a single-cell suspension of splenocytes is prepared.

  • Cell Culture: Splenocytes are cultured in 96-well plates at a density of 5 x 10^5 cells/well.

  • Antigen Stimulation: The GAD65 (524-543) peptide is added to the cell cultures at various concentrations (e.g., 1-100 µg/mL). Control wells receive no peptide or an irrelevant peptide.

  • Incubation: The plates are incubated for 72-96 hours at 37°C in a humidified CO2 incubator.

  • Proliferation Measurement: During the final 18 hours of incubation, [3H]-thymidine is added to each well. The cells are then harvested onto glass fiber filters, and the amount of incorporated [3H]-thymidine is measured using a scintillation counter. The results are expressed as a stimulation index (mean counts per minute of stimulated cultures / mean counts per minute of unstimulated cultures).

Cytokine Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the amount of specific cytokines secreted by T-cells in response to antigen stimulation.

  • Sample Collection: Supernatants from T-cell proliferation assays are collected after 48-72 hours of culture.

  • Coating: A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ, IL-4, IL-10).

  • Blocking: The plate is washed and blocked to prevent non-specific binding.

  • Sample Incubation: The collected culture supernatants are added to the wells and incubated.

  • Detection: A biotinylated detection antibody specific for the cytokine is added, followed by an enzyme-conjugated streptavidin.

  • Substrate Addition: A substrate solution is added, which is converted by the enzyme to produce a colored product.

  • Measurement: The absorbance of each well is measured using a microplate reader. The concentration of the cytokine in the sample is determined by comparison to a standard curve.

Adoptive Transfer of T-Cells

This in vivo experiment assesses the pathogenic potential of antigen-specific T-cells.

  • T-Cell Isolation and Activation: GAD65 (524-543)-specific T-cells are isolated from immunized donor mice and activated in vitro with the peptide and antigen-presenting cells.

  • Recipient Mice: Immunodeficient recipient mice (e.g., NOD/SCID) are used to prevent rejection of the transferred cells.

  • Cell Injection: The activated T-cells are injected intravenously or intraperitoneally into the recipient mice.

  • Disease Monitoring: The recipient mice are monitored for the development of diabetes by regularly measuring blood glucose levels. The presence of insulitis (inflammation of the pancreatic islets) is assessed by histological examination of the pancreas.

Visualizing Experimental and Logical Frameworks

The following diagrams illustrate the workflow for assessing the immunogenicity of the GAD65 (524-543) peptide and the logical relationship between the peptide's immunogenicity and the development of autoimmune diabetes.

experimental_workflow cluster_immunization Immunization Phase cluster_assays In Vitro Analysis cluster_invivo In Vivo Analysis Immunization Immunization NOD_Mouse NOD Mouse Immunization->NOD_Mouse Peptide GAD65 (524-543) Peptide Peptide->Immunization Adjuvant Adjuvant (e.g., CFA/IFA) Adjuvant->Immunization Splenocyte_Isolation Splenocyte Isolation NOD_Mouse->Splenocyte_Isolation Harvest Spleen T_Cell_Proliferation T-Cell Proliferation Assay Splenocyte_Isolation->T_Cell_Proliferation Cytokine_ELISA Cytokine ELISA Splenocyte_Isolation->Cytokine_ELISA Adoptive_Transfer Adoptive Transfer Splenocyte_Isolation->Adoptive_Transfer Isolate T-cells NOD_SCID_Mouse NOD/SCID Mouse Adoptive_Transfer->NOD_SCID_Mouse Inject T-cells Disease_Monitoring Disease Monitoring (Blood Glucose, Histology) NOD_SCID_Mouse->Disease_Monitoring

Experimental workflow for GAD65 (524-543) immunogenicity assessment.

signaling_pathway GAD65_Peptide GAD65 (524-543) Peptide APC Antigen Presenting Cell (APC) GAD65_Peptide->APC Uptake MHC_Class_II MHC Class II (I-Ag7 in NOD) APC->MHC_Class_II Processing & Presentation TCR T-Cell Receptor (TCR) MHC_Class_II->TCR Recognition T_Cell Autoreactive CD4+ T-Cell Activation T-Cell Activation T_Cell->Activation TCR->T_Cell Cytokine_Release Cytokine Release (IFN-γ, TNF-α) Activation->Cytokine_Release Beta_Cell_Destruction Pancreatic β-Cell Destruction Activation->Beta_Cell_Destruction Direct Cytotoxicity Cytokine_Release->Beta_Cell_Destruction Inflammation

Antigen presentation pathway leading to β-cell destruction.

References

Unraveling the Enigma of T-Cell Cross-Reactivity: A Comparative Guide to GAD65 (524-543) and Other Autoantigens

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Cross-Reactivity of GAD65 (524-543) T-Cells with Other Autoantigens in the Context of Type 1 Diabetes.

This guide provides a comprehensive comparison of the cross-reactivity of T-cells specific for the GAD65 (524-543) epitope with other known autoantigens implicated in Type 1 Diabetes (T1D) and other autoimmune diseases. The following data, compiled from multiple preclinical and clinical studies, offers researchers, scientists, and drug development professionals a valuable resource for understanding the complexities of autoimmune responses and for the development of novel antigen-specific immunotherapies.

Quantitative Analysis of T-Cell Cross-Reactivity

The cross-reactivity of GAD65 (524-543)-specific T-cells is a critical area of investigation, as it may shed light on the mechanisms of disease initiation and progression in T1D. The phenomenon of molecular mimicry, where sequence similarities between foreign antigens (e.g., from viruses) and self-antigens lead to the activation of autoreactive T-cells, is a key hypothesis. Furthermore, cross-reactivity with other islet autoantigens can contribute to epitope spreading and the amplification of the autoimmune attack.

Below is a summary of quantitative data from various studies investigating the proliferative responses and cytokine production of T-cells in response to GAD65 (524-543) and other potential cross-reactive autoantigens. It is important to note that responses can vary significantly between individuals and experimental systems.

Autoantigen/PeptideT-Cell Response MetricResult (Compared to GAD65 524-543)Study Population/ModelCitation
GAD65 (524-543) Proliferation (Stimulation Index - SI) Baseline NOD Mice / T1D Patients [1][2][3]
IFN-γ Secretion (Spot Forming Cells/10^6) Baseline NOD Mice / T1D Patients [1][4]
Coxsackievirus B4 P2-C protein (homologous region) Proliferation (SI)Variable, some studies show correlationT1D Patients[5][6][7]
IFN-γ SecretionDetected in response to P2-CHealthy Donors & T1D Patients[6]
GAD67 (homologous region) Proliferation (SI)Generally lower, but cross-reactivity observedT1D Patients[8][9]
Antibody Cross-reactivityAutoantibodies to GAD65 can cross-react with GAD67T1D Patients[8][9][10]
Insulin B:9-23 Proliferation (SI)Recognized by distinct T-cell populations in most casesNOD Mice / T1D Patients[1]
IA-2 (Islet Antigen-2) Proliferation (SI)Generally recognized by separate T-cell clonesT1D Patients[2][11]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are standardized protocols for the key assays used to assess T-cell cross-reactivity.

T-Cell Proliferation Assay (CFSE-Based)

This assay measures the proliferation of T-cells in response to antigenic stimulation by labeling cells with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon division.

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.[11]

  • CFSE Labeling: PBMCs are washed and resuspended in pre-warmed PBS. CFSE is added to the cell suspension at a final concentration of 1-5 µM and incubated for 10 minutes at 37°C. The labeling reaction is quenched with cold complete RPMI media containing 10% fetal bovine serum.[12]

  • Cell Culture and Stimulation: Labeled PBMCs are plated in 96-well round-bottom plates at a density of 1-2 x 10^5 cells/well. Peptides of interest (e.g., GAD65 524-543, potential cross-reactive peptides) are added at a final concentration of 5-10 µg/mL. A negative control (no peptide) and a positive control (e.g., phytohemagglutinin or anti-CD3 antibody) are included.[12][13]

  • Incubation: Plates are incubated for 5-7 days at 37°C in a humidified atmosphere with 5% CO2.[12]

  • Flow Cytometry Analysis: Cells are harvested and stained with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8). The fluorescence intensity of CFSE is measured by flow cytometry. Proliferating cells are identified by the progressive halving of CFSE fluorescence.[12]

ELISpot Assay for Cytokine Profiling

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

  • Plate Coating: A 96-well ELISpot plate is coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ, IL-4) and incubated overnight at 4°C.[14][15][16]

  • Blocking: The plate is washed and blocked with a blocking buffer (e.g., PBS with 1% BSA) to prevent non-specific binding.[16][17]

  • Cell Plating and Stimulation: PBMCs or isolated T-cells are added to the wells at a concentration of 2-5 x 10^5 cells/well. The cells are stimulated with the peptides of interest (10 µg/mL) and incubated for 18-48 hours at 37°C with 5% CO2.[4][18]

  • Detection: The cells are removed, and a biotinylated detection antibody specific for the cytokine is added to the wells. After incubation and washing, a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase) is added.[14][16]

  • Spot Development: A substrate solution is added, which is converted by the enzyme into an insoluble colored precipitate at the location of the cytokine-secreting cell, forming a "spot".[16][17]

  • Analysis: The plate is washed and dried, and the spots are counted using an automated ELISpot reader. Each spot represents a single cytokine-producing cell.[16]

Visualizing Molecular Interactions and Experimental Processes

To further elucidate the complex biological processes and experimental setups, the following diagrams have been generated using the DOT language.

Caption: T-Cell activation signaling pathway.

Experimental_Workflow cluster_Proliferation T-Cell Proliferation Assay (CFSE) cluster_ELISpot ELISpot Assay P_Start Isolate PBMCs P_Label Label with CFSE P_Start->P_Label P_Stimulate Stimulate with Peptides P_Label->P_Stimulate P_Incubate Incubate 5-7 Days P_Stimulate->P_Incubate P_Analyze Analyze by Flow Cytometry P_Incubate->P_Analyze E_Start Coat Plate with Capture Ab E_Block Block Plate E_Start->E_Block E_Stimulate Add Cells & Peptides E_Block->E_Stimulate E_Incubate Incubate 18-48h E_Stimulate->E_Incubate E_Detect Add Detection Ab & Substrate E_Incubate->E_Detect E_Analyze Count Spots E_Detect->E_Analyze

Caption: Experimental workflows for T-cell assays.

Logical_Relationships GAD65_TCell GAD65 (524-543) Specific T-Cell TCell_Activation T-Cell Activation GAD65_TCell->TCell_Activation Recognizes Cross_Reactive_Antigen Cross-Reactive Antigen (e.g., Viral Peptide) Cross_Reactive_Antigen->TCell_Activation Cross-reacts with Other_Autoantigen Other Autoantigen (e.g., Insulin, IA-2) Autoimmunity Autoimmune Response (e.g., T1D) TCell_Activation->Autoimmunity Leads to

References

GAD65 Peptide (524-543) vs. Whole GAD65 Protein in T-Cell Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of T-cell responses to specific epitopes versus whole antigens is critical in the study of autoimmune diseases like Type 1 Diabetes (T1D). This guide provides an objective comparison of the performance of the GAD65 (524-543) peptide against the whole GAD65 protein in T-cell assays, supported by experimental data and detailed protocols.

Glutamic acid decarboxylase 65 (GAD65) is a key autoantigen in T1D, and T-cell reactivity to it is a hallmark of the disease. The GAD65 (524-543) region has been identified as a dominant pathogenic epitope, particularly in the non-obese diabetic (NOD) mouse model.[1][2][3][4] Assays comparing this specific peptide to the full-length protein reveal important immunological distinctions in terms of T-cell activation, response magnitude, and the intricacies of antigen presentation.

Quantitative Data Comparison

T-cell responses to the whole GAD65 protein are generally of a greater magnitude than to a single peptide, as the full protein contains numerous epitopes that can be presented to T-cells.[5] However, assays using the GAD65 (524-543) peptide can elicit strong, specific responses, particularly when using sensitive detection methods like ELISPOT.

The following table summarizes quantitative data from comparative studies in NOD mice, a primary model for T1D research.

Assay TypeAntigenResponder Rate (NOD Mice)Key FindingsReference
Proliferation Assay Whole GAD65 Protein100% (16/16)Consistently elicits proliferative responses in all tested NOD mice.[5]
GAD65 (524-543) Peptide81% (13/16)A high percentage of mice show a response, confirming it as a dominant epitope.[5]
IFN-γ ELISPOT Whole GAD65 ProteinHigh FrequencyIn GAD-transgenic mice (tolerized to GAD65), the response was reduced to 8-10% of that in wild-type NOD mice.[6][7]
GAD65 (524-543) PeptideHigh FrequencyIn the same GAD-transgenic mice, the response was stronger than to the whole protein, at 13-18% of wild-type levels. This is likely due to bypassing antigen processing and using optimal peptide concentrations.[6][7]
GAD65 (524-543) PeptideStrong ResponseCytokine assays like ELISPOT are noted to be more sensitive than proliferation assays for detecting responses to single peptides.[5][5]

Experimental Workflows and Antigen Processing

The fundamental difference in how T-cells recognize a whole protein versus a peptide lies in the process of antigen presentation. Whole proteins must be taken up, processed (cleaved into smaller peptides) by antigen-presenting cells (APCs), and then loaded onto MHC class II molecules for presentation to CD4+ T-cells. In contrast, synthetic peptides like GAD65 (524-543) can be directly loaded onto MHC class II molecules on the surface of APCs, bypassing the need for intracellular processing.

GAD65_Antigen_Processing cluster_APC Antigen Presenting Cell (APC) whole_protein Whole GAD65 Protein endosome Endosome whole_protein->endosome Uptake processing Protein Processing (Cleavage into peptides) endosome->processing mhc_complex Peptide-MHC II Complex Formation processing->mhc_complex mhc_surface MHC II on Surface mhc_complex->mhc_surface t_cell CD4+ T-Cell mhc_surface->t_cell Presentation & Activation peptide GAD65 (524-543) Peptide peptide->mhc_surface Direct Loading T_Cell_Assay_Workflow cluster_stim Stimulation Conditions (48-96h) cluster_readout Measure T-Cell Response start Isolate Splenocytes/PBMCs from NOD Mouse culture Culture Cells with Antigen Presenting Cells (APCs) start->culture control No Antigen (Negative Control) culture->control whole_gad Whole GAD65 Protein culture->whole_gad gad_peptide GAD65 (524-543) Peptide culture->gad_peptide prolif Proliferation Assay (e.g., [3H]-Thymidine) control->prolif cytokine Cytokine Secretion (e.g., IFN-γ ELISPOT) control->cytokine whole_gad->prolif whole_gad->cytokine gad_peptide->prolif gad_peptide->cytokine analysis Data Analysis & Comparison prolif->analysis cytokine->analysis

References

A Comparative Guide to GAD65 Peptide Therapy and Other Immunotherapies for Type 1 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of immunotherapy for type 1 diabetes (T1D) is rapidly evolving, with several promising approaches aiming to modulate the autoimmune destruction of pancreatic β-cells. This guide provides an objective comparison of the efficacy of GAD65-based immunotherapy, with a focus on the preclinical data for the GAD65 (524-543) peptide and clinical data for GAD-alum (Diamyd), against the anti-CD3 monoclonal antibody, Teplizumab (Tzield).

Executive Summary

Antigen-specific immunotherapy using GAD65 aims to induce tolerance to a key autoantigen in T1D, thereby preserving β-cell function. Preclinical studies using the GAD65 (524-543) peptide in non-obese diabetic (NOD) mice have shown promising results in delaying and reducing the incidence of diabetes. Clinical trials with the full-length GAD65 protein formulated with alum (GAD-alum, Diamyd) have demonstrated efficacy in a specific subgroup of patients with recent-onset T1D who carry the HLA DR3-DQ2 haplotype.

In contrast, Teplizumab, an anti-CD3 monoclonal antibody, takes a broader immunomodulatory approach by targeting T-cells to induce a state of anergy and exhaustion. Clinical trials have shown that Teplizumab can significantly delay the onset of clinical T1D in high-risk individuals.

This guide will delve into the experimental data, protocols, and mechanisms of action of these therapies to provide a comprehensive comparison for research and development professionals.

Efficacy Data: GAD-alum (Diamyd) vs. Teplizumab

The following tables summarize the quantitative efficacy data from key clinical trials of GAD-alum (DIAGNODE-2) and Teplizumab (TN-10).

Table 1: GAD-alum (Diamyd) - DIAGNODE-2 Phase IIb Trial Results (HLA DR3-DQ2 Subgroup)

Efficacy MetricGAD-alum (n=29)Placebo (n=17)p-valueCitation
Stimulated C-peptide (AUC) Greater preservation (55.7% improvement in preservation vs. placebo)-0.0078[1]
Partial Remission (IDAA1c ≤9) Higher rateLower rate0.0310[2]
Time in Range (TIR, 3.9-10 mmol/L) -5.1% decline from baseline to 15 months-16.7% decline from baseline to 15 months0.0075[3]
Time >13.9 mmol/L Reduced-0.0036[3]
Glycemic Variability (Standard Deviation) Lower increaseHigher increase0.0219[3]
Glucose Management Indicator Significant benefit-0.0025[3]

Table 2: Teplizumab - TN-10 Pivotal Trial Results

Efficacy MetricTeplizumab (n=44)Placebo (n=32)p-value/Hazard RatioCitation
Median Time to T1D Diagnosis 59.6 months27.1 monthsHR=0.457, p=0.01[4][5]
Diabetes-Free at Median Follow-up (923 days) 50%22%-[4][5]
Average On-Study C-peptide (AUC) 1.96 pmol/mL1.68 pmol/mLp=0.006[4]
Change in C-peptide AUC at 6 months Significant increaseContinued declinep=0.04 (Teplizumab vs. baseline)[6]
Average On-Study HbA1c (AUC) 5.27%5.42%p=0.13[4]

Experimental Protocols

A detailed understanding of the experimental design is crucial for interpreting the efficacy data.

Table 3: Experimental Protocol for DIAGNODE-2 (GAD-alum)

ParameterDescription
Study Design Phase IIb, multicenter, randomized, double-blind, placebo-controlled trial.
Patient Population 109 patients aged 12-24 years with recent-onset T1D (within 6 months), positive for GAD65 autoantibodies, and fasting C-peptide >0.12 nmol/L.
Treatment Regimen Three intralymphatic injections of 4 µg GAD-alum or placebo at one-month intervals.
Concomitant Medication Oral vitamin D (2000 IU daily) for 120 days.
Primary Endpoint Change in stimulated serum C-peptide (mean area under the curve after a mixed-meal tolerance test) from baseline to 15 months.
Key Secondary Endpoints Insulin (B600854) dose-adjusted HbA1c (IDAA1c), HbA1c, daily insulin dose, and glycemic variability from CGM.

Table 4: Experimental Protocol for TN-10 (Teplizumab)

ParameterDescription
Study Design Phase 2, randomized, placebo-controlled trial.
Patient Population 76 non-diabetic relatives of individuals with T1D, aged 8-49 years, at high risk (≥2 islet autoantibodies and dysglycemia).
Treatment Regimen A single 12 or 14-day course of intravenous Teplizumab or placebo.
Primary Endpoint Time to development of clinical T1D.
Secondary Endpoints C-peptide area under the curve (AUC), insulin secretory rates, HbA1c, and immune cell subsets.

Mechanisms of Action and Signaling Pathways

The immunotherapies discussed employ distinct mechanisms to modulate the autoimmune response in T1D.

GAD65 (524-543) Peptide and GAD-alum Immunotherapy

Antigen-specific immunotherapy with GAD65 aims to re-establish immune tolerance to this key β-cell autoantigen. Preclinical studies with the GAD65 (524-543) peptide in NOD mice suggest that this therapy works by inducing a shift from a pro-inflammatory Th1 immune response to an anti-inflammatory Th2 response, characterized by the production of cytokines like IL-4 and IL-10.[7] This is thought to promote the generation of regulatory T-cells (Tregs) that can suppress the activity of autoreactive T-cells.

The proposed signaling pathway for GAD65-based immunotherapy involves the presentation of the GAD65 antigen by antigen-presenting cells (APCs) to T-helper cells. In the context of a tolerogenic signal, this interaction leads to the differentiation of Th2 cells and Tregs, which in turn suppress the cytotoxic T-lymphocytes (CTLs) that are responsible for β-cell destruction.

GAD65_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_Tcell CD4+ T-Helper Cell cluster_downstream Downstream Effects APC GAD65 Antigen Uptake MHCII MHC Class II Presentation of GAD65 peptide APC->MHCII Processing TCR T-Cell Receptor (TCR) MHCII->TCR Antigen Recognition Th1 Th1 Differentiation (Pro-inflammatory) TCR->Th1 Default Pathway in T1D Th2 Th2 Differentiation (Anti-inflammatory) TCR->Th2 GAD65 Therapy Induced Pathway Treg Treg Differentiation (Regulatory) TCR->Treg GAD65 Therapy Induced Pathway CTL Cytotoxic T-Lymphocyte (CTL) Th1->CTL Activation Th2->CTL Suppression BetaCell Pancreatic β-cell Th2->BetaCell Protection Treg->CTL Suppression Treg->BetaCell Protection CTL->BetaCell Destruction

GAD65 Immunotherapy Signaling Pathway.
Teplizumab (Anti-CD3) Immunotherapy

Teplizumab is a monoclonal antibody that binds to the CD3 component of the T-cell receptor complex on the surface of T-lymphocytes. This interaction does not lead to complete T-cell depletion but rather modulates their function. The proposed mechanism involves partial agonistic signaling that leads to the deactivation and exhaustion of autoreactive T-cells. This process is characterized by an increase in the proportion of regulatory T-cells and exhausted CD8+ T-cells, which express markers like KLRG1 and TIGIT.[8] These exhausted T-cells have a reduced capacity to produce pro-inflammatory cytokines such as IFN-γ and TNF-α, thereby mitigating the autoimmune attack on β-cells.

Teplizumab_Signaling_Pathway cluster_Tcell Autoreactive T-Cell cluster_downstream Downstream Effects Teplizumab Teplizumab (Anti-CD3 mAb) CD3 CD3 Receptor Complex Teplizumab->CD3 Binding Tcell_Activation T-Cell Activation (Reduced) CD3->Tcell_Activation Partial Agonistic Signal Anergy Anergy Tcell_Activation->Anergy Exhaustion Exhaustion (PD-1+, KLRG1+, TIGIT+) Tcell_Activation->Exhaustion Treg Regulatory T-Cell (Treg) Induction Tcell_Activation->Treg Cytokine Pro-inflammatory Cytokine Production (IFN-γ, TNF-α) (Decreased) Anergy->Cytokine Exhaustion->Cytokine Treg->Cytokine BetaCell Pancreatic β-cell Cytokine->BetaCell Reduced Attack BetaCell_Preservation β-cell Preservation BetaCell->BetaCell_Preservation

Teplizumab Immunotherapy Signaling Pathway.

Experimental Workflow Comparison

The following diagram illustrates the general experimental workflow for the clinical trials of GAD-alum and Teplizumab.

Experimental_Workflow cluster_screening Patient Screening cluster_gad GAD-alum (DIAGNODE-2) cluster_tepli Teplizumab (TN-10) Screening Inclusion/Exclusion Criteria Met (Age, Disease Duration/Risk, Autoantibodies, C-peptide) Randomization Randomization Screening->Randomization GAD_Treatment Intralymphatic Injection (3 doses, 1-month intervals) Randomization->GAD_Treatment GAD-alum Arm Tepli_Treatment Intravenous Infusion (12-14 day course) Randomization->Tepli_Treatment Teplizumab Arm GAD_FollowUp Follow-up (15 months) - MMTT (C-peptide) - CGM (Glycemic Control) - HbA1c, Insulin Dose GAD_Treatment->GAD_FollowUp Endpoint Primary & Secondary Endpoint Analysis GAD_FollowUp->Endpoint Tepli_FollowUp Follow-up (until T1D diagnosis) - OGTT (C-peptide, Glucose) - HbA1c - Immune Cell Monitoring Tepli_Treatment->Tepli_FollowUp Tepli_FollowUp->Endpoint

Generalized Clinical Trial Workflow.

Conclusion

Both GAD65-based immunotherapy and anti-CD3 therapy represent significant advancements in the field of T1D treatment.

  • GAD-alum (Diamyd) shows promise as a precision medicine approach, demonstrating efficacy in a genetically defined subgroup of patients (HLA DR3-DQ2 positive). Its antigen-specific nature may offer a highly targeted therapy with a favorable safety profile. The preclinical data for the GAD65 (524-543) peptide provides a strong rationale for the development of peptide-based immunotherapies.

  • Teplizumab (Tzield) has demonstrated a clear clinical benefit in delaying the onset of T1D in high-risk individuals. Its broader immunomodulatory mechanism may be applicable to a wider patient population.

The choice between these therapeutic strategies may ultimately depend on patient-specific factors, such as genetic background and stage of the disease. Further research, including potential head-to-head trials and combination therapies, will be crucial in defining the optimal use of these immunotherapies for the prevention and treatment of T1D. This comparative guide provides a foundation for researchers and drug development professionals to navigate this exciting and evolving field.

References

Correlation of GAD65 (524-543) T-cell Response with Diabetes Progression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data on the correlation between the T-cell response to the glutamic acid decarboxylase 65 (GAD65) 524-543 epitope and the progression of type 1 diabetes (T1D). It is designed to offer an objective overview of key findings, experimental methodologies, and the underlying immunological pathways.

Introduction

Glutamic acid decarboxylase 65 (GAD65) is a primary autoantigen in type 1 diabetes. Autoreactive T-cells targeting specific epitopes of GAD65 are believed to play a crucial role in the destruction of pancreatic β-cells. Among these, the GAD65 (524-543) peptide has been identified as a key pathogenic epitope in the non-obese diabetic (NOD) mouse model, an animal model for human T1D.[1][2] T-cell responses to this epitope are often detected early in the disease process.[2] However, the direct correlation of this specific T-cell response with disease progression is complex, with some studies indicating a pathogenic role while others suggest that the presence of these T-cells alone is insufficient to cause disease.[1][3] This guide will delve into the experimental evidence, comparing findings from various studies to provide a comprehensive understanding of this specific immune response in the context of T1D progression.

Data Presentation: Comparative Analysis of GAD65 (524-543) T-cell Responses

The following tables summarize quantitative data from studies investigating T-cell responses to GAD65 and its peptides in relation to diabetes.

Table 1: T-cell Proliferative Responses to GAD65 Peptides

Study CohortAntigenAssayKey FindingsReference
New-onset T1D patients and healthy controlsRecombinant human GAD65³H-thymidine incorporationBoth patients and controls showed vigorous T-cell proliferation in response to GAD65.[4][4]
New-onset T1D patients and HLA-matched controlsGAD65 peptide pools³H-thymidine incorporation66.6% of patients showed a positive proliferative response to at least one GAD peptide pool, but so did 39.1% of controls.[5][5]
NOD miceGAD65 (524-543)Proliferation Assay13 out of 16 NOD mice displayed proliferative responses to GAD65 (524-543).[6][6]
NOD mice vs. diabetes-resistant strainsGAD65 (524-543)Proliferation AssayProliferative responses to GAD65 (524-543) were observed in both NOD mice and diabetes-resistant H-2g7-restricted B10.H-2g7 and NOD.B6Il2-Tshb mouse strains.[1][1]

Table 2: Cytokine Secretion in Response to GAD65 (524-543)

Study CohortAntigenAssayCytokine ProfileKey FindingsReference
GAD65 (524-543)-specific T-cell line (from NOD mice)GAD65 (524-543)ELISAIFN-γ and TNF-α/β secretion, no IL-4The T-cell line exhibited a Th1-like cytokine profile and was capable of inducing diabetes in NOD/SCID mice.[2][2]
GAD-transgenic NOD mice vs. NOD miceGAD65 (524-543)ELISPOTIFN-γThe frequency of IFN-γ-secreting T-cells recognizing GAD65 (524-543) was reduced to 14% in GAD-transgenic mice compared to NOD littermates.[7][8][7][8]
NOD miceGAD65 (524-543)ELISAIFN-γA clear IFN-γ response to GAD65 (524-543) was detected, approximately 5-fold above background.[6][6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to assess GAD65 (524-543)-specific T-cell responses.

T-cell Proliferation Assay (³H-Thymidine Incorporation)
  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation. For mouse studies, splenocytes are harvested from spleens.

  • Cell Culture: Cells are washed and resuspended in a complete culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, L-glutamine, and antibiotics).

  • Antigen Stimulation: Cells are plated in 96-well round-bottom plates at a density of 2 x 10⁵ cells/well. GAD65 peptides (e.g., 524-543) or whole GAD65 protein are added at various concentrations. Control wells include medium alone (negative control) and a mitogen like phytohemagglutinin (PHA) or tetanus toxoid (positive control).

  • Incubation: Plates are incubated for 5-7 days at 37°C in a humidified atmosphere with 5% CO₂.

  • ³H-Thymidine Labeling: During the final 16-18 hours of culture, 1 µCi of ³H-thymidine is added to each well.

  • Harvesting and Measurement: Cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: Results are often expressed as a stimulation index (SI), calculated as the mean counts per minute (cpm) in the presence of antigen divided by the mean cpm in the medium-only control. An SI greater than a defined threshold (e.g., 2 or 3) is considered a positive response.

Enzyme-Linked Immunospot (ELISPOT) Assay for Cytokine Secretion
  • Plate Coating: 96-well ELISPOT plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ) and incubated overnight at 4°C.

  • Cell Plating: After washing and blocking the plates, isolated PBMCs or splenocytes are added to the wells at a density of 2-5 x 10⁵ cells/well.

  • Antigen Stimulation: GAD65 (524-543) peptide is added to the wells. A positive control (e.g., PHA) and a negative control (medium alone) are included.

  • Incubation: Plates are incubated for 24-48 hours at 37°C with 5% CO₂.

  • Detection: After incubation, cells are removed, and a biotinylated detection antibody specific for the cytokine is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

  • Spot Development: A substrate is added that precipitates at the site of the enzyme, forming a visible spot for each cytokine-secreting cell.

  • Analysis: The spots are counted using an automated ELISPOT reader. Results are expressed as the number of spot-forming cells (SFCs) per million input cells.

Mandatory Visualization

Signaling Pathway for T-cell Activation

The following diagram illustrates the key signaling events involved in the activation of a GAD65-specific T-cell.

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell cluster_Outcome Effector Functions MHC_Peptide MHC-II + GAD65(524-543) TCR TCR MHC_Peptide->TCR Signal 1 (Antigen Recognition) B7 B7 (CD80/86) CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) Activation T-Cell Activation TCR->Activation CD28->Activation Proliferation Proliferation Activation->Proliferation Cytokine_Secretion Cytokine Secretion (e.g., IFN-γ, TNF-α) Activation->Cytokine_Secretion Beta_Cell_Destruction β-Cell Destruction Cytokine_Secretion->Beta_Cell_Destruction

Caption: T-cell activation pathway via antigen presentation.

Experimental Workflow for T-cell Response Analysis

This diagram outlines the general workflow for studying T-cell responses to GAD65 peptides.

Experimental_Workflow cluster_assays T-Cell Response Assays cluster_data Data Analysis start Sample Collection (Blood/Spleen) isolate Isolate PBMCs/ Splenocytes start->isolate culture Cell Culture with GAD65(524-543) peptide isolate->culture prolif Proliferation Assay (³H-Thymidine) culture->prolif elispot ELISPOT (Cytokine Secretion) culture->elispot elisa ELISA (Cytokine Quantification) culture->elisa si Stimulation Index (SI) prolif->si sfc Spot Forming Cells (SFCs) elispot->sfc conc Cytokine Concentration elisa->conc end Correlation with Diabetes Progression si->end sfc->end conc->end

Caption: Workflow for analyzing GAD65-specific T-cell responses.

Conclusion

The T-cell response to the GAD65 (524-543) epitope is a significant area of research in type 1 diabetes. While the adoptive transfer of T-cells specific for this epitope can induce diabetes in mouse models, indicating a pathogenic potential, the presence of these T-cells is not a definitive predictor of disease progression.[1][2] Responses are observed in both diabetic and non-diabetic individuals and mouse strains.[1][5] The activation state and functional phenotype (e.g., Th1 cytokine profile) of these T-cells, rather than their mere presence, appear to be more critical in determining their role in β-cell destruction.[2][9] Future research focusing on longitudinal studies in human subjects, utilizing sensitive assays like ELISPOT, will be essential to fully elucidate the correlation between the GAD65 (524-543) T-cell response and the progression of type 1 diabetes. This will be vital for the development of targeted immunotherapies and more precise biomarkers for disease prediction and monitoring.

References

Safety Operating Guide

Navigating the Safe Disposal of GAD65 (524-543) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management and disposal of synthetic peptides like GAD65 (524-543) are fundamental to ensuring laboratory safety, environmental stewardship, and regulatory compliance. While the Safety Data Sheet (SDS) for GAD65 (524-543) indicates it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to handle it with caution as its toxicological properties have not been thoroughly investigated.[1] Therefore, all materials contaminated with this peptide should be treated as laboratory chemical waste.[2]

Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory for the disposal of any research chemical.[3][4] The following procedures represent best practices for the safe handling and disposal of GAD65 (524-543) and associated waste.

Core Disposal Principles

The foundational principle for disposing of research peptides is to prevent their release into the environment and to protect personnel.[2] Never dispose of peptide solutions down the sanitary sewer or in regular trash.[2][3] All waste, including unused solutions, contaminated labware, and personal protective equipment (PPE), must be collected and managed as chemical waste.[3][4]

Waste TypeRecommended ContainerDisposal Stream
Liquid Waste Leak-proof, chemically compatible, clearly labeled containerHazardous Chemical Waste
Solid Waste (Non-Sharps) Lined, leak-proof container, clearly labeledHazardous Chemical Waste
Contaminated Sharps Puncture-resistant, clearly labeled sharps containerHazardous Chemical Waste

Experimental Protocols: Step-by-Step Disposal Procedures

This protocol outlines the detailed methodology for safely disposing of waste generated from experiments involving the GAD65 (524-543) peptide.

Liquid Waste Disposal

This category includes unused peptide stock solutions, experimental buffers containing the peptide, and the initial rinsate from contaminated, non-disposable labware.[5]

  • Collection :

    • Designate a specific, leak-proof, and chemically compatible container for all liquid waste containing GAD65 (524-543).[5]

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "GAD65 (524-543) Peptide," and any other hazardous components in the solution (e.g., solvents, acids).[5]

  • Inactivation (Optional but Recommended) :

    • Before collection, neutralizing the peptide's biological activity is a recommended safety measure.[5] This procedure must be performed in a chemical fume hood while wearing appropriate PPE (lab coat, gloves, and safety glasses).

    • Add a 10% bleach solution to the liquid waste to achieve a final concentration of 0.5-1.0% sodium hypochlorite (B82951), or add 1 M Sodium Hydroxide (NaOH).[5]

    • Allow the mixture to react for a minimum of 30-60 minutes.[5][6]

    • If a strong base or acid was used, neutralize the solution to a pH between 5.5 and 9.0 before final collection.[5]

  • Storage :

    • Keep the hazardous waste container securely sealed when not in use.[5]

    • Store the container in a designated satellite accumulation area as specified by your institution's EHS department, awaiting pickup by trained personnel.[5]

Solid Waste Disposal

Solid waste encompasses all disposable materials that have come into contact with the GAD65 (524-543) peptide. This includes:

  • Gloves, disposable lab coats, and bench paper.

  • Empty peptide vials.[5]

  • Pipette tips, serological pipettes, and microfuge tubes.[5]

  • Any materials used to clean up spills.[5]

  • Collection :

    • Place all contaminated solid waste into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[5]

    • For items like pipette tips that can puncture the bag, it is best practice to collect them first in a rigid container (like a cardboard box or a dedicated "sharps" container for non-bladed items) before placing them in the lined waste bin.[7]

  • Labeling :

    • Clearly label the container as "Hazardous Waste" and specify the contents, for example, "Solid Waste Contaminated with GAD65 (524-543) Peptide".[5]

  • Storage :

    • Store the sealed container in the satellite accumulation area until collection by your institution's EHS office.[3]

Decontamination of Non-Disposable Labware

For glassware, magnetic stir bars, and other reusable equipment.

  • Initial Rinse : The first rinse of any contaminated labware must be collected as liquid hazardous waste, as described in the "Liquid Waste Disposal" section.[5]

  • Cleaning : After the initial rinse, further decontaminate the labware. Soaking and washing with an enzymatic detergent solution is effective for breaking down residual peptides.[5]

  • Secondary Decontamination : A subsequent wash or soak with a 6% sodium hypochlorite (bleach) solution can provide further decontamination.[5]

  • Final Rinse : Thoroughly rinse the labware with distilled water after all decontamination steps are complete.[5]

Disposal Process Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of GAD65 (524-543) peptide waste.

GAD65_Disposal_Workflow cluster_waste_generation Waste Generation cluster_segregation Step 1: Waste Segregation cluster_liquid_path Liquid Waste Protocol cluster_solid_path Solid Waste Protocol cluster_labware_path Labware Decontamination cluster_final_disposal Step 2: Final Disposal Waste GAD65 (524-543) Contaminated Material Liquid Liquid Waste (Solutions, Rinsate) Waste->Liquid Solid Solid Waste (Gloves, Vials, Tips) Waste->Solid Labware Non-Disposable Labware (Glassware) Waste->Labware Inactivate Optional: Inactivate (e.g., 10% Bleach) Liquid->Inactivate CollectSolid Collect in Labeled Solid Waste Container Solid->CollectSolid FirstRinse Collect First Rinse as Liquid Waste Labware->FirstRinse CollectLiquid Collect in Labeled Liquid Waste Container Inactivate->CollectLiquid Proceed EHS Store in Satellite Accumulation Area for EHS Pickup CollectLiquid->EHS CollectSolid->EHS FirstRinse->CollectLiquid Clean Clean & Decontaminate (Detergent, Bleach) FirstRinse->Clean FinalRinse Final Rinse with Distilled Water Clean->FinalRinse

Caption: Workflow for the safe segregation and disposal of GAD65 (524-543) peptide waste.

References

Personal protective equipment for handling GAD65 (524-543)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols for handling the synthetic peptide GAD65 (524-543). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment. While the specific toxicological properties of this peptide have not been exhaustively studied, it is imperative to treat it with the same caution as any other laboratory chemical.[1]

Hazard Identification and General Precautions

GAD65 (524-543) is a synthetic peptide intended for laboratory research use only.[1][2][3] The full extent of its hazards has not been thoroughly investigated.[1] Therefore, exercising due care and adhering to standard laboratory safety practices is essential.[4] All chemicals should be handled with caution, utilizing appropriate personal protective equipment (PPE).[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling GAD65 (524-543) in its lyophilized powder and reconstituted solution forms.

PPE Category Item Specifications & Use
Eye Protection Safety GogglesShould be worn at all times to protect against dust particles and splashes.[4]
Hand Protection Chemical-resistant glovesNitrile or latex gloves are suitable to prevent skin contact.[4]
Body Protection Lab CoatA standard laboratory coat should be worn to protect clothing and skin.[4]
Respiratory Protection Respirator/Face MaskRecommended when handling the lyophilized powder to prevent inhalation of dust particles.[4] Work should be conducted in a well-ventilated area.[4]

Operational Plan: Safe Handling and Storage

Proper handling and storage are crucial for both user safety and maintaining the integrity of the peptide.

Step-by-Step Handling Procedure:

  • Preparation: Ensure the designated workspace is clean and uncluttered before handling the peptide.[4]

  • Don PPE: Put on all required personal protective equipment, including a lab coat, safety goggles, and gloves.[4]

  • Weighing (Lyophilized Powder):

    • Perform weighing in a designated area, such as a chemical fume hood or an area with good ventilation, to minimize dust creation and inhalation.[4]

    • Use a respirator or face mask as an additional precaution.[4]

  • Reconstitution:

    • When preparing a solution, add the solvent to the vial containing the lyophilized powder slowly to avoid splashing.

    • Securely cap the vial before mixing.

Storage:

  • Store the peptide in a tightly closed container in a cool, dry place.[5]

  • The recommended storage temperature is -20°C.[3][5]

Emergency Procedures and First Aid

Exposure First Aid Measures
Inhalation If dust is inhaled, move the individual to an area with fresh air. If breathing is difficult or irritation persists, seek medical attention.[1]
Skin Contact In case of skin contact, immediately wash the affected area thoroughly with soap and water. Remove any contaminated clothing. If irritation occurs, seek medical attention.[1][6]
Eye Contact If the peptide comes into contact with the eyes, rinse cautiously with water for several minutes. Ensure the eyelids are held open and away from the eye to allow for complete irrigation. If pain or irritation persists, seek medical attention.[1]
Ingestion If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical advice.[1][6]

Disposal Plan

Proper disposal of GAD65 (524-543) is essential to prevent environmental contamination.

Step-by-Step Disposal Procedure:

  • Waste Collection: Place the peptide, whether in solid or solution form, into a clearly labeled waste container designated for chemical waste.[4]

  • Container Sealing: Securely seal the waste container to prevent any leakage.[4]

  • Disposal: Dispose of the chemical waste in accordance with all federal, state, and local environmental regulations.[5] An alternative is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]

Diagrams

PPE_Decision_Workflow cluster_prep Preparation cluster_ppe PPE Selection cluster_action Action start Start: Handling GAD65 (524-543) assess_form Assess Physical Form start->assess_form powder Lyophilized Powder assess_form->powder Powder solution Reconstituted Solution assess_form->solution Solution ppe_powder Required PPE: - Lab Coat - Gloves - Safety Goggles - Respiratory Protection powder->ppe_powder ppe_solution Required PPE: - Lab Coat - Gloves - Safety Goggles solution->ppe_solution proceed Proceed with Experiment ppe_powder->proceed ppe_solution->proceed end End proceed->end Disposal_Plan cluster_start Initiation cluster_collection Collection & Containment cluster_disposal Final Disposal start Waste Generated (Solid or Liquid) collect Place in Labeled Chemical Waste Container start->collect seal Securely Seal Container collect->seal dispose Dispose According to Institutional & Local Regulations seal->dispose end End of Process dispose->end

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.